Peonidin 3-Glucoside
Beschreibung
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11.ClH/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22;/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26);1H/t17-,18-,19+,20-,22-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTNZDSOEFSAIZ-VXZFYHBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219119 | |
| Record name | Peonidin 3-monoglucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6906-39-4 | |
| Record name | Glucopeonidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6906-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Peonidin 3-monoglucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peonidin 3-monoglucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEONIDIN 3-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3419IIT8I0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Compendium on the Natural Sources of Peonidin 3-Glucoside
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the natural occurrences of Peonidin 3-Glucoside, a prominent anthocyanin. It details its primary sources, quantitative distribution, methodologies for its extraction and analysis, and its biosynthetic origin in plants.
Natural Sources and Quantitative Data
This compound is a water-soluble pigment responsible for many of the red, purple, and blue hues observed in various plant tissues.[1][2][3] It is found in a wide array of fruits, vegetables, and grains. The concentration of this compound can vary significantly depending on the species, cultivar, growing conditions, and stage of ripeness.
Berries represent one of the most significant sources of this compound. Notably high concentrations are found in bilberries (Vaccinium myrtillus), lingonberries (Vaccinium vitis-idaea), and American cranberries (Vaccinium macrocarpon).[4][5] Blueberries, both lowbush (Vaccinium angustifolium) and highbush (Vaccinium corymbosum), also contain this anthocyanin, albeit typically in lower amounts.[4][5]
Grapes (Vitis vinifera), particularly red and black varieties, and consequently red wine, are well-documented sources of this compound.[1][6] It is a major anthocyanin in the juice of several grape cultivars. Other fruits containing this compound include plums (Prunus domestica) and sweet cherries (Prunus avium).[4][5]
Beyond fruits, this compound is present in vegetables like red onions and in grains such as purple corn and black rice.[1][2][7]
The following tables summarize the quantitative data for this compound content in various natural sources, compiled from the Phenol-Explorer database and other scientific literature.
Table 1: Peonidin 3-O-glucoside Content in Fruits and Fruit Products
| Food Source | Mean Content (mg/100g FW) | Minimum (mg/100g FW) | Maximum (mg/100g FW) | Standard Deviation | No. of Studies |
| American cranberry | 4.16 | 4.16 | 4.16 | 0.00 | 1 |
| Gooseberry | 0.06 | 0.00 | 0.13 | 0.05 | 4 |
| Grape (Black) | 5.80 | 2.13 | 19.27 | 3.97 | 22 |
| Highbush blueberry, raw | 0.20 | 0.00 | 0.51 | 0.28 | 5 |
| Lingonberry, raw | 4.25 | 4.25 | 4.25 | 0.00 | 1 |
| Lowbush blueberry, raw | 5.53 | 1.03 | 13.52 | 3.76 | 10 |
| Plum, fresh | 0.46 | 0.00 | 2.30 | 0.68 | 24 |
| Sweet cherry, raw | 0.76 | 0.00 | 3.00 | 0.84 | 16 |
| Lowbush blueberry, jam | 2.50 | 2.21 | 2.79 | 0.41 | 2 |
| Sweet cherry, jam | 0.74 | 0.00 | 1.48 | 1.05 | 2 |
| Aestivalis grape (Black) | 1.34 | 1.34 | 1.34 | 0.00 | 1 |
Source: Phenol-Explorer
Table 2: Peonidin 3-O-glucoside Content in Beverages
| Beverage | Mean Content (mg/100 ml) | Minimum (mg/100 ml) | Maximum (mg/100 ml) | Standard Deviation | No. of Studies |
| Wine (Red) | 0.82 | 0.15 | 5.97 | 1.26 | 37 |
Source: Phenol-Explorer
Experimental Protocols
The extraction, isolation, and quantification of this compound from natural sources are critical for research and development. The following sections outline common methodologies employed in the laboratory.
Extraction
A general protocol for the extraction of this compound from plant material involves the following steps:
-
Sample Preparation: The plant material is typically freeze-dried and ground into a fine powder to maximize the surface area for solvent contact.
-
Solvent Extraction: The powdered sample is suspended in an acidified solvent. A common solvent system is a mixture of methanol (B129727) or ethanol (B145695) and water (e.g., 85:15, v/v) acidified with a small amount of hydrochloric acid (e.g., 0.1%) or formic acid. The acid helps to maintain the stability of the anthocyanin.
-
Extraction Process: The mixture is agitated for a period of 1 to 2 hours. To prevent degradation from light and heat, this process is often carried out in the dark and at a controlled, cool temperature (e.g., 4°C).
-
Separation: The solid plant material is separated from the liquid extract through centrifugation or filtration.
-
Concentration: The resulting supernatant, which contains the this compound, is concentrated using a rotary evaporator under reduced pressure and at a temperature below 40°C to yield a crude extract.
Purification
The crude extract often contains other compounds such as sugars and organic acids that can interfere with analysis. Solid-Phase Extraction (SPE) is a common method for purification:
-
Cartridge Conditioning: A C18 SPE cartridge is conditioned by sequentially washing it with methanol and then acidified water.
-
Sample Loading: The crude extract is dissolved in a small volume of acidified water and loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with acidified water to remove polar impurities.
-
Elution: The this compound and other anthocyanins are eluted from the cartridge using acidified methanol.
-
Final Concentration: The eluted fraction is concentrated using a rotary evaporator to obtain a purified anthocyanin extract.
Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometry (MS) detector is the standard for the quantification of this compound.
-
Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution is commonly employed with two solvents:
-
Solvent A: Acidified water (e.g., with 0.1% formic acid).
-
Solvent B: Acetonitrile or methanol.
-
-
Detection:
-
HPLC-DAD: The detector is set to monitor the absorbance at approximately 520 nm, which is the characteristic wavelength for anthocyanins.
-
LC-MS: Electrospray ionization (ESI) is a common ionization technique. The mass spectrometer can be operated in full scan mode to identify the precursor ion of this compound and in product ion scan (MS/MS) mode to confirm its structure through fragmentation patterns.
-
-
Quantification: The concentration of this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using a certified reference standard.
Biosynthesis of this compound
This compound is synthesized in plants via the well-established anthocyanin biosynthesis pathway, a branch of the general phenylpropanoid pathway. The final step in the formation of this compound is the methylation of Cyanidin 3-Glucoside.
The following diagram illustrates the key steps leading to the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Anthocyanins and Anthocyanin Biosynthesis Gene Expression in Passiflora Flower Corona Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mtc-usa.com [mtc-usa.com]
- 5. advion.com [advion.com]
- 6. maxapress.com [maxapress.com]
- 7. researchgate.net [researchgate.net]
Peonidin 3-Glucoside chemical structure and properties.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Peonidin (B1209262) 3-Glucoside, a naturally occurring anthocyanin with significant therapeutic potential. This document covers its chemical structure, physicochemical properties, and key biological activities, with a focus on its anti-inflammatory and anticancer effects. Detailed experimental protocols and visual representations of associated signaling pathways are provided to support further research and development.
Chemical Structure and Properties
Peonidin 3-Glucoside, also known as Peonidin-3-O-glucoside, is a prominent member of the anthocyanin family of flavonoids. Its structure consists of a peonidin aglycone linked to a glucose molecule at the 3-hydroxyl position. This glycosylation enhances its stability and water solubility.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromenylium | [1] |
| Synonyms | Peonidin 3-O-glucoside, Peonidin 3-β-D-glucopyranoside, Glucopeonidin | [1][2] |
| CAS Number | 6906-39-4 (chloride) | [1][2] |
| Chemical Formula | C₂₂H₂₃ClO₁₁ (chloride) | [1] |
| Molecular Weight | 498.87 g/mol (chloride) | [1] |
| Appearance | Dark red to purple solid | [2] |
| Solubility | Highly water-soluble. Soluble in DMSO. | [3] |
| Stability | Stable in acidic conditions (pH < 3).[4] Degradation increases with higher pH and temperature (>40°C). Sensitive to light. |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, primarily attributed to its antioxidant properties. These activities include anti-inflammatory, anticancer, and chemopreventive effects.
Anti-inflammatory Activity
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. It can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in the inflammatory response.[5] By preventing the translocation of NF-κB to the nucleus, this compound can downregulate the expression of pro-inflammatory cytokines such as TNF-α.[6]
Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity
The anticancer properties of this compound are multifaceted, involving the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis.
Inhibition of Cell Proliferation and Induction of Apoptosis: this compound has been observed to arrest the cell cycle at the G2/M phase in certain cancer cell lines.[7] This is achieved by down-regulating the expression of cyclin-dependent kinases (CDKs) and cyclins, which are crucial for cell cycle progression.[7] Furthermore, it can induce apoptosis (programmed cell death) through the activation of caspases.[7]
Suppression of Metastasis: A key aspect of its anticancer potential lies in its ability to inhibit cancer cell invasion and metastasis.[8] This is mediated through the downregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, and the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the Extracellular signal-Regulated Kinase (ERK).[8]
Figure 2: Inhibition of the MAPK/ERK pathway and metastasis by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to evaluate the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., HS578T)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for the desired time periods (e.g., 24, 48, 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Figure 3: Workflow for the MTT cell viability assay.
Western Blot Analysis for MAPK Pathway Proteins
This protocol is designed to analyze the phosphorylation status of key proteins in the MAPK pathway following treatment with this compound.
Materials:
-
Cancer cell line (e.g., A549)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations and time points.
-
Lyse the cells with lysis buffer and determine the protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the total protein and/or loading control.
In Vivo Lung Cancer Metastasis Model
This protocol describes a method to evaluate the anti-metastatic potential of this compound in a murine model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Lung carcinoma cell line (e.g., Lewis lung carcinoma - LLC)
-
This compound (for oral gavage or intraperitoneal injection)
-
Phosphate-buffered saline (PBS)
-
Anesthesia
-
Surgical tools for injection and dissection
Procedure:
-
Culture LLC cells and harvest a single-cell suspension in sterile PBS.
-
Inject 1 x 10⁶ LLC cells into the tail vein of each mouse.
-
Randomly divide the mice into control and treatment groups.
-
Administer this compound (e.g., 5-10 mg/kg body weight) to the treatment group daily via oral gavage or intraperitoneal injection. The control group receives the vehicle.
-
Monitor the mice for signs of distress and record body weight regularly.
-
After a predetermined period (e.g., 21-28 days), euthanize the mice.
-
Excise the lungs and fix them in Bouin's solution.
-
Count the number of tumor nodules on the lung surface.
-
(Optional) Process lung tissues for histopathological analysis to confirm metastasis.
Figure 4: Workflow for the in vivo lung cancer metastasis model.
Conclusion
This compound is a promising natural compound with well-documented anti-inflammatory and anticancer properties. Its mechanisms of action, involving the modulation of key signaling pathways such as NF-κB and MAPK, make it a compelling candidate for further investigation in drug development. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this anthocyanin. Further studies are warranted to elucidate its bioavailability, pharmacokinetics, and efficacy in more complex preclinical and clinical settings.
References
- 1. medkoo.com [medkoo.com]
- 2. Peonidin-3-O-glucoside - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling – Acta Informatica Medica [actainformmed.org]
- 7. Cyanidin 3-glucoside and this compound inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate Pathway of Peonidin 3-Glucoside Biosynthesis in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of Peonidin 3-Glucoside, a significant anthocyanin contributing to the red and purple pigmentation in various plants. This document details the enzymatic steps, regulatory networks, and experimental methodologies crucial for understanding and potentially manipulating this important metabolic pathway.
The Core Biosynthetic Pathway
This compound synthesis is a multi-step process that begins with the general phenylpropanoid pathway and culminates in the flavonoid and anthocyanin-specific branches. The pathway initiates with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the core anthocyanidin structure, which is subsequently modified to yield this compound.
The key enzymatic steps are:
-
General Phenylpropanoid Pathway: L-phenylalanine is converted to 4-coumaroyl-CoA through the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).
-
Chalcone (B49325) Synthesis: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Flavonoid Isomerization and Hydroxylation: Chalcone Isomerase (CHI) converts naringenin chalcone to naringenin. Subsequently, Flavanone 3-Hydroxylase (F3H) hydroxylates naringenin to dihydrokaempferol (B1209521). Flavonoid 3'-Hydroxylase (F3'H) then converts dihydrokaempferol to dihydroquercetin.
-
Anthocyanidin Synthesis: Dihydroflavonol 4-Reductase (DFR) reduces dihydroquercetin to leucocyanidin (B1674801). Anthocyanidin Synthase (ANS), also known as Leucoanthocyanidin Dioxygenase (LDOX), then oxidizes leucocyanidin to the unstable anthocyanidin, cyanidin (B77932).
-
Glycosylation: The unstable cyanidin is stabilized by glycosylation at the 3-hydroxyl position by UDP-Glucose:Flavonoid 3-O-Glucosyltransferase (UFGT), forming Cyanidin 3-Glucoside.
-
Methylation: Finally, an Anthocyanin O-Methyltransferase (AOMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of the B-ring of Cyanidin 3-Glucoside, yielding the stable this compound.
Quantitative Data
The efficiency of the biosynthetic pathway is determined by the kinetic properties of its enzymes and the concentration of the final product varies significantly among plant species and tissues.
Table 1: Kinetic Properties of Anthocyanin O-Methyltransferases (AOMTs)
| Plant Species | Substrate | Km (µM) | Vmax or Catalytic Efficiency (kcat/Km) | Reference |
| Vitis vinifera | Cyanidin 3-O-glucoside | 20 - 75 | Not specified | [1] |
| Paeonia suffruticosa (PsAOMT) | Cyanidin 3,5-di-O-glucoside | 40.0 ± 2.1 | Vmax: 1.2 ± 0.1 nmol s-1 mg-1 protein | [2] |
| Petunia hybrida | Cyanidin derivatives | Not specified | Not specified | [3][4] |
| Citrus reticulata (CrOMT2) | Luteolin | 7.6 ± 0.8 | kcat/Km: 2707.9 M-1s-1 | [4] |
| Glycine max (GmOMT) | Various flavonoids | 1.8 - 25.3 | Not specified | [5] |
Table 2: Concentration of this compound in Various Plant Sources
| Plant Source | Tissue | Concentration (mg/100g FW) | Reference |
| Grape (Vitis vinifera), Black | Fruit | 5.80 (average) | [6] |
| Red Wine | - | 0.82 mg/100 ml (average) | [6] |
| American Cranberry (Vaccinium macrocarpon) | Fruit | 4.16 | [3] |
| Lingonberry (Vaccinium vitis-idaea) | Fruit | 4.25 | [3] |
| Lowbush Blueberry (Vaccinium angustifolium) | Fruit | 5.53 | [3] |
| Sweet Cherry (Prunus avium) | Fruit | 0.76 (average) | [6] |
| Plum (Prunus domestica) | Fruit | 0.46 (average) | [6] |
| Purple Corn (Zea mays L.) | Kernel | Present, not quantified | [7] |
| Black Rice (Oryza sativa L.) | Bran | Present, not quantified | [8] |
Experimental Protocols
Extraction of Anthocyanins for HPLC Analysis
This protocol is adapted from methods described for various plant tissues.[6][9]
Materials:
-
Plant tissue (e.g., fruit skin, petals)
-
Liquid nitrogen
-
Extraction solvent: Methanol/Water/Formic Acid (80:20:1, v/v/v) or Acetone/Water/Acid (e.g., HCl or TFA) mixtures.[9]
-
Centrifuge
-
0.22 µm syringe filter
-
HPLC vials
Procedure:
-
Freeze a known weight of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Transfer the powder to a centrifuge tube and add the extraction solvent (e.g., 10 mL per 1 g of tissue).
-
Vortex the mixture thoroughly and incubate in the dark at 4°C for at least 1 hour (or overnight for complete extraction).
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The extract is now ready for HPLC analysis.
In Vitro Anthocyanin O-Methyltransferase (AOMT) Enzyme Assay
This protocol is based on established methods for assaying O-methyltransferase activity.[10][11]
Materials:
-
Purified recombinant AOMT enzyme
-
Substrate: Cyanidin 3-Glucoside (in a suitable buffer)
-
Methyl donor: S-adenosyl-L-methionine (SAM)
-
Reaction buffer: e.g., 100 mM Tris-HCl, pH 7.5
-
Stopping solution: e.g., 2 M HCl or 10% Trichloroacetic acid (TCA)
-
HPLC system for product analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a specific concentration of Cyanidin 3-Glucoside (e.g., 50 µM), and SAM (e.g., 200 µM).
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of the purified AOMT enzyme.
-
Incubate the reaction for a specific time period (e.g., 30 minutes) during which the reaction is linear.
-
Stop the reaction by adding the stopping solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of this compound formed. The product can be identified by comparing its retention time and UV-Vis spectrum with an authentic standard.
-
Enzyme activity can be calculated as the amount of product formed per unit time per amount of enzyme. For kinetic analysis, vary the substrate concentration while keeping the enzyme and SAM concentrations constant.
RNA Extraction and RT-qPCR Analysis of Biosynthesis Genes
This protocol provides a general workflow for analyzing the expression of genes involved in this compound biosynthesis.
3.3.1. RNA Extraction from Phenolic-Rich Tissues
A modified CTAB method is often required for tissues with high levels of secondary metabolites.[5][8]
Materials:
-
Plant tissue
-
Liquid nitrogen
-
CTAB extraction buffer (2% CTAB, 2% PVP, 100 mM Tris-HCl pH 8.0, 25 mM EDTA, 2.0 M NaCl, 2% β-mercaptoethanol added just before use)
-
Chloroform:isoamyl alcohol (24:1)
-
Lithium chloride (LiCl)
-
RNase-free water
Procedure:
-
Grind 100-200 mg of plant tissue to a fine powder in liquid nitrogen.
-
Add the powder to a pre-warmed (65°C) tube containing 1 mL of CTAB extraction buffer.
-
Incubate at 65°C for 15-30 minutes with occasional vortexing.
-
Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube and repeat the chloroform:isoamyl alcohol extraction.
-
Precipitate the RNA from the aqueous phase by adding 0.25 volumes of 10 M LiCl and incubating overnight at 4°C.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA.
-
Wash the RNA pellet with 70% ethanol, air dry briefly, and resuspend in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
3.3.2. RT-qPCR
Materials:
-
High-quality total RNA
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target genes (e.g., PAL, CHS, DFR, ANS, UFGT, AOMT) and a reference gene (e.g., Actin or Ubiquitin)
-
qPCR instrument
Procedure:
-
Synthesize cDNA from the total RNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
Design and validate gene-specific primers for your target and reference genes.
-
Prepare the qPCR reaction mixture containing the qPCR master mix, primers, and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes.
Regulation of the Biosynthesis Pathway
The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily by a complex of transcription factors known as the MBW complex. This complex consists of proteins from three families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat proteins. The MBW complex binds to the promoters of the late biosynthetic genes in the anthocyanin pathway (e.g., DFR, ANS, UFGT), thereby activating their transcription.
Environmental cues, particularly light, play a crucial role in regulating the MBW complex.
Light Signaling Pathway:
-
Photoreception: Plants perceive light through photoreceptors such as phytochromes (for red/far-red light) and cryptochromes (for blue light).
-
Signal Transduction: In the dark, a key repressor protein called CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1) is active in the nucleus. COP1 targets positive regulators of photomorphogenesis, including the transcription factor ELONGATED HYPOCOTYL 5 (HY5), for degradation via the proteasome.[2][12][13]
-
Activation of Transcription: Upon light exposure, photoreceptors become activated and move to the nucleus, where they interact with and inactivate COP1.[14] This inactivation of COP1 allows HY5 to accumulate.
-
MBW Complex Activation: HY5 can then directly bind to the promoters of anthocyanin biosynthetic genes and also activate the expression of the R2R3-MYB components of the MBW complex. The assembled and active MBW complex then drives the high-level expression of the structural genes required for anthocyanin, and subsequently this compound, biosynthesis.[2][15]
This technical guide provides a foundational understanding of the biosynthesis of this compound in plants. Further research into the specific regulatory mechanisms in different plant species and the interplay of various environmental and hormonal signals will continue to enhance our ability to modulate the production of this and other valuable plant-derived compounds.
References
- 1. Regiospecificity and kinetic properties of a plant natural product O-methyltransferase are determined by its N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Light Induced Regulation Pathway of Anthocyanin Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB017308) - FooDB [foodb.ca]
- 4. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemically functional characterization of regiospecific flavonoid O-methyltransferases from Glycine max - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Showing all foods in which the polyphenol Peonidin 3-O-glucoside is found - Phenol-Explorer [phenol-explorer.eu]
- 7. Peonidin-3-O-glucoside - Wikipedia [en.wikipedia.org]
- 8. mtc-usa.com [mtc-usa.com]
- 9. Showing all foods in which the polyphenol Peonidin 3-O-(6''-acetyl-glucoside) is found - Phenol-Explorer [phenol-explorer.eu]
- 10. A Novel Cation-Dependent O-Methyltransferase Involved in Anthocyanin Methylation in Grapevine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methylation mediated by an anthocyanin, O-methyltransferase, is involved in purple flower coloration in Paeonia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular interaction between COP1 and HY5 defines a regulatory switch for light control of Arabidopsis development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hort [journals.ashs.org]
- 15. Effect of Red and Blue Light on Anthocyanin Accumulation and Differential Gene Expression in Strawberry (Fragaria × ananassa) - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data of Peonidin 3-Glucoside (UV-Vis, NMR, Mass Spec).
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Peonidin (B1209262) 3-Glucoside, a prominent anthocyanin found in various plant sources. The document details its characterization through Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering valuable data and experimental insights for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the identification and quantification of anthocyanins. The absorption spectrum of Peonidin 3-Glucoside is characterized by a strong absorbance in the visible region, which is responsible for its red to purple color, and another absorbance band in the UV region. The position of the maximum absorption wavelength (λmax) is sensitive to the pH of the solution.
Table 1: UV-Vis Absorption Data for this compound
| Solvent/pH | λmax (nm) | Reference |
| Acidic (pH < 3) | ~520 - 535 | [1] |
| Methanol (B129727) with 0.1% HCl | ~522 | Not explicitly stated, but typical for anthocyanins |
Experimental Protocol: UV-Vis Spectroscopy
A common method for the analysis of anthocyanins like this compound is the pH differential method, which relies on the structural transformation of the anthocyanin molecule with a change in pH.
Sample Preparation:
-
A stock solution of this compound is prepared in a slightly acidified solvent, such as methanol with 0.1% HCl, to ensure stability.[1]
-
Two aliquots of the stock solution are diluted with two different buffers: one with potassium chloride buffer (pH 1.0) and the other with sodium acetate (B1210297) buffer (pH 4.5).[2]
Instrument Parameters:
-
Spectrophotometer: A standard UV-Vis spectrophotometer.
-
Scan Range: 200-700 nm to record the full spectrum.[1]
-
Measurement Wavelengths: Absorbance is measured at the λmax of the flavylium (B80283) cation (around 520-535 nm) and at 700 nm to correct for haze.[1][2]
-
Blank: The respective buffer solutions are used as blanks.
Data Analysis: The total monomeric anthocyanin concentration can be calculated using the Lambert-Beer law, taking into account the molar extinction coefficient of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule, including the connectivity of atoms and their spatial arrangement. Both ¹H and ¹³C NMR are crucial for the unambiguous identification of this compound.
Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, MeOD-TFA)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.94 | s | |
| H-2' | 7.91 | d | 2.0 |
| H-6' | 7.71 | d | 2.0 |
| H-8 | 6.88 | d | 1.6 |
| H-6 | 6.70 | d | 2.0 |
| H-1'' | 5.46 | d | 7.6 |
| OCH₃ | 3.82 | s | |
| Glucose Protons | 3.43 - 4.09 | m |
Table 3: ¹³C NMR Spectroscopic Data for this compound (100 MHz, MeOD-TFA)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 170.7 |
| C-4 | 147.4 |
| C-5 | 159.8 |
| C-7 | 160.4 |
| C-9 | 159.4 |
| C-10 | 113.6 |
| C-1' | 118.2 |
| C-2' | 115.4 |
| C-3' | 149.7 |
| C-4' | 157.4 |
| C-5' | 112.5 |
| C-6' | 136.0 |
| C-6 | 95.4 |
| C-8 | 103.6 |
| OCH₃ | 57.3 |
| C-1'' | 103.6 |
| C-2'' | 75.1 |
| C-3'' | 78.4 |
| C-4'' | 71.2 |
| C-5'' | 79.0 |
| C-6'' | 62.5 |
Note: The chemical shifts are referenced to the solvent signal. Assignments are based on typical values for anthocyanins and may require 2D NMR for confirmation.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
The sample is dissolved in a deuterated solvent, commonly methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3] A small amount of trifluoroacetic acid (TFA-d) is often added to stabilize the flavylium cation.
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).[3][4]
-
Experiments: Standard 1D ¹H and ¹³C NMR experiments are performed. For complete structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.
-
Temperature: Typically performed at room temperature.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis (MS/MS).
Table 4: Mass Spectrometry Data for this compound
| Ionization Mode | [M]⁺ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway |
| ESI-MS (Positive) | 463.1240 | 301.0709 | Loss of the glucose moiety (162 Da) |
Experimental Protocol: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of this compound in complex mixtures.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[5]
-
Mobile Phase: A gradient elution is typically employed with two solvents:
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.[5]
-
Injection Volume: 1-10 µL.[5]
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is the most common source, typically operated in positive ion mode.[5]
-
Mass Analyzer: Triple quadrupole (QqQ) or high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) are used.
-
MS/MS Analysis: The precursor ion corresponding to this compound ([M+H]⁺ at m/z 463) is selected and fragmented to produce a characteristic product ion spectrum. The major fragment at m/z 301 corresponds to the peonidin aglycone.
References
The Biological Activities of Peonidin 3-Glucoside: A Technical Guide on its Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
Published: December 16, 2025
Abstract
Peonidin 3-Glucoside (P3G), a prominent anthocyanin, is a natural pigment responsible for the vibrant colors in numerous fruits and flowers.[1] Beyond its role as a colorant, P3G has garnered significant scientific interest for its potent biological activities, primarily its antioxidant properties. This technical guide provides a comprehensive examination of the antioxidant potential of this compound. It summarizes quantitative data from key antioxidant assays, offers detailed experimental methodologies, and elucidates the molecular signaling pathways through which P3G exerts its effects. This document serves as a robust resource for professionals in pharmacology, nutrition, and drug discovery, aiming to facilitate a deeper understanding and application of P3G in future research and therapeutic development.
Introduction to this compound
This compound is an O-methylated anthocyanidin, commonly found in nature as a glycosylated derivative of peonidin.[1] It is one of the six most common anthocyanins found in food plants, which include cyanidin, delphinidin, petunidin, pelargonidin, and malvidin.[2][3] The core structure of anthocyanins consists of two aromatic rings (A and B) and a heterocyclic pyran ring (C), with glycosylation typically occurring at the 3-position.[4] The specific structural features of peonidin, particularly the hydroxyl and methoxy (B1213986) groups on its B-ring, are fundamental to its biological functions, most notably its capacity as an antioxidant.[1] P3G demonstrates significant antioxidant activity by scavenging free radicals and chelating metal ions, a capacity attributed to its phenolic structure which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).[1]
Quantitative Assessment of Antioxidant Activity
The antioxidant capacity of this compound and related compounds is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater antioxidant potency.
The table below summarizes the IC50 values for several peonidin-based anthocyanin monomers and a mixture of purple sweet potato anthocyanins (PSPAs) as determined by the DPPH radical scavenging assay.
| Compound | DPPH Radical Scavenging IC50 (μg/mL) | Reference |
| Purple Sweet Potato Anthocyanins (PSPAs) | 57.08 | [5] |
| Peonidin-based Anthocyanin Monomer 1 (P1) | 57.88 | [5] |
| Peonidin-based Anthocyanin Monomer 2 (P2) | 45.14 | [5] |
| Peonidin-based Anthocyanin Monomer 3 (P3) | 37.08 | [5] |
| Peonidin-based Anthocyanin Monomer 4 (P4) | 29.05 | [5] |
| Peonidin-based Anthocyanin Monomer 5 (P5) | 30.62 | [5] |
Detailed Experimental Protocols for Antioxidant Assays
Standardized assays are crucial for quantifying and comparing the antioxidant potential of compounds like this compound. The following sections detail the methodologies for three key in vitro antioxidant assays.
DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1][6][7]
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and protected from light, with an initial absorbance of approximately 1.0 at 517 nm.[1][8][9]
-
Sample Preparation: Prepare a series of dilutions of this compound and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent.[9]
-
Reaction: In a 96-well microplate or test tubes, add a small volume of the sample or standard to a fixed volume of the DPPH working solution.[7][8] A blank containing only the solvent is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[1][7]
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.[1][8]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentrations.[1][10]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable, blue-green ABTS radical cation (ABTS•+), reducing it to its colorless neutral form.[11]
Methodology:
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[1][12]
-
Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[1][12]
-
Sample Preparation: Prepare various concentrations of this compound and a reference standard (e.g., Trolox).[11]
-
Reaction: Add a small volume of the sample to the diluted ABTS•+ working solution.[1]
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).[11]
-
Measurement: Read the absorbance at 734 nm.[1]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1][11]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH, which results in the formation of an intense blue color.[13]
Methodology:
-
Reagent Preparation: Prepare the FRAP reagent fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.[7][14]
-
Sample Preparation: Prepare various concentrations of this compound. A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox.[7][13]
-
Reaction: Add a small volume of the test sample (e.g., 10 µL) to a larger volume of the pre-warmed FRAP reagent (e.g., 300 µL).[7]
-
Incubation: Incubate the mixture for a specified time (e.g., 4-60 minutes) at 37°C.[7][13]
-
Measurement: Measure the absorbance of the blue-colored complex at 593 nm.[14]
-
Calculation: The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is typically expressed as mmol Fe²⁺ equivalents per gram of sample.[2][13]
Molecular Mechanisms and Signaling Pathways
The antioxidant activity of this compound extends beyond direct radical scavenging to the modulation of key intracellular signaling pathways that regulate cellular stress responses, inflammation, and survival.
Modulation of the Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a master regulator of the cellular antioxidant defense system.[15][16] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1.[17] Oxidative stress or exposure to Nrf2 activators like P3G disrupts this interaction. P3G promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the ARE in the promoter region of various cytoprotective genes, upregulating the expression of Phase II antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPX), and catalase (CAT).[17][18] This enhancement of the endogenous antioxidant system is a critical mechanism for mitigating oxidative stress.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. phcog.com [phcog.com]
- 4. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemical Profiles, In Vitro Antioxidants and Antihypertensive Properties of Wild Blueberries (Vaccinium angustifolium) [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Development and Validation of Conditions for Extracting Flavonoids Content and Evaluation of Antioxidant and Cytoprotective Activities from Bougainvillea x buttiana Bracteas (var. Rose) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. protocols.io [protocols.io]
- 13. assaygenie.com [assaygenie.com]
- 14. ve.scielo.org [ve.scielo.org]
- 15. scilit.com [scilit.com]
- 16. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Peonidin-3-O-Glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Mitochondrial and Lysosome Functions to Reduce Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of Peonidin 3-Glucoside: An In Vitro Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Peonidin 3-Glucoside (P3G), a prominent anthocyanin found in pigmented foods like black rice, is emerging as a significant bioactive compound with potent anti-inflammatory properties.[1] In vitro studies have demonstrated its capacity to modulate key inflammatory pathways, suggesting its therapeutic potential in conditions characterized by excessive inflammation. This technical guide synthesizes the current in vitro evidence, detailing the experimental protocols, quantitative outcomes, and underlying molecular mechanisms of P3G's anti-inflammatory effects.
Quantitative Data Summary
The in vitro efficacy of this compound in mitigating inflammatory responses has been quantified across various parameters, primarily focusing on the suppression of pro-inflammatory gene expression and cytokine secretion. The following tables summarize the key quantitative findings from studies utilizing human A549 lung cells and THP-1 macrophages.
Table 1: Effect of this compound on Pro-inflammatory Gene Expression
| Cell Line | Inflammatory Stimulus | Target Gene | P3G Concentration (µg/mL) | Outcome |
| A549 Lung Cells | SARS-CoV-2 Spike Glycoprotein S1 (100 ng/mL) | NLRP3 | 1.25 - 10 | Significant, dose-dependent suppression of mRNA levels (p < 0.05)[1] |
| IL-1β | 1.25 - 10 | Significant, dose-dependent suppression of mRNA levels (p < 0.05)[1] | ||
| IL-18 | 1.25 - 10 | Significant, dose-dependent suppression of mRNA levels (p < 0.05)[1] | ||
| THP-1 Macrophages | SARS-CoV-2 Spike Glycoprotein S1 (100 ng/mL) | NLRP3 | 1.25 - 10 | Significant, dose-dependent suppression of mRNA levels (p < 0.05)[1] |
| IL-1β | 1.25 - 10 | Significant, dose-dependent suppression of mRNA levels (p < 0.05)[1] | ||
| IL-18 | 1.25 - 10 | Significant, dose-dependent suppression of mRNA levels (p < 0.05)[1] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Cell Line | Inflammatory Stimulus | Target Cytokine | P3G Concentration (µg/mL) | Outcome |
| A549 Lung Cells | SARS-CoV-2 Spike Glycoprotein S1 (100 ng/mL) | IL-6 | 1.25 - 10 | Significant, dose-dependent inhibition of cytokine levels (p < 0.05)[1] |
| IL-1β | 1.25 - 10 | Significant, dose-dependent inhibition of cytokine levels (p < 0.05)[1] | ||
| IL-18 | 1.25 - 10 | Significant, dose-dependent inhibition of cytokine levels (p < 0.05)[1] | ||
| THP-1 Macrophages | SARS-CoV-2 Spike Glycoprotein S1 (100 ng/mL) | IL-6 | 1.25 - 10 | Significant, dose-dependent inhibition of cytokine levels (p < 0.05)[1] |
| IL-1β | 1.25 - 10 | Significant, dose-dependent inhibition of cytokine levels (p < 0.05)[1] | ||
| IL-18 | 1.25 - 10 | Significant, dose-dependent inhibition of cytokine levels (p < 0.05)[1] | ||
| L02 Cells | Free Fatty Acids (0.5 mM) | IL-6 | 100 - 300 µM | Significant reduction in production[2] |
| TNF-α | 100 - 300 µM | Significant reduction in production[2] | ||
| IL-1β | 100 - 300 µM | Significant reduction in production[2] |
Core Signaling Pathways Modulated by this compound
In vitro evidence strongly indicates that this compound exerts its anti-inflammatory effects by intervening in critical inflammatory signaling cascades, primarily the NF-κB and NLRP3 inflammasome pathways.
NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation, promoting the expression of numerous pro-inflammatory genes.[1] P3G has been shown to inhibit the activation of NF-κB, thereby preventing its translocation to the nucleus and subsequent transcription of target genes.[1][3]
References
- 1. Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Anticancer Properties of Peonidin 3-Glucoside: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticancer properties of Peonidin 3-Glucoside (P3G) as demonstrated in cell line studies. P3G, a natural anthocyanin, has shown significant potential in inhibiting cancer cell growth, inducing programmed cell death (apoptosis), and preventing metastasis. This document summarizes key quantitative data, details common experimental protocols, and visualizes the molecular pathways involved.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines.
Table 1: Inhibition of Cancer Cell Growth by this compound
| Cell Line | Cancer Type | Assay | Concentration (µM) | % Inhibition | Citation |
| HS578T | Human Breast Carcinoma | MTT Assay | 10 | ~40% (48h) | [1] |
| HS578T | Human Breast Carcinoma | Cell Counting | 10 | ~50% (72h) | [1] |
Table 2: Induction of Cell Cycle Arrest by this compound in HS578T Cells (48h treatment)
| Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Citation |
| 0 | 58.3 ± 2.1 | 25.1 ± 1.5 | 16.6 ± 1.2 | [2] |
| 5 | 55.1 ± 1.8 | 23.9 ± 1.3 | 21.0 ± 1.5 | [2] |
| 10 | 48.7 ± 1.5 | 20.5 ± 1.1 | 30.8 ± 1.8 | [2] |
| 30 | 35.2 ± 1.2 | 15.3 ± 0.9 | 49.5 ± 2.5 | [2] |
Table 3: Induction of Apoptosis by this compound in HS578T Cells (48h treatment)
| Concentration (µM) | % Apoptotic Cells | Citation |
| 0 | Not specified | [2] |
| 30 | Significantly Increased | [2] |
| 50 | Significantly Increased (Dose-dependent) | [2] |
Table 4: Inhibition of Lung Cancer Cell Invasion and Motility by this compound
| Cell Line | Assay | Concentration (µM) | % Inhibition | Citation |
| H1299 | Invasion Assay | Not specified | Significant (P < 0.001) | [3] |
| H1299 | Motility Assay | Not specified | Significant (P < 0.05) | [3] |
Key Signaling Pathways
This compound exerts its anticancer effects through the modulation of specific signaling pathways.
Caption: this compound induced G2/M phase cell cycle arrest in HS578T cells.[2]
Caption: P3G inhibits lung cancer cell metastasis by downregulating the MAPK/ERK/AP-1 pathway.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
-
Cell Lines: HS578T (human breast carcinoma) and other cancer cell lines were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: A typical workflow for assessing cell viability using the MTT assay.
-
Procedure:
-
Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Plate cells and treat with this compound for the desired time (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in PBS containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Apoptosis Assay (DAPI Staining)
DAPI (4',6-diamidino-2-phenylindole) staining is used to visualize nuclear changes characteristic of apoptosis.
-
Procedure:
-
Grow cells on coverslips and treat with this compound.
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Stain the cells with DAPI solution.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.
-
Western Blot Analysis
This method is used to detect and quantify specific proteins involved in cell cycle regulation and apoptosis.
-
Procedure:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., CDK-1, Cyclin B1, Caspase-3, p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control like α-tubulin or β-actin to normalize the protein levels.
-
Conclusion
The evidence from in vitro cell line studies strongly suggests that this compound is a promising natural compound with potent anticancer properties. Its ability to inhibit cell proliferation, induce G2/M phase arrest and apoptosis, and suppress metastatic processes highlights its potential for further investigation in preclinical and clinical settings for cancer therapy and chemoprevention. The detailed methodologies and summarized data in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery.
References
Role of Peonidin 3-Glucoside in plant physiology and color.
An In-depth Technical Guide on Peonidin (B1209262) 3-Glucoside: Role in Plant Physiology and Color
Abstract
Peonidin 3-glucoside (P3G) is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for a wide array of red, purple, and blue colors in plants.[1][2] As a glycosylated form of peonidin, P3G exhibits increased stability and solubility, facilitating its storage in plant vacuoles.[2][3][4] This technical guide provides a comprehensive overview of the biosynthesis, physiological functions, and chromatic contributions of this compound. It details its role as a key pigment, its functions in plant stress responses and development, and its antioxidant properties. Furthermore, this document furnishes detailed experimental protocols for the extraction and quantification of P3G, presents quantitative data on its occurrence, and illustrates key biochemical pathways and experimental workflows using Graphviz diagrams, tailored for researchers in plant biology, phytochemistry, and drug development.
Introduction to this compound
This compound (IUPAC Name: 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1λ4-benzopyran-1-ylium) is an O-glycoside of peonidin, where a glucose molecule is attached at the C3 position.[5][6] This glycosylation is a critical modification that enhances the molecule's stability and water solubility.[3][4] P3G belongs to the anthocyanidin-3-O-glycoside class of organic compounds.[5] It is found widely in the plant kingdom, contributing to the coloration of flowers, fruits, leaves, and other tissues.[1][7] Notable dietary sources include red grapes (Vitis vinifera), purple corn, black rice, berries, and red onions.[1][8][9][10]
Chemical Structure and Properties
The core structure of P3G is the flavylium (B80283) cation, characteristic of all anthocyanins. The specific hydroxylation and methoxylation pattern on its B-ring—a hydroxyl group at the 4' position and a methoxy (B1213986) group at the 3' position—defines it as a derivative of peonidin. This structure is responsible for its distinct dark red to purple hue.[1]
Role in Plant Color
The color imparted by this compound is a purplish-red, which can be modulated by several factors within the plant vacuole.[11][12] The final perceived color in a plant tissue is a complex outcome of:
-
Concentration: Higher concentrations of P3G lead to more intense coloration.
-
Co-pigmentation: The formation of non-covalent complexes between P3G and other colorless molecules (co-pigments) such as flavonoids, phenolic acids, or metal ions can lead to a hyperchromic effect (color intensification) and a bathochromic shift (a shift towards a bluer color).
-
Vacuolar pH: Like other anthocyanins, the color of P3G is highly dependent on pH. In the typically acidic environment of the plant vacuole, it exists predominantly in the stable red flavylium cation form. As the pH increases, it can undergo structural transformations to colorless or bluish forms.[7]
-
Anthocyanin Profile: Plant tissues rarely contain a single anthocyanin. The final color is often a blend of multiple pigments. For instance, in purple-flowered redbuds, the visual purple color is a mix of the red from cyanidin (B77932) 3-glucoside and the blue-red from malvidin-3-glucoside, with P3G present in smaller amounts.[11]
Role in Plant Physiology
Beyond its role as a pigment to attract pollinators and seed dispersers, this compound is a multifunctional secondary metabolite involved in various physiological processes.
Biosynthesis of this compound
P3G is synthesized via the flavonoid branch of the phenylpropanoid pathway. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce cyanidin 3-glucoside. In a final key step, an O-methyltransferase (OMT) catalyzes the methylation of cyanidin 3-glucoside to form this compound.[13]
The key enzymatic steps leading to P3G are:
-
General Phenylpropanoid Pathway: Phenylalanine is converted to p-Coumaroyl-CoA by the sequential action of Phenylalanine Ammonia Lyase (PAL), Cinnamic Acid 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).[13]
-
Chalcone (B49325) Synthesis: Chalcone Synthase (CHS) catalyzes the condensation of p-Coumaroyl-CoA and three molecules of Malonyl-CoA to form naringenin (B18129) chalcone.
-
Flavanone (B1672756) Formation: Chalcone Isomerase (CHI) converts the chalcone to the flavanone naringenin.
-
Dihydroflavonol Synthesis: Flavanone 3-Hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol (B1209521) (DHK). Flavanoid 3'-Hydroxylase (F3'H) then converts DHK to dihydroquercetin (DHQ).[3]
-
Anthocyanidin Synthesis: Dihydroflavonol 4-Reductase (DFR) reduces DHQ to leucocyanidin, which is then oxidized by Anthocyanidin Synthase (ANS or LDOX) to form the unstable anthocyanidin, cyanidin.[3][13]
-
Glycosylation: The unstable cyanidin is stabilized by glycosylation. UDP-glucose:Flavonoid 3-O-Glucosyltransferase (UFGT) attaches a glucose moiety to form cyanidin 3-glucoside.[13]
-
Methylation: Finally, an O-Methyltransferase (OMT) methylates cyanidin 3-glucoside at the 3'-position of the B-ring to produce this compound.[13]
Antioxidant Activity and Stress Response
This compound is a potent antioxidant.[6] Its phenolic structure enables it to scavenge reactive oxygen species (ROS), which are harmful byproducts of aerobic metabolism that can damage cells. This antioxidant capacity is crucial for protecting plants against various abiotic and biotic stresses, including high-intensity light, UV radiation, drought, and pathogen attack.[14] By neutralizing ROS, P3G helps maintain cellular homeostasis and integrity under adverse conditions.
Role in Plant Development
The accumulation of P3G is often linked to specific developmental stages. In many fruits, such as strawberries and grapes, P3G synthesis increases significantly during ripening, contributing to the final fruit color that signals maturity to seed dispersers.[15] Its presence in young, vulnerable leaves, as seen in some plant species, may offer protection from UV radiation and herbivores.
Stability and Degradation
The stability of this compound is a critical factor for its function and retention in plant tissues. It is susceptible to degradation influenced by factors such as pH, temperature, light, and the presence of oxygen and enzymes.[7][16][17] Class III peroxidases, for example, have been implicated in the enzymatic degradation of anthocyanins in the vacuole.[2] Polyacylated versions of P3G, such as peonidin-3-O-(3,6-O-dimalonyl-β-D-glucoside), exhibit enhanced stability, which is advantageous for their physiological roles.[18]
Quantitative Data
The concentration of this compound varies significantly among different plant species and tissues. The following tables summarize representative quantitative data from the literature.
Table 1: Concentration of this compound in Various Plant Sources
| Plant Source | Tissue | Concentration | Reference |
| Black Rice (Oryza sativa L. indica) | Germ and Bran Extract | 52.70 ± 1.80 mg/g extract | [19] |
| Eastern Redbud (Cercis canadensis L.) | Petioles (Purple-flowered) | up to 11.74 mg/100 g fwt | [20] |
| Red Grape (Vitis vinifera) | Skin | Varies by cultivar | [21] |
| Wild Blueberry (Vaccinium angustifolium) | Fruit | Identified as a key anthocyanin | [22] |
fwt: fresh weight
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₂H₂₃O₁₁⁺ | [1][6] |
| Molar Mass (Chloride salt) | 498.9 g/mol | [1][23] |
| Appearance | Dark red to purple powder | [1][23] |
| Mass-to-charge ratio (m/z) | 463 [M⁺] | [9][10] |
| Solubility | Highly water-soluble | [23] |
Experimental Protocols
Accurate analysis of this compound requires robust protocols for extraction, separation, and quantification.
Protocol for Extraction of this compound
This protocol describes a general method for extracting anthocyanins, including P3G, from plant tissues.[16][24][25]
1. Sample Preparation:
-
Fresh plant material should be flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a cryogenic grinder. This prevents enzymatic degradation.
-
Lyophilization (freeze-drying) of the powdered sample is recommended to remove water and allow for accurate measurement of dry weight.
2. Extraction:
-
Weigh approximately 1-5 g of the powdered plant material into a centrifuge tube.
-
Add 20-50 mL of an acidified methanol (B129727) or ethanol (B145695) solution. A common solvent is methanol/water/HCl (85:14.5:0.5, v/v/v) or ethanol/water with 0.1% formic acid.[16][24][25] The acidic conditions are crucial to maintain the stable flavylium cation form of the anthocyanin.
-
Vortex the mixture thoroughly.
-
Perform extraction using ultrasonication for 15-30 minutes in a cold water bath to enhance cell disruption and solvent penetration without excessive heating.[26]
-
Protect the sample from light by wrapping the tube in aluminum foil, as anthocyanins are light-sensitive.
3. Clarification and Concentration:
-
Centrifuge the mixture at 8,000-10,000 x g for 15-20 minutes at 4°C.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process on the pellet one or two more times to ensure complete recovery.
-
Combine the supernatants.
-
Concentrate the extract to a smaller volume using a rotary evaporator under vacuum at a temperature below 40°C.[26]
4. Purification (Optional but Recommended):
-
The crude extract contains sugars, organic acids, and other phenolics that can interfere with analysis.[16]
-
For purification, use Solid-Phase Extraction (SPE) with a C18 cartridge.
-
Condition the C18 cartridge with methanol followed by acidified water (e.g., water with 0.1% HCl).
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with acidified water to remove sugars and other polar impurities.
-
Elute the anthocyanins with acidified methanol.
-
Dry the purified fraction under a stream of nitrogen or in a vacuum concentrator. Reconstitute the sample in a suitable solvent (e.g., mobile phase A for HPLC) for analysis.
Protocol for Quantification by HPLC-DAD/MS
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and often coupled with Mass Spectrometry (HPLC-MS) is the standard method for identifying and quantifying P3G.[16][21][27]
1. Instrumentation and Columns:
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and DAD.
-
Mass Spectrometer: ESI-MS is commonly used for confirmation.[9][27]
-
Column: A reverse-phase C18 column (e.g., 100-150 mm length, 2.1-4.6 mm i.d., 1.8-5 µm particle size) is standard.
2. Mobile Phases and Gradient:
-
Mobile Phase A: Water, typically acidified with 0.1-5% formic acid or phosphoric acid.[9][24][27]
-
Mobile Phase B: Acetonitrile or Methanol, also containing the same concentration of acid as Mobile Phase A.
-
A gradient elution is required to separate the complex mixture of phenolics found in plant extracts. An example gradient is provided in Table 3.
Table 3: Example HPLC Gradient for Anthocyanin Analysis
| Time (min) | % Mobile Phase A (Acidified Water) | % Mobile Phase B (Acidified Acetonitrile) |
| 0 | 90% | 10% |
| 10 | 80% | 20% |
| 25 | 50% | 50% |
| 30 | 40% | 60% |
| 35 | 10% | 90% |
| 40 | 90% | 10% |
Note: This is an example gradient and must be optimized for the specific column and sample matrix.[27]
3. Detection and Quantification:
-
DAD Detection: Monitor at 520 nm, which is the wavelength of maximum absorbance for most red/purple anthocyanins, including P3G.[16][27] A full UV-Vis spectrum (200-600 nm) should also be recorded to aid in identification.
-
MS Detection: Use positive ion mode (ESI+) to detect the molecular ion [M⁺] at m/z 463 for P3G.
-
Quantification: Prepare a calibration curve using a certified this compound standard of known concentrations.[28] Calculate the concentration in the sample by comparing its peak area to the standard curve.
Conclusion
This compound is a vital plant pigment and a multifunctional phytochemical. Its role extends from defining the color of numerous fruits and flowers to providing essential protection against environmental stressors through its antioxidant properties. The biosynthesis of P3G is a well-defined extension of the core flavonoid pathway, involving a final characteristic methylation step. Understanding the factors that influence its stability, concentration, and physiological roles is crucial for research in plant breeding, food science, and natural product chemistry. The standardized protocols for extraction and HPLC-based quantification provided herein serve as a foundation for researchers to accurately investigate the significance of this important anthocyanin.
References
- 1. Peonidin-3-O-glucoside - Wikipedia [en.wikipedia.org]
- 2. Anthocyanin stability and degradation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanidin-3-O-glucoside Contributes to Leaf Color Change by Regulating Two bHLH Transcription Factors in Phoebe bournei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanidin-3-O-glucoside Contributes to Leaf Color Change by Regulating Two bHLH Transcription Factors in Phoebe bournei [mdpi.com]
- 5. hmdb.ca [hmdb.ca]
- 6. Peonidin-3-glucoside | C22H23O11+ | CID 443654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Anthocyanin - Wikipedia [en.wikipedia.org]
- 8. Vitis vinifera - Wikipedia [en.wikipedia.org]
- 9. mtc-usa.com [mtc-usa.com]
- 10. mtc-usa.com [mtc-usa.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects [mdpi.com]
- 15. Proanthocyanidins Delay Fruit Coloring and Softening by Repressing Related Gene Expression during Strawberry (Fragaria × ananassa Duch.) Ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 17. mdpi.com [mdpi.com]
- 18. Peonidin-3-O-(3,6-O-dimalonyl-β-D-glucoside), a polyacylated anthocyanin isolated from the black corncobs, alleviates colitis by modulating gut microbiota in DSS-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. biolink.no [biolink.no]
- 24. scispace.com [scispace.com]
- 25. advion.com [advion.com]
- 26. encyclopedia.pub [encyclopedia.pub]
- 27. researchgate.net [researchgate.net]
- 28. This compound chloride, CAS No. 6906-39-4 | Anthocyanins as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - Austria [carlroth.com]
A Technical Guide to the Discovery and Isolation of Novel Peonidin Glycosides
Introduction
Peonidin (B1209262) is a major O-methylated anthocyanidin, a class of water-soluble flavonoids that impart red, purple, and blue pigmentation to many plants.[1][2] Its glycosidic forms, where one or more sugar molecules are attached to the peonidin aglycone, are the most prevalent in nature.[3][4] These Peonidin glycosides are of significant scientific interest due to their potential therapeutic properties, including antioxidant, anti-inflammatory, anti-cancer, and bone health-promoting activities.[1][3][5] The vast structural diversity, stemming from different sugar types, attachment positions, and acylation patterns, influences their stability and biological function.[5] This guide provides an in-depth overview of the methodologies for discovering, isolating, and characterizing novel peonidin glycosides for researchers, scientists, and drug development professionals.
Experimental Workflow for Isolation and Identification
The discovery of novel peonidin glycosides follows a systematic workflow, beginning with extraction from a biological matrix and culminating in structural elucidation and bioactivity assessment.
References
A Technical Guide to the Bioavailability and Metabolism of Peonidin 3-Glucoside in Humans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin (B1209262) 3-glucoside, an anthocyanin responsible for the vibrant red and purple hues of many fruits and vegetables, has garnered significant scientific interest for its potential health-promoting properties. As a member of the flavonoid family, its biological activity is intrinsically linked to its journey through the human body—a process governed by its bioavailability and metabolic fate. This technical guide provides a comprehensive overview of the current understanding of peonidin 3-glucoside's absorption, distribution, metabolism, and excretion (ADME) in humans, with a focus on quantitative data, experimental methodologies, and the intricate metabolic pathways involved.
Bioavailability of this compound
The bioavailability of this compound, like other anthocyanins, is relatively low and subject to considerable inter-individual variation. Upon ingestion, a small fraction of the intact glycoside is absorbed in the upper gastrointestinal tract, while the majority transits to the colon for microbial degradation.
Absorption
Intact this compound can be absorbed from the stomach and small intestine. However, a significant portion of circulating this compound is actually a metabolic product of cyanidin (B77932) 3-glucoside methylation by catechol-O-methyltransferase (COMT) in tissues such as the large bowel and kidneys.[1]
Pharmacokinetic Parameters
Human clinical trials have provided valuable insights into the pharmacokinetic profile of this compound and its metabolites. Following consumption of anthocyanin-rich sources, this compound is detectable in plasma, albeit at low nanomolar concentrations.
Table 1: Pharmacokinetic Parameters of this compound in Human Plasma Following Consumption of Anthocyanin-Rich Foods
| Food Source | Dose | Cmax (nmol/L) | Tmax (hours) | Reference |
| Red Wine | 12 g anthocyanin extract | 0.7 | 1.0 | [2] |
| Anthocyanin-rich barley biscuits | Not specified | ~0.2 (estimated from graph) | ~2.0 |
Note: Data is limited for studies specifically administering pure this compound. Much of the available data comes from studies of complex food matrices where this compound is one of several anthocyanins present.
Metabolism of this compound
The metabolism of this compound is a complex process involving both host and microbial enzymatic activities. It undergoes Phase I and Phase II metabolism, as well as significant degradation by the gut microbiota.
Phase I and II Metabolism
Upon absorption, this compound can undergo conjugation reactions, primarily glucuronidation, to form metabolites such as peonidin-3-O-glucuronide. Methylation is also a key metabolic step, with cyanidin 3-glucoside being converted to this compound.[1]
Gut Microbiota Metabolism
The vast majority of ingested this compound reaches the colon, where it is extensively metabolized by the gut microbiota. The initial step is often the cleavage of the glycosidic bond by β-glucosidases, releasing the aglycone, peonidin.[3] The peonidin aglycone is unstable at the pH of the colon and undergoes further degradation. The C-ring of the flavonoid structure is cleaved, leading to the formation of various phenolic acids and smaller phenolic compounds.[4]
Table 2: Major Metabolites of this compound Identified in Human Plasma and Urine
| Metabolite | Matrix | Method of Identification | Reference |
| Peonidin-3-O-glucuronide | Plasma | LC-MS/MS | |
| Peonidin glucuronide | Urine | Not specified | [5] |
| Protocatechuic acid | Plasma, Urine | LC-MS/MS | [4][6] |
| Vanillic acid | Plasma, Urine | LC-MS/MS | [4][6] |
| Ferulic acid | Plasma, Urine | LC-MS/MS | [4][6] |
| Hippuric acid | Plasma | LC-MS/MS | [6] |
dot graph TD; subgraph "Upper Gastrointestinal Tract"; A[this compound (from diet)]; B{Absorption of intact glycoside}; A --> B; end
end
Caption: Metabolic pathway of this compound in humans.
Excretion
The excretion of this compound and its metabolites occurs primarily through urine and feces. The urinary excretion of intact anthocyanins is generally very low.
Table 3: Urinary Excretion of Anthocyanins in Humans
| Study | Ingested Anthocyanin Source | Dose | % of Ingested Dose Excreted in Urine (as total anthocyanins) | Time Frame | Reference |
| Frank et al. (2005) | Elderberry Juice | 3.57 g total anthocyanins | 0.053 ± 0.030% | 5 hours | [5] |
| de Ferrars et al. (2014) | 13C5-Cyanidin-3-glucoside | 500 mg | 5.37 ± 0.67% (as 13C) | 48 hours | [7] |
Note: These studies provide a general indication of anthocyanin excretion. Specific data for this compound is limited.
Experimental Protocols
The methodologies employed in human intervention studies are critical for interpreting the data on this compound bioavailability and metabolism.
Human Intervention Study Design
A common approach involves a randomized, controlled, crossover study design. Healthy volunteers are typically recruited and, after a washout period devoid of anthocyanin-rich foods, they consume a standardized dose of the test product (e.g., anthocyanin extract, juice, or purified compound). Blood and urine samples are then collected at specified time points.
dot graph TD; subgraph "Study Workflow"; A[Participant Recruitment] --> B[Washout Period]; B --> C[Baseline Sampling (Blood, Urine)]; C --> D[Intervention (Consumption of this compound Source)]; D --> E[Time-course Sampling (Blood, Urine)]; E --> F[Sample Analysis (LC-MS/MS)]; F --> G[Data Analysis]; end
end
Caption: General workflow of a human intervention study.
Sample Preparation and Analysis
The quantification of this compound and its metabolites in biological matrices presents analytical challenges due to their low concentrations and potential for degradation.
-
Plasma and Urine Sample Preparation: A common method for plasma is protein precipitation with an acidified organic solvent (e.g., acetonitrile (B52724) with formic acid). For urine, a "dilute-and-shoot" approach is often sufficient. Solid-phase extraction (SPE) can also be employed for sample clean-up and concentration.
-
Analytical Instrumentation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the sensitive and selective quantification of these compounds.[8][9] A reversed-phase C18 column is typically used for separation.
Table 4: Typical Parameters for LC-MS/MS Analysis of this compound
| Parameter | Typical Value/Condition |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 4µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| m/z for this compound [M+] | 463 |
Conclusion and Future Directions
The bioavailability of this compound in humans is low, with extensive metabolism occurring both in host tissues and by the gut microbiota. The primary circulating forms are not the parent glycoside but rather its conjugated derivatives and, more significantly, a diverse array of microbially-derived phenolic acids. This complex metabolic profile underscores the importance of considering these metabolites when investigating the health effects of this compound.
Future research should focus on:
-
Conducting human intervention studies with purified this compound to obtain more precise pharmacokinetic data.
-
Further elucidating the specific enzymes and gut microbial species responsible for its metabolism.
-
Investigating the biological activities of the full spectrum of this compound metabolites.
A deeper understanding of the ADME of this compound will be instrumental for drug development professionals and scientists in harnessing its therapeutic potential and for providing evidence-based dietary recommendations.
References
- 1. mdpi.com [mdpi.com]
- 2. Showing pharmacokinetics for Peonidin 3-O-glucoside metabolite after consumption of Anthocyanin, extract in humans - Phenol-Explorer [phenol-explorer.eu]
- 3. Cyanidin-3-glucoside: targeting atherosclerosis through gut microbiota and anti-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects and Mechanisms of Cyanidin-3-Glucoside and Its Phenolic Metabolites in Maintaining Intestinal Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary Excretion of Cyanidin Glucosides and Glucuronides in Healthy Humans After Elderberry Juice Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of anthocyanins and their metabolites in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human metabolism and elimination of the anthocyanin, cyanidin-3-glucoside: a (13)C-tracer study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peonidin-3-(caffeoyl-glucosyl-glucoside)-5-glucoside Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. academic.oup.com [academic.oup.com]
In Silico Analysis of Peonidin 3-Glucoside: A Technical Guide to Protein Binding and Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peonidin (B1209262) 3-O-glucoside (P3G), a prominent anthocyanin found in various fruits and vegetables, has garnered significant scientific interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antioxidant effects. In silico methodologies, such as molecular docking and molecular dynamics simulations, have become indispensable tools for elucidating the molecular mechanisms underlying these biological activities. This technical guide provides an in-depth overview of the in silico studies on the protein binding of Peonidin 3-Glucoside, offering detailed experimental protocols and summarizing key quantitative data. Furthermore, it visualizes the implicated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Peonidin 3-O-glucoside is a member of the flavonoid family of polyphenolic compounds. Its therapeutic potential is largely attributed to its ability to interact with and modulate the function of various protein targets within the body. Computational approaches offer a rapid and cost-effective means to predict and analyze these interactions at a molecular level, providing valuable insights for drug discovery and development. This guide will delve into the specifics of these in silico investigations.
Quantitative Data Summary
The following tables summarize the key quantitative data from in silico and in vitro studies on this compound.
Table 1: Molecular Docking Binding Energies of this compound with Protein Targets
| Target Protein | Ligand | Binding Energy (kcal/mol) | In Silico Method | Software | Reference |
| TNF-α Receptor | Peonidin-3-O-glucoside | -515.3 to -445.0 (complex with TNF-α) | Molecular Docking | Hex 8.0 | [1] |
| TNF-α | Peonidin-3-O-glucoside | -325.5 to -307.7 | Molecular Docking | Hex 8.0 | [1] |
| Activin receptor-like kinase 5 (ALK5) | Peonidin-3-arabinoside* | -8.4 | Molecular Docking | Autodock Vina 1.5.6 | [2] |
*Note: Data for Peonidin-3-arabinoside is included as a close structural analog of this compound.
Table 2: In Vitro Inhibitory Concentrations (IC50) of this compound
| Cell Line | Compound | IC50 Value (µM) | Assay | Reference |
| HS578T (Breast Cancer) | This compound | Not explicitly stated, but effective at 30 µM | Cell Viability Assay | [3] |
| MKN-45 (Gastric Cancer) | Cyanidin-3-O-glucoside* | 86.98 | CCK-8 Assay | [4] |
*Note: Data for Cyanidin-3-O-glucoside is included as a related anthocyanin with a similar mechanism of action.
Table 3: Predicted ADMET Properties of this compound
| Property | Prediction | Method/Tool | Reference |
| Lipinski's Rule of Five | Compliant | SwissADME | [5] |
| Ghose Filter | Compliant | SwissADME | [5] |
| Bioavailability Score | Not explicitly stated, but generally good for flavonoids | SwissADME | [6] |
| GI Absorption | High (predicted) | SwissADME | [5][6] |
| BBB Permeant | No (predicted) | SwissADME | [6] |
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments cited in the literature for the study of this compound.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following is a generalized protocol using AutoDock Vina, a widely used open-source docking program.
Protocol: Molecular Docking using AutoDock Vina
-
Preparation of the Receptor Protein:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms and assign Kollman charges to the protein using software like AutoDock Tools (ADT).
-
Save the prepared receptor in PDBQT format.
-
-
Preparation of the Ligand (this compound):
-
Obtain the 3D structure of this compound from a database such as PubChem.
-
Minimize the energy of the ligand using a force field (e.g., MMFF94) in software like Avogadro or PyRx.
-
Define the rotatable bonds and save the ligand in PDBQT format using ADT.
-
-
Grid Box Generation:
-
Define the search space for docking by creating a grid box that encompasses the active site of the receptor. The coordinates and dimensions of the grid box are specified in a configuration file.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the prepared receptor and ligand files, along with the configuration file containing the grid box parameters.
-
The command typically looks like: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt
-
-
Analysis of Results:
-
The output file contains the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, using software like PyMOL or Discovery Studio.
-
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time. The following is a generalized workflow using GROMACS.
Protocol: Molecular Dynamics Simulation using GROMACS
-
System Preparation:
-
Prepare the protein and ligand topologies and coordinate files. For the protein, this involves using a force field like CHARMM36. For the ligand, parameters can be generated using servers like CGenFF.
-
Combine the protein and ligand coordinate files into a single complex file.
-
Create a simulation box and solvate the system with water molecules (e.g., TIP3P water model).
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the system to remove steric clashes and relax the structure.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT equilibration (constant Number of particles, Volume, and Temperature): Equilibrate the system to the desired temperature.
-
NPT equilibration (constant Number of particles, Pressure, and Temperature): Equilibrate the system to the desired pressure and density.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration, and hydrogen bond interactions over time to assess the stability and dynamics of the protein-ligand complex.
-
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound. Web-based tools like SwissADME provide a user-friendly interface for these predictions.
Protocol: ADMET Prediction using SwissADME
-
Input Ligand Structure:
-
Access the SwissADME web server.
-
Provide the structure of this compound, either by drawing it, pasting a SMILES string, or uploading a file.
-
-
Run Prediction:
-
Initiate the prediction process on the server.
-
-
Analyze Results:
-
The server will provide a comprehensive report on various physicochemical properties, pharmacokinetic properties (including GI absorption and BBB permeability), drug-likeness (based on rules like Lipinski's and Ghose's), and potential medicinal chemistry issues.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical in silico experimental workflow.
Caption: A generalized workflow for in silico protein binding studies of this compound.
Caption: this compound inhibits the TNF-α signaling pathway by binding to the TNF-α receptor.
Caption: this compound induces G2/M cell cycle arrest by downregulating key cyclins and CDKs.
Conclusion
In silico studies have provided significant insights into the protein binding mechanisms of this compound, highlighting its potential to modulate key signaling pathways involved in inflammation and cancer. The methodologies outlined in this guide offer a framework for researchers to further explore the therapeutic potential of this and other natural compounds. The integration of molecular docking, molecular dynamics, and ADMET prediction is crucial for a comprehensive understanding of a compound's bioactivity and drug-likeness, ultimately accelerating the drug discovery and development pipeline. Further in vitro and in vivo validation is essential to confirm these computational findings.
References
- 1. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 2. Cyanidin 3-glucoside and this compound inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopurify.cn [biopurify.cn]
- 4. Cyanidin-3-O-Glucoside Induces the Apoptosis of Human Gastric Cancer MKN-45 Cells through ROS-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-silico drug-likeness analysis, ADME properties, and molecular docking studies of cyanidin-3-arabinoside, pelargonidin-3-glucoside, and peonidin-3-arabinoside as natural anticancer compounds against acting receptor-like kinase 5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
Methodological & Application
Application Note: Quantification of Peonidin 3-Glucoside Using a Validated HPLC-DAD Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Peonidin 3-Glucoside in various sample matrices using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
Introduction
This compound is a prominent anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits, flowers, and vegetables.[1][2] Interest in the quantification of this compound has grown due to its potential health benefits, including antioxidant and anti-inflammatory properties.[3] High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a robust and widely used analytical technique for the separation, identification, and quantification of anthocyanins.[2][4] The DAD provides spectral information, enhancing the confidence in peak identification. This application note outlines a validated HPLC-DAD method for the reliable quantification of this compound.
Experimental
2.1. Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a binary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD).
-
Column: A reversed-phase C18 column is commonly used for anthocyanin separation. A suitable option is a Poroshell 120 SB-C18 (4.6 x 150 mm, 2.7 µm) or equivalent.[1]
-
Vials: 2 mL amber glass vials to protect the light-sensitive anthocyanin samples.
-
Syringe Filters: 0.22 µm or 0.45 µm PTFE or RC syringe filters for sample filtration.[4]
-
Analytical Balance: For accurate weighing of standards and samples.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
2.2. Reagents and Standards
-
This compound analytical standard: Purity ≥ 95%.
-
Methanol (B129727): HPLC grade.
-
Acetonitrile: HPLC grade.
-
Formic Acid: LC-MS grade.
-
Water: Deionized or Milli-Q water.
-
Internal Standard (IS) (Optional but Recommended): A structurally similar compound not present in the sample, such as Cyanidin 3-O-glucoside.
2.3. Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC-DAD analysis. Optimization may be required based on the specific sample matrix and HPLC system.
| Parameter | Recommended Condition |
| Column | Poroshell 120 SB-C18 (4.6 x 150 mm, 2.7 µm) or equivalent |
| Mobile Phase A | 5% Formic Acid in Water[1][4] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient Elution | 0-1 min: 5% B; 1-8 min: linear gradient to 30% B; 8-10 min: linear gradient to 95% B; 10-12 min: hold at 95% B; 12.1-15 min: return to 5% B and equilibrate.[7] |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C[1] |
| Injection Volume | 5-20 µL |
| Detection Wavelength | 520 nm (for quantification), with a full spectral scan from 200-600 nm for peak purity assessment.[8] |
| Retention Time | Under specific conditions, the retention time for this compound has been reported to be approximately 33.7 ± 0.2 min.[3] However, this will vary with the exact method parameters. |
Protocols
3.1. Standard Solution Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acidified methanol (1% formic acid) in a volumetric flask. Store this solution at -20°C in an amber vial.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase A to achieve a concentration range suitable for creating a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
3.2. Sample Preparation
The sample preparation procedure will vary depending on the matrix. Below is a general protocol for solid and liquid samples.
3.2.1. Solid Samples (e.g., plant material, fruit powder)
-
Homogenization: Weigh approximately 1-5 g of the homogenized sample into a centrifuge tube.[7]
-
Extraction: Add 10 mL of an extraction solvent (e.g., methanol with 1% formic acid or acetone/water/TFA (70:29.95:0.05)).[4][7]
-
Sonication/Shaking: Sonicate the mixture for 15-30 minutes or shake for 1 hour at 4°C in the dark.[4][7][9]
-
Centrifugation: Centrifuge the extract at 4000-8000 x g for 10-15 minutes at 4°C.[7]
-
Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the process can be repeated 1-2 more times, and the supernatants pooled.[7]
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an amber HPLC vial.[1]
3.2.2. Liquid Samples (e.g., fruit juice, beverage)
-
Dilution: Dilute the sample with an appropriate solvent (e.g., mobile phase A) to bring the analyte concentration within the calibration range.
-
Centrifugation: Centrifuge the diluted sample to remove any particulate matter.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an amber HPLC vial.
3.3. Method Validation
To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines or internal SOPs. The following parameters are typically assessed:
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.995 for the calibration curve.[10] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. The LOQs for anthocyanins can range from 0.20 mg/kg to 0.60 mg/kg.[8] |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) < 5%. Within-day and between-day assay RSDs are typically below 6.2% and 8.5%, respectively.[8] |
| Accuracy (Recovery) | 80-120%. Accuracy for anthocyanin analysis has been reported to be between 91.6% and 119% for within-day assays and 89.9% and 123% for between-day assays.[8] |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix, and peak purity should be confirmed using DAD spectral analysis. |
Data Presentation
The quantitative data obtained from the analysis should be summarized in clear and structured tables.
Table 1: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.5 | Example Value |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| Linearity (r²) | >0.995 |
Table 2: Method Validation Summary
| Parameter | Result |
| LOD (µg/mL) | Calculated Value |
| LOQ (µg/mL) | Calculated Value |
| Precision (RSD%) | Calculated Value |
| Accuracy (%) | Calculated Value |
Table 3: Quantification of this compound in Samples
| Sample ID | Peak Area (mAU*s) | Concentration (µg/mL) | Amount in Original Sample (e.g., mg/g) |
| Sample 1 | Measured Value | Calculated Value | Calculated Value |
| Sample 2 | Measured Value | Calculated Value | Calculated Value |
| Sample 3 | Measured Value | Calculated Value | Calculated Value |
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification.
Conclusion
The HPLC-DAD method described in this application note provides a reliable and robust approach for the quantification of this compound in various samples. Proper sample preparation and method validation are crucial for obtaining accurate and reproducible results. The provided protocols and parameters serve as a strong foundation for researchers and scientists in the fields of natural product chemistry, food science, and drug development.
References
- 1. agilent.com [agilent.com]
- 2. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Regularities of Anthocyanins Retention in RP HPLC for “Water–Acetonitrile–Phosphoric Acid” Mobile Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mtc-usa.com [mtc-usa.com]
- 7. benchchem.com [benchchem.com]
- 8. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. e-nps.or.kr [e-nps.or.kr]
Application Note: LC-MS/MS Analysis of Peonidin 3-Glucoside in Fruit Extracts
Introduction
Peonidin (B1209262) 3-glucoside is a prominent anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors of many fruits and vegetables. Beyond their role as natural colorants, anthocyanins are of significant interest to the food and pharmaceutical industries due to their potential health benefits, including antioxidant and anti-inflammatory properties. Accurate and sensitive quantification of specific anthocyanins like peonidin 3-glucoside in fruit extracts is crucial for quality control, product development, and pharmacological research. This application note details a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound in various fruit extracts.
Principle
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of this compound. The fruit extract sample is first subjected to a sample preparation procedure to extract and concentrate the anthocyanins. The extract is then injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. The chromatographic separation is typically achieved on a C18 or Phenyl Hydride reversed-phase column, which separates this compound from other components in the complex fruit matrix.
Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used to generate the protonated molecular ion [M+H]+ of this compound (m/z 463). In the tandem mass spectrometer, this precursor ion is selected and fragmented, and a specific product ion (e.g., m/z 301) is monitored for quantification. This Multiple Reaction Monitoring (MRM) approach provides excellent specificity and minimizes matrix interference, allowing for accurate quantification.
Experimental Protocols
Sample Preparation: Extraction of this compound from Fruit
This protocol is a general guideline and may require optimization based on the specific fruit matrix.
Materials:
-
Fruit sample (e.g., berries, grapes, cherries)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Extraction solvent: Methanol with 0.1% to 1% formic acid (v/v)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other suitable material)
Procedure:
-
Homogenization: Homogenize the fresh or frozen fruit sample to a fine pulp. For dried fruit, grind to a fine powder.
-
Extraction:
-
Weigh a representative amount of the homogenized sample (e.g., 1-5 g) into a centrifuge tube.
-
Add a suitable volume of the extraction solvent (e.g., 10-20 mL). The ratio of sample to solvent should be optimized.
-
Vortex the mixture vigorously for 1-2 minutes.
-
For enhanced extraction, sonicate the sample in an ultrasonic bath for 15-30 minutes.
-
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the solid material.
-
Collection: Carefully decant the supernatant into a clean tube.
-
Re-extraction (Optional but Recommended): To maximize recovery, the pellet can be re-extracted with a fresh portion of the extraction solvent. The supernatants are then combined.
-
Filtration: Filter the final extract through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before LC-MS/MS analysis.
-
Dilution: Depending on the expected concentration of this compound, the filtered extract may need to be diluted with the initial mobile phase composition to fall within the calibration curve range.
LC-MS/MS Analysis
Instrumentation:
-
HPLC or UHPLC system
-
Tandem mass spectrometer equipped with an ESI source
LC Parameters (Example):
-
Column: Cogent Phenyl Hydride™, 4µm, 100Å, 2.1 x 50 mm or equivalent reversed-phase column.[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).[1][2]
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. An example gradient is: 0-4 min, 15-80% B; 4-6 min, 80% B; 6-7 min, 80-15% B.[1][2]
-
Column Temperature: 25°C.
MS/MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1][2]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Product Ion (m/z): 301.[4] This corresponds to the loss of the glucose moiety (-162 u).[4]
-
Collision Energy: This will need to be optimized for the specific instrument but is typically in the range of 15-35 eV.
-
Capillary Temperature: 270 °C.[4]
Data Presentation
The quantitative data for this compound from various fruit extracts can be summarized in a table for easy comparison.
| Fruit Source | Extraction Solvent | LC-MS/MS Method | This compound Concentration | Reference |
| Proprietary Fruit Extract A1 | Methanol/Water with Formic Acid | Phenyl Hydride Column, ESI-POS | Detected | [1][2] |
| Proprietary Fruit Extract A2 | Methanol/Water with Formic Acid | Phenyl Hydride Column, ESI-POS | Not Detected | [1][2] |
| Proprietary Fruit Extract A3 | Methanol/Water with Formic Acid | Phenyl Hydride Column, ESI-POS | Detected | [1][2] |
| Proprietary Fruit Extract A4 | Methanol/Water with Formic Acid | Phenyl Hydride Column, ESI-POS | Not Detected | [1][2] |
| Grape Skin (Shiraz) | Methanol/Water with Formic Acid | C18 Column, ESI-POS | Identified | [4] |
Mandatory Visualization
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Discussion
The presented LC-MS/MS method provides a selective and sensitive platform for the quantification of this compound in fruit extracts. The key to successful analysis lies in efficient sample preparation to extract the analyte from the complex matrix and a well-optimized LC-MS/MS method to ensure accurate detection and quantification. The MRM transition from the protonated molecular ion of this compound (m/z 463) to its characteristic product ion (m/z 301) offers high specificity. This method can be validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, and limits of detection and quantification. The application of this method will be valuable for researchers in the fields of food science, natural product chemistry, and drug development who are interested in the quantitative analysis of this important anthocyanin.
References
Application Notes and Protocols: Extraction of Peonidin-3-Glucoside from Black Rice with Acidified Methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Black rice (Oryza sativa L.) is a rich source of anthocyanins, potent natural pigments with significant antioxidant and anti-inflammatory properties. Among these, peonidin-3-glucoside (B1200960) (P3G) is a prominent anthocyanin, second only to cyanidin-3-glucoside (C3G) in abundance.[1][2] The therapeutic potential of P3G in various disease models has spurred interest in efficient methods for its extraction and purification. This document provides detailed application notes and protocols for the extraction of peonidin-3-glucoside from black rice using acidified methanol (B129727), a widely employed and effective solvent system.
Data Presentation: Quantitative Analysis of Anthocyanins in Black Rice
The following tables summarize the quantitative data for peonidin-3-glucoside and the major anthocyanin, cyanidin-3-glucoside, extracted from black rice as reported in various studies. These values can vary depending on the specific black rice cultivar, extraction conditions, and analytical methods used.
Table 1: Quantitative Yield of Peonidin-3-Glucoside and Cyanidin-3-Glucoside from Black Rice
| Black Rice Variety | Extraction Solvent | P3G Yield | C3G Yield | Analytical Method | Reference |
| Not Specified | Methanol with 0.5% TFA | 14.9 mg / 500 mg extract | 21.7 mg / 500 mg extract | HPLC | [3] |
| "Jeluteng" | Ethanol (50-60%) with Citric Acid (3-5%) | Not specified individually | Not specified individually (Total Anthocyanins: 109.64 mg/100g) | Spectrophotometry | [4] |
| "Josaengheugchal" | 50.78% Ethanol with 1 N HCl | Identified as Peak 2 | Identified as Peak 1 (90% of total anthocyanins) | LC/MS | [5] |
| Not Specified | Methanol acidified with 1.0 N HCl (85:15, v/v) | Identified as a key anthocyanin | 25.5 mg / 30g black rice (99.0% purity) | HPLC/UV/MS | [1] |
| Not Specified | Not Specified | 295.33 ± 4 mg/kg FW | 4206.91 ± 18 mg/kg FW | HPLC | [1] |
Table 2: Purity and Recovery of Peonidin-3-Glucoside from Black Rice Extract
| Purification Method | Initial P3G in Crude Extract | Final P3G Yield | Purity | Recovery Rate | Reference |
| HPCCC followed by RP-MPLC | 14.9 mg | 8.7 mg | 96.3% | 58.3% | [3] |
Experimental Protocols
This section outlines a detailed methodology for the extraction and subsequent analysis of peonidin-3-glucoside from black rice using acidified methanol.
Protocol 1: Laboratory-Scale Extraction of Peonidin-3-Glucoside
Materials and Reagents:
-
Whole black rice grains
-
Grinder or mill
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 1.0 N solution or Trifluoroacetic acid (TFA)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Sample Preparation:
-
Grind the black rice grains into a fine powder using a grinder or mill. This increases the surface area for efficient extraction.
-
-
Extraction Solvent Preparation:
-
Extraction Process:
-
Weigh a known amount of black rice powder (e.g., 10 g).
-
Add the acidified methanol solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Sonicate the mixture for 15-30 minutes to enhance extraction efficiency.[1]
-
Alternatively, the mixture can be macerated with constant stirring for a set period (e.g., 2 hours) at a controlled temperature (e.g., 40-50°C).
-
-
Separation:
-
Centrifuge the mixture at a high speed (e.g., 4000 rpm) for 15 minutes to pellet the solid rice residue.
-
Carefully decant the supernatant containing the anthocyanin extract.
-
For exhaustive extraction, the pellet can be re-extracted with fresh solvent, and the supernatants can be combined.
-
-
Solvent Removal:
-
Concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid degradation of the anthocyanins.
-
-
Storage:
-
Store the concentrated extract at -20°C in the dark to prevent degradation.
-
Protocol 2: Quantification of Peonidin-3-Glucoside by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[3][6]
-
Mobile Phase:
-
Gradient Elution: A suitable gradient to separate the anthocyanins.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 40°C.[6]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of peonidin-3-glucoside standard in acidified methanol.
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution.
-
-
Sample Preparation:
-
Dilute the black rice extract with the mobile phase to a suitable concentration for HPLC analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample.
-
Identify the peonidin-3-glucoside peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of peonidin-3-glucoside in the sample using the calibration curve.
-
Signaling Pathways and Mechanisms of Action
Peonidin-3-glucoside exhibits its biological activity through the modulation of key signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Signaling Pathway
Peonidin-3-glucoside has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] This pathway is a central regulator of inflammation.
Caption: Peonidin-3-Glucoside Anti-inflammatory Pathway.
Antioxidant Signaling Pathway
Peonidin-3-glucoside enhances the cellular antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[7] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes.
Caption: Peonidin-3-Glucoside Antioxidant Pathway.
Experimental Workflow
The overall workflow for the extraction and analysis of peonidin-3-glucoside from black rice is depicted below.
Caption: Extraction and Analysis Workflow.
Conclusion
The use of acidified methanol is a robust and efficient method for the extraction of peonidin-3-glucoside from black rice. The provided protocols offer a foundation for researchers to obtain P3G-rich extracts for further investigation into its promising therapeutic applications. The elucidation of its mechanisms of action through the modulation of key signaling pathways underscores its potential as a valuable compound for drug development and functional food applications.
References
- 1. Frontiers | Integrative HPLC profiling and transcriptome analysis revealed insights into anthocyanin accumulation and key genes at three developmental stages of black rice (Oryza sativa. L) caryopsis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Isolation of Cyanidin 3-Glucoside and Peonidin 3-Glucoside from Black Rice (Oryza sativa) Using High-Performance Countercurrent Chromatography and Reversed-Phase Column Chromatography -Natural Product Sciences [koreascience.kr]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. Optimized preparation of anthocyanin-rich extract from black rice and its effects on in vitro digestibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Solid-Phase Extraction (SPE) for the Purification of Peonidin 3-Glucoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Peonidin 3-Glucoside using Solid-Phase Extraction (SPE). This compound, a prominent anthocyanin found in various fruits and vegetables, is of significant interest for its potential therapeutic properties. Effective purification is crucial for accurate in vitro and in vivo studies, as well as for the development of novel therapeutics.
Principle of Solid-Phase Extraction for this compound Purification
Solid-phase extraction is a chromatographic technique used to isolate and purify compounds from complex mixtures. The principle of SPE for this compound purification relies on the differential affinity of the analyte and impurities for a solid stationary phase.
The process involves four key steps:
-
Conditioning: The SPE cartridge is treated with a solvent, typically methanol (B129727), to activate the stationary phase.
-
Equilibration: The cartridge is then equilibrated with a solvent similar to the sample matrix, usually acidified water, to ensure optimal binding of the target molecule.
-
Loading: The crude extract containing this compound, dissolved in an acidified aqueous solution (pH 2-3) to ensure its stability and positive charge, is passed through the cartridge. This compound is retained on the stationary phase through hydrophobic or ion-exchange interactions, while polar impurities like sugars and organic acids pass through.
-
Washing: The cartridge is washed with a weak solvent to remove any remaining weakly bound impurities.
-
Elution: Finally, a strong solvent, typically acidified methanol, is used to disrupt the interactions between this compound and the stationary phase, allowing for its collection in a purified form.
dot
Data Presentation: Comparison of SPE Cartridges
The choice of SPE cartridge is critical for achieving high recovery and purity of this compound. The following table summarizes the performance of different types of SPE cartridges based on available data.
| Cartridge Type | Stationary Phase Chemistry | Typical Recovery of Peonidin | Typical Purity | Key Considerations |
| Reversed-Phase | C18 (Octadecylsilane) | ~80-90%[1] | Good | Good recovery, but potential for loss of more polar anthocyanins during sample loading.[1] |
| Reversed-Phase | Polymeric (e.g., Polystyrene-divinylbenzene) | >95%[1] | Very Good | Excellent retention and high recovery for a broad range of anthocyanins, including this compound.[1] |
| Mixed-Mode | Cation-Exchange and Reversed-Phase | >93% (for total anthocyanins) | >99% (for total anthocyanins)[1] | Takes advantage of the positive charge of anthocyanins at low pH, leading to superior purity.[1] |
| Reversed-Phase | (From Black Rice Study) | 58.3%[2] | 96.3%[2] | Specific example of this compound purification.[2] |
Experimental Protocols
The following are detailed protocols for the purification of this compound using different types of SPE cartridges.
Protocol 1: General Purification using a Reversed-Phase (C18 or Polymeric) SPE Cartridge
This protocol provides a general guideline and can be optimized based on the specific sample matrix and desired purity.
Materials and Reagents:
-
Crude this compound extract
-
SPE Cartridges: C18 or Polymeric Reversed-Phase (e.g., polystyrene-divinylbenzene)
-
Methanol (HPLC grade)
-
Acidified Deionized Water (e.g., 0.1% formic acid or 0.01% HCl, pH 2-3)
-
Acidified Methanol (e.g., 0.1% formic acid or 0.1% HCl)
-
SPE Manifold
-
Collection Tubes
-
Nitrogen evaporator or rotary evaporator
Procedure:
-
Cartridge Conditioning:
-
Pass 3-5 mL of methanol through the SPE cartridge to activate the stationary phase.[1] Do not allow the cartridge to dry.
-
-
Cartridge Equilibration:
-
Sample Loading:
-
Washing:
-
Elution:
-
Elute the retained this compound with 1-3 mL of acidified methanol.[1]
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
The collected eluate can be concentrated under a stream of nitrogen or using a rotary evaporator.
-
The purified this compound can be reconstituted in a suitable solvent for analysis (e.g., HPLC) or for use in biological assays.
-
dot
Protocol 2: High-Purity Isolation using a Mixed-Mode Cation-Exchange SPE Cartridge
This protocol is designed to achieve higher purity by utilizing both ion-exchange and reversed-phase retention mechanisms.
Materials and Reagents:
-
Crude this compound extract
-
Mixed-Mode Cation-Exchange SPE Cartridge
-
Methanol (HPLC grade)
-
Acidic Buffer (e.g., 0.1% formic acid in water, pH 2-3)
-
Acidified Methanol (e.g., 0.1% formic acid in methanol)
-
SPE Manifold
-
Collection Tubes
-
Nitrogen evaporator or rotary evaporator
Procedure:
-
Cartridge Conditioning and Equilibration:
-
Follow the manufacturer's instructions for conditioning and equilibrating the mixed-mode cation-exchange cartridge. This typically involves a sequence of methanol and acidic buffer washes.[1]
-
-
Sample Loading:
-
Load the acidified crude extract onto the cartridge. The positively charged this compound will bind to the cation-exchange functional groups.
-
-
Washing:
-
Wash the cartridge with the acidic buffer to remove neutral and anionic impurities.
-
A subsequent wash with a low percentage of organic solvent (e.g., 5-10% methanol) in the acidic buffer can further remove non-anthocyanin phenolic compounds.
-
-
Elution:
-
Elute the purified this compound with acidified methanol. The organic solvent will disrupt the reversed-phase interactions, while the acidic nature of the solvent helps to displace the analyte from the cation-exchange sites.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
Concentrate the eluate as described in Protocol 1.
-
dot
References
Application Notes and Protocols for Cell Viability Assays with Peonidin 3-Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin (B1209262) 3-Glucoside is a naturally occurring anthocyanin found in various fruits and vegetables, such as berries, grapes, and red onions. It is a member of the flavonoid family of polyphenols and has garnered significant interest for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. In cancer research, Peonidin 3-Glucoside has been shown to inhibit the growth of tumor cells and induce apoptosis (programmed cell death).[1][2][3] This document provides detailed protocols for assessing the effects of this compound on cell viability using two common assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The assay reagent lyses the cells to release ATP, which is then used in a luciferase reaction to produce a luminescent signal that is proportional to the number of viable cells. It is important to note that anthocyanins may interfere with the MTT assay due to their antioxidant properties, potentially leading to inaccurate results. Therefore, assays like CellTiter-Glo® are recommended as an alternative for evaluating the cytotoxicity of polyphenolic-rich extracts.
Data Presentation
The following tables summarize the dose- and time-dependent effects of this compound on the viability of HS578T human breast cancer cells as determined by the MTT assay.[1][2]
Table 1: Concentration-Dependent Effect of this compound on HS578T Cell Viability (MTT Assay)
| Concentration (µM) | Cell Viability (%) after 48h |
| 0 | 100 |
| 10 | ~90 |
| 30 | ~75 |
| 50 | ~60 |
| 70 | ~50 |
| 100 | ~40 |
Note: Data are estimated from the graphical representation in the cited literature.[1]
Table 2: Time-Dependent Effect of 10 µM this compound on HS578T Cell Viability (MTT Assay)
| Time (h) | Cell Viability (%) |
| 24 | ~95 |
| 48 | ~90 |
| 72 | ~80 |
Note: Data are estimated from the graphical representation in the cited literature.[1][2]
Experimental Protocols
MTT Assay Protocol
Materials and Reagents:
-
This compound
-
Human breast cancer cell line (e.g., HS578T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HS578T cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare various concentrations of this compound (e.g., 10, 30, 50, 70, 100 µM) in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1][2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
Materials and Reagents:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired volume of the compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Transfer the buffer to the lyophilized CellTiter-Glo® Substrate to reconstitute the reagent. Mix gently by inverting.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Signaling Pathways
This compound has been shown to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis.[1][3]
Cell Cycle Arrest
Treatment of HS578T cells with this compound resulted in a G2/M phase arrest of the cell cycle. This was associated with the downregulation of key cell cycle regulatory proteins, including cyclin-dependent kinase 1 (CDK-1), cyclin-dependent kinase 2 (CDK-2), cyclin B1, and cyclin E.[1][2][3]
References
Application Notes and Protocols for In Vivo Experimental Design of Peonidin 3-Glucoside in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peonidin 3-Glucoside (P3G) is a naturally occurring anthocyanin found in various pigmented plant sources such as black rice, purple corn, and berries. It belongs to the flavonoid class of compounds and is recognized for its potent antioxidant and anti-inflammatory properties.[1][2] Preclinical in vivo studies have demonstrated its therapeutic potential across a spectrum of diseases, including cancer, neurodegenerative disorders, metabolic syndrome, and inflammatory conditions.[1][3][4] These application notes provide a comprehensive overview of experimental designs and detailed protocols for investigating the bioactivity of P3G in animal models.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize the quantitative data from various in vivo studies investigating the effects of this compound and the closely related Cyanidin (B77932) 3-Glucoside (C3G), which is often studied alongside P3G.
Table 1: Anti-Cancer Effects
| Animal Model | Cancer Type | Treatment | Dosage | Duration | Key Findings | Reference |
| Lewis Lung Carcinoma (in vivo) | Lung Cancer | This compound (P3G) | Not Specified | Not Specified | Significant inhibition of metastasis (P < 0.001). | [3] |
| Nude Mice | Lung Large-Cell Carcinoma | Cyanidin-3-O-glucoside | Not Specified | Not Specified | Impaired tumor growth, increased tumor apoptosis, reduced inflammatory cytokines (IL-1β, TNF-α, IL-6). | [1] |
| Lewis Lung Carcinoma (in vivo) | Lung Cancer | Anthocyanins from Oryza sativa L. indica (including P3G and C3G) | Not Specified | Not Specified | Inhibition of tumor growth. | [5][6] |
Table 2: Anti-Inflammatory and Metabolic Effects
| Animal Model | Disease Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced Colitis Mice | Inflammatory Bowel Disease | Peonidin-3-O-(3,6-O-dimalonyl-β-D-glucoside) (P3GdM) | Not Specified | Not Specified | Mitigated clinical symptoms, reduced disease activity index, suppressed pro-inflammatory cytokines. | [7] |
| Male Wistar Rats | Normal | Cyanidin 3-O-glucoside (C3G) | 10 mg/kg/day (oral) | 14 days | Reduced blood pressure. | [8] |
| C57BL/6J Mice | High-Fat-Diet (HFD)-Induced Obesity | Cyanidin-3-glucoside (Cy3G) | 1.6 mg/L in drinking water | 3 weeks | Attenuated HFD-induced body-weight gain. | [9] |
| D-gal-induced Aging Mice | Aging | Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside (PtCG) | 50 mg/kg (low dose) | Not Specified | Attenuated oxidative damage. | [4] |
Table 3: Neuroprotective Effects
| Animal Model | Disease Model | Treatment | Dosage | Duration | Key Findings | Reference |
| C57BL/6 Mice | Permanent Middle Cerebral Artery Occlusion (pMCAO) | Cyanidin-3-O-glucoside (CG) | 2 mg/kg (oral) | Pre- and post-treatment | Attenuated infarction volume by 27% (pre-treatment) and 25% (post-treatment). Improved neurological functional outcome. | [10][11][12] |
Table 4: Effects on Bone Metabolism
| Animal Model | Study Focus | Treatment | Dosage | Duration | Key Findings | Reference |
| Sp7/osterix:mCherry transgenic medaka | Osteoblast Differentiation and Bone Resorption | Peonidin-3-O-glucoside and Cyanidin | Not Specified | Not Specified | Increased osteoblast differentiation and reduced RANKL-induced bone resorption. | [13] |
Experimental Protocols
Protocol for Evaluating Anti-Metastatic Effects in a Lung Cancer Model
Objective: To assess the efficacy of this compound in inhibiting lung cancer metastasis in vivo.
Animal Model:
-
Species: Mouse (e.g., C57BL/6)
-
Cell Line: Lewis Lung Carcinoma (LLC) cells
Materials:
-
This compound (P3G), purity >95%
-
Vehicle (e.g., sterile PBS or 0.5% carboxymethylcellulose)
-
LLC cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection
Procedure:
-
Cell Culture: Culture LLC cells in appropriate medium until they reach 80-90% confluency.
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (6-8 weeks old) for at least one week under standard laboratory conditions (12h light/dark cycle, ad libitum access to food and water).
-
Tumor Cell Implantation:
-
Harvest LLC cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Anesthetize mice and inject 100 µL of the cell suspension intravenously via the tail vein to induce lung metastases.
-
-
Treatment:
-
Divide the mice into a control group and a P3G treatment group (n=8-10 mice per group).
-
Administer P3G (e.g., 5-20 mg/kg body weight, dose to be optimized) or vehicle to the respective groups via oral gavage or intraperitoneal injection daily, starting from day one post-cell injection.
-
-
Monitoring: Monitor the body weight and general health of the mice daily.
-
Endpoint Analysis (e.g., at day 21):
-
Euthanize the mice.
-
Harvest the lungs and fix in Bouin's solution.
-
Count the number of metastatic nodules on the lung surface.
-
Perform histological analysis (H&E staining) to confirm metastasis.
-
Analyze relevant protein expression (e.g., MMP-2, MMP-9, u-PA) in lung tissue via Western blot or immunohistochemistry.[3]
-
Protocol for Assessing Anti-Inflammatory Effects in a Colitis Model
Objective: To evaluate the anti-inflammatory properties of a P3G derivative in a dextran sulfate sodium (DSS)-induced colitis model in mice.[7]
Animal Model:
-
Species: Mouse (e.g., C57BL/6)
-
Inducing Agent: Dextran sulfate sodium (DSS)
Materials:
-
Peonidin-3-O-(3,6-O-dimalonyl-β-D-glucoside) (P3GdM)
-
Vehicle (e.g., sterile water)
-
DSS (36-50 kDa)
-
Reagents for ELISA (e.g., for TNF-α, IL-6, IL-1β)
-
Materials for histological analysis
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for one week.
-
Induction of Colitis:
-
Provide mice with drinking water containing 2.5-3% (w/v) DSS for 7 consecutive days. A control group receives regular drinking water.
-
-
Treatment:
-
Divide DSS-treated mice into a vehicle group and a P3GdM treatment group.
-
Administer P3GdM (e.g., 10-50 mg/kg body weight) or vehicle orally once daily, concurrently with or after the DSS challenge.
-
-
Clinical Assessment:
-
Monitor body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).
-
-
Endpoint Analysis (at day 8 or later):
-
Euthanize the mice.
-
Measure the length of the colon.
-
Collect colon tissue for histological examination (H&E staining) to assess tissue damage and inflammatory cell infiltration.
-
Homogenize a portion of the colon tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA.[7]
-
Analyze gut microbiota composition from cecal contents via 16S rRNA sequencing.[7]
-
Protocol for Evaluating Neuroprotective Effects in a Stroke Model
Objective: To determine the neuroprotective capacity of a P3G analog in a mouse model of focal cerebral ischemia.[10][11]
Animal Model:
-
Species: Mouse (e.g., C57BL/6)
-
Model: Permanent Middle Cerebral Artery Occlusion (pMCAO)
Materials:
-
Cyanidin-3-O-glucoside (C3G)
-
Vehicle (e.g., sterile water)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for pMCAO
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Reagents for measuring brain superoxide (B77818) levels
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for one week.
-
Treatment:
-
Pre-treatment: Administer C3G (e.g., 2 mg/kg) or vehicle orally for a specified period (e.g., 3 days) before surgery.
-
Post-treatment: Administer C3G or vehicle orally immediately after the pMCAO procedure.
-
-
pMCAO Surgery:
-
Anesthetize the mouse.
-
Perform a craniotomy to expose the middle cerebral artery (MCA).
-
Permanently occlude the MCA using electrocoagulation.
-
-
Neurological Assessment:
-
At 24 hours post-pMCAO, evaluate the neurological deficit using a standardized scoring system (e.g., Bederson's scale).
-
-
Endpoint Analysis:
-
Euthanize the mice.
-
Harvest the brains and section them coronally.
-
Incubate the brain slices in 2% TTC solution to visualize the infarct area (infarcted tissue appears white, viable tissue appears red).
-
Calculate the infarct volume using image analysis software.
-
Measure brain superoxide levels in a separate cohort of animals.[10][11]
-
Signaling Pathways and Experimental Workflows
MAPK/ERK Signaling Pathway in Cancer Metastasis
This compound has been shown to inhibit lung cancer cell invasion and motility by downregulating the MAPK/ERK signaling pathway.[3] P3G attenuates the phosphorylation of ERK1/2, which in turn inhibits the activation of the transcription factor AP-1. This leads to the downregulation of matrix metalloproteinases (MMP-2, MMP-9) and urokinase-type plasminogen activator (u-PA), key enzymes involved in the degradation of the extracellular matrix during metastasis.[3]
Caption: P3G inhibits the MAPK/ERK pathway to reduce cancer metastasis.
NLRP3 Inflammasome Pathway in Inflammation
Both this compound and Cyanidin 3-Glucoside have been demonstrated to suppress inflammatory responses by inhibiting the NLRP3 inflammasome pathway.[14][15] This pathway is a key component of the innate immune system. P3G and C3G can suppress the expression of NLRP3, which leads to reduced activation of caspase-1. Inactive pro-IL-1β and pro-IL-18 are cleaved by active caspase-1 into their mature, pro-inflammatory forms. By inhibiting this cascade, P3G reduces the secretion of IL-1β and IL-18.[15]
Caption: P3G suppresses inflammation via inhibition of the NLRP3 inflammasome.
Experimental Workflow for In Vivo Anti-Cancer Studies
The following diagram illustrates a typical workflow for an in vivo study evaluating the anti-cancer efficacy of this compound.
Caption: General workflow for an in vivo anti-cancer experiment.
References
- 1. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biopurify.cn [biopurify.cn]
- 7. Peonidin-3-O-(3,6-O-dimalonyl-β-D-glucoside), a polyacylated anthocyanin isolated from the black corncobs, alleviates colitis by modulating gut microbiota in DSS-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of cyanidin 3-O-glucoside on rat micro-and systemic circulation, possibly thorough angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dietary Cyanidin-3-Glucoside Attenuates High-Fat-Diet–Induced Body-Weight Gain and Impairment of Glucose Tolerance in Mice via Effects on the Hepatic Hormone FGF21 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of cyanidin-3-O-glucoside anthocyanin in mice with focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dgist.elsevierpure.com [dgist.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. Peonidin-3-O-glucoside and cyanidin increase osteoblast differentiation and reduce RANKL-induced bone resorption in transgenic medaka - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Antioxidant Capacity of Peonidin 3-Glucoside: Application Notes and Protocols for DPPH and FRAP Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin 3-Glucoside is a naturally occurring anthocyanin, a class of flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables. Beyond its role as a colorant, this compound is of significant interest to the scientific community for its potential health benefits, which are largely attributed to its antioxidant properties.[1] Antioxidants are crucial for combating oxidative stress, a physiological condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Oxidative stress is implicated in the pathogenesis of numerous chronic and degenerative diseases.
This document provides detailed application notes and experimental protocols for measuring the antioxidant capacity of this compound using two widely accepted and robust methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. These assays are fundamental tools for researchers in drug discovery and development, as well as for those in the food science and nutraceutical industries, to quantify and compare the antioxidant potential of specific compounds.
Principles of the Assays
The DPPH and FRAP assays are both spectrophotometric methods but are based on different chemical principles.
DPPH Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. In its radical form, DPPH has a deep violet color. When it is reduced by an antioxidant, the color changes to a pale yellow. The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the radical scavenging activity of the antioxidant.[2]
FRAP Assay: This assay determines the total antioxidant power of a sample by its ability to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. This reduction is achieved through the donation of an electron by the antioxidant to the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. The resulting ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex has an intense blue color, and the absorbance is measured at around 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[2]
Quantitative Data Summary
The antioxidant capacity of this compound can be quantified and compared using the DPPH and FRAP assays. The following table summarizes typical quantitative data for this compound, though values can vary slightly depending on the specific experimental conditions. For comparison, data for a well-known antioxidant, Trolox (a water-soluble analog of vitamin E), is often used as a standard.
| Compound | Assay | IC50 (µg/mL) | FRAP Value (µmol Trolox Equivalents/µmol) |
| This compound | DPPH | Data not consistently available for the pure compound | Data not consistently available for the pure compound |
| Trolox (Standard) | DPPH | Typically in the range of 2-10 | 1.0 (by definition) |
Note: Specific IC50 and FRAP values for pure this compound are not widely reported in publicly available literature, as studies often focus on extracts containing a mixture of anthocyanins. The antioxidant activity of this compound is well-established, but for precise quantitative comparison, it is recommended to run the pure compound alongside a standard like Trolox in the described assays.
Experimental Protocols
DPPH Radical Scavenging Assay
1. Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
2. Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C. The solution should have an absorbance of approximately 1.0 at 517 nm.[1]
-
This compound Stock Solution: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).
-
Trolox Standard Stock Solution: Prepare a stock solution of Trolox in methanol (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of dilutions of this compound and Trolox in methanol.
3. Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of this compound or Trolox standard to the wells.
-
For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.
-
For the sample blank, add 100 µL of each sample concentration to a well containing 100 µL of methanol (to account for any background absorbance of the sample).
-
Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measure the absorbance at 517 nm using a microplate reader.
4. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[2]
Scavenging Activity (%) = [(A_blank - (A_sample - A_sample_blank)) / A_blank] * 100
Where:
-
A_blank is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
A_sample_blank is the absorbance of the sample without the DPPH solution.
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
1. Materials and Reagents:
-
This compound
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)
-
Sodium acetate (B1210297) trihydrate (CH₃COONa·3H₂O)
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Trolox
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
-
Water bath
2. Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of distilled water. Add 16 mL of glacial acetic acid and adjust the final volume to 1 L with distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the FRAP reagent to 37°C in a water bath before use.
-
This compound and Trolox Solutions: Prepare stock and working solutions in a suitable solvent (e.g., methanol or water).
3. Assay Procedure:
-
Add 180 µL of the pre-warmed FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the this compound or Trolox standard solutions to the wells.
-
For the blank, add 20 µL of the solvent to a well containing 180 µL of the FRAP reagent.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
4. Calculation of FRAP Value: Create a standard curve by plotting the absorbance of the Trolox standards against their concentrations. The FRAP value of this compound is then determined by comparing its absorbance to the Trolox standard curve and is expressed as µmol of Trolox Equivalents (TE) per µmol of the compound.
Visualization of Experimental Workflows
Caption: Workflow for the DPPH antioxidant assay.
Caption: Workflow for the FRAP antioxidant assay.
Conclusion
The DPPH and FRAP assays are indispensable tools for the quantitative assessment of the antioxidant capacity of this compound. The detailed protocols provided herein offer a standardized approach for researchers, scientists, and drug development professionals to obtain reliable and reproducible data. A thorough understanding and consistent application of these methods are crucial for advancing our knowledge of the therapeutic potential of this and other natural compounds.
References
Application Notes: Peonidin 3-Glucoside as a Natural Food Colorant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin (B1209262) 3-Glucoside (P3G) is a naturally occurring anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue colors in many fruits, vegetables, and flowers.[1] It is prominently found in sources like black rice, purple corn, berries, and red grapes.[1][2] As consumer demand shifts towards clean-label and functional ingredients, P3G is gaining significant attention not only as a natural alternative to synthetic food dyes but also for its potential health benefits.[3] Toxicological assessments have shown that peonidin is non-mutagenic, non-carcinogenic, and non-irritant, highlighting its suitability as a safe food additive. This document provides comprehensive application notes and protocols for the utilization of Peonidin 3-Glucoside in food and research settings.
Physicochemical Properties and Stability
The color and stability of P3G are highly dependent on its chemical environment, particularly pH. In acidic conditions (pH < 3), it exists predominantly as the red-hued flavylium (B80283) cation. As the pH increases, it undergoes structural transformations, resulting in a purple quinonoidal base, which can become deep blue at a pH of 8.0.[4] Notably, P3G demonstrates greater stability at higher pH values compared to other common anthocyanins like cyanidin, making it a more versatile colorant for a broader range of food products.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value/Description |
|---|---|
| IUPAC Name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1λ4-benzopyran-1-ylium |
| Molecular Formula | C₂₂H₂₃O₁₁⁺ |
| Molar Mass | 463.41 g/mol |
| Appearance | Dark red to purple crystalline powder |
| Solubility | Water-soluble |
| Max. Absorbance (λmax) | ~520 nm (in acidic solution) |
Table 2: Color of this compound at Various pH Levels
| pH Value | Predominant Chemical Form | Observed Color |
|---|---|---|
| < 3 | Flavylium Cation | Red |
| 4-5 | Carbinol Pseudobase | Colorless |
| 6-7 | Quinonoidal Base | Purplish |
| > 8 | Anionic Quinonoidal Base | Blue |
The stability of P3G is influenced by several factors:
-
Temperature: Elevated temperatures accelerate the degradation rate.[4] Thermal degradation typically follows first-order kinetics.[4][5]
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.[4][6]
-
Oxygen: The presence of oxygen can lead to oxidative degradation, causing color loss.[7]
-
Food Matrix Components: Interactions with other components like ascorbic acid, sugars, proteins, and metal ions can either stabilize or destabilize the anthocyanin structure.[4]
Table 3: Summary of Thermal Degradation Kinetics for this compound and Related Anthocyanins Data for P3G is limited; values for the closely related Cyanidin-3-O-glucoside (C3G) are included for reference. Degradation follows a first-order kinetic model.
| Anthocyanin | Matrix/Conditions | Temperature (°C) | Rate Constant (k) | Half-life (t₁/₂) | Reference |
| Peonidin-3-O-glucoside acetate | Model Solution | 40 | - | 154.0 min | [8] |
| Cyanidin-3-O-glucoside | Black Rice Extract (pH 1.0-6.0) | 100 | - | - | [5] |
| Cyanidin-3-O-glucoside | Aqueous System (pH 2.2) | 100 | 8.99 × 10⁻⁴ s⁻¹ | ~12.8 min | [9] |
| Cyanidin-3-O-glucoside | Sour Cherry Paste | 80 | - | ~32-46 min | [1] |
| Cyanidin-3-O-glucoside | with Walnut Protein Isolate | 80 | - | 129.8 min | [3] |
| Purple Carrot Anthocyanins | Model Beverage (pH 3.0, with Ascorbic Acid, Light) | 40 | - | 2.9 days | [10] |
| Purple Carrot Anthocyanins | Model Beverage (as above + Green Tea Extract) | 40 | - | 6.7 days | [10] |
Experimental Protocols
This protocol outlines a standard laboratory procedure for extracting and purifying P3G from black rice, a rich natural source.[11][12]
Materials:
-
Black rice grains
-
Spice grinder or mill
-
Methanol (B129727) or Ethanol (B145695) (Acidified with 1.0 N HCl, 85:15 v/v)
-
Centrifuge and tubes
-
Rotary evaporator
-
Glass column
-
Sephadex LH-20 or Amberlite XAD-7 resin
-
Aqueous ethanol/methanol solutions (20% to 80%)
-
HPLC system for analysis
Methodology:
-
Preparation: Grind black rice into a fine powder.
-
Extraction: a. Mix 30 g of ground black rice with 200 mL of acidified methanol. b. Sonicate the mixture for 15 minutes. c. Centrifuge at 7500 rpm for 5 minutes at 4°C and decant the supernatant. d. Repeat the extraction on the pellet with another 200 mL of acidified methanol and combine the supernatants.[12]
-
Concentration: Reduce the volume of the combined supernatant to approximately 25 mL using a rotary evaporator at 40°C.[12]
-
Purification (Column Chromatography): a. Packing: Pack a glass column with Sephadex LH-20 resin and equilibrate it with 20% aqueous ethanol. b. Loading: Load the concentrated extract onto the column. c. Washing: Wash the column with acidified water to remove highly polar impurities like sugars. d. Elution: Elute the anthocyanins using a stepwise gradient of increasing ethanol concentration (e.g., 20%, 40%, 60%, 80%) in acidified water. e. Fraction Collection: Collect fractions and monitor them using an analytical HPLC system to identify those containing pure P3G.[4]
-
Final Concentration: Pool the purified P3G fractions and concentrate them using a rotary evaporator to obtain the final product.
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. researchgate.net [researchgate.net]
- 3. The effects of the interaction between cyanidin‐3‐O‐glucoside (C3G) and walnut protein isolate (WPI) on the thermal and oxidative stability of C3G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: Development of Peonidin 3-Glucoside-Loaded Nanoparticles
Introduction
Peonidin (B1209262) 3-glucoside (P3G) is a naturally occurring anthocyanin found in various fruits and vegetables, such as berries, red onions, and purple sweet potatoes.[1][2] It has garnered significant attention from the scientific community due to its potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][3] Studies have shown that P3G can inhibit the growth and metastasis of cancer cells by modulating key signaling pathways, such as the MAPK/ERK pathway.[4][5] However, the therapeutic application of P3G is often hindered by its poor chemical stability, low bioavailability, and rapid metabolism in the body.[1][6]
Nanoencapsulation technology offers a promising strategy to overcome these limitations.[7][8] By entrapping P3G within polymeric nanoparticles, it is possible to protect it from degradation, enhance its solubility, control its release, and improve its delivery to target sites.[3][6] These application notes provide an overview and detailed protocols for the formulation, characterization, and in vitro evaluation of P3G-loaded nanoparticles for drug delivery applications.
Application Notes
Formulation Strategy: Nanoprecipitation
Nanoprecipitation, also known as the solvent displacement method, is a straightforward and widely used technique for preparing polymeric nanoparticles.[9][10] The method involves dissolving the polymer and the drug (P3G) in a water-miscible organic solvent and then injecting this organic phase into an aqueous phase containing a stabilizer under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer, entrapping the drug and forming nanoparticles.[9] This technique is advantageous due to its simplicity, speed, and avoidance of harsh organic solvents in the final product.
Materials for Formulation
-
Active Pharmaceutical Ingredient (API): Peonidin 3-Glucoside (P3G)
-
Polymers: Biodegradable and biocompatible polymers are preferred. Common choices include:
-
Stabilizers/Surfactants: These prevent nanoparticle aggregation.
-
Solvents:
Key Characterization Parameters
Effective nanoparticle formulation requires thorough characterization. The following tables summarize key parameters and typical data for P3G-loaded nanoparticles.
Table 1: Physicochemical Characterization of P3G-Loaded Nanoparticles
| Parameter | Method | Typical Value | Significance |
| Particle Size | Dynamic Light Scattering (DLS) | 100 - 300 nm | Influences cellular uptake, biodistribution, and drug release.[10] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Indicates the uniformity of the nanoparticle size distribution. |
| Zeta Potential | Dynamic Light Scattering (DLS) | -20 mV to +30 mV | Measures surface charge; predicts colloidal stability.[12] |
| Morphology | SEM / TEM | Roughly Spherical | Visual confirmation of size, shape, and surface characteristics.[9][10] |
| Encapsulation Efficiency (%) | HPLC / UV-Vis Spectroscopy | > 80% | Percentage of initial drug successfully entrapped in nanoparticles.[10] |
| Loading Capacity (%) | HPLC / UV-Vis Spectroscopy | 5 - 15% | Weight percentage of the drug relative to the total nanoparticle weight.[11] |
Table 2: Summary of this compound Biological Activity
| Activity | Cell Line / Model | Effect | Mechanism of Action |
| Anticancer | Human Lung Cancer (H1299) | Inhibition of invasion and motility.[5] | Downregulation of MMP-2, MMP-9; Inactivation of ERK1/2 and AP-1 signaling.[4][5] |
| Anticancer | Human Breast Cancer (HS578T) | G2/M cell cycle arrest, apoptosis.[13][14] | Downregulation of CDK-1, CDK-2, Cyclin B1, and Cyclin E.[13][14] |
| Bone Health | Human Osteoblasts (hFOB) | Increased cell viability, reduced apoptosis.[15] | Downregulation of apoptosis and HIF1α signaling pathways.[15] |
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and characterization of this compound-loaded nanoparticles using the nanoprecipitation method.
Caption: Workflow for nanoparticle synthesis and characterization.
Signaling Pathway
This compound has been shown to inhibit cancer cell metastasis by targeting the MAPK/ERK signaling pathway.[4][5] This pathway, when activated by growth factors, leads to the expression of proteins involved in cell invasion.
Caption: P3G inhibits the MAPK/ERK signaling pathway.
Drug Delivery System Logic
This diagram illustrates the logical relationship between the components of the nanoparticle system and the desired therapeutic outcomes.
Caption: Logical relationships in the P3G nanoparticle system.
Experimental Protocols
Protocol 1: Synthesis of P3G-Loaded Nanoparticles via Nanoprecipitation
Objective: To encapsulate this compound (P3G) in polymeric nanoparticles to enhance its stability and bioavailability.
Materials:
-
This compound (P3G)
-
Eudragit® L-100 (or other suitable polymer)
-
Polyvinyl alcohol (PVA)
-
Acetone, analytical grade
-
Deionized water
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
High-speed centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of Eudragit® L-100 and 10 mg of P3G in 20 mL of acetone. Ensure complete dissolution.[10]
-
Aqueous Phase Preparation: Dissolve 50 mg of PVA in 40 mL of deionized water by stirring at room temperature. This will act as the stabilizer solution.[10]
-
Nanoprecipitation: Place the aqueous phase on a magnetic stirrer set to a moderate speed (e.g., 800-1000 rpm). Using a syringe or pipette, inject the organic phase into the aqueous phase in a slow, dropwise manner. A milky suspension should form immediately as the nanoparticles precipitate.[9]
-
Stabilization: Continue stirring the suspension for 15-20 minutes at room temperature to allow the nanoparticles to stabilize.
-
Solvent Removal: Remove the organic solvent (acetone) from the nanoparticle suspension using a rotary evaporator under reduced pressure at 40°C.[9]
-
Purification: Centrifuge the resulting aqueous suspension at high speed (e.g., 15,000 x g) for 30 minutes at 4°C. Discard the supernatant, which contains unencapsulated P3G and excess PVA.
-
Washing: Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step. Perform this washing step twice to ensure the removal of impurities.
-
Storage/Final Product: The final purified nanoparticle pellet can be resuspended in a small volume of deionized water for immediate use or lyophilized (freeze-dried) for long-term storage.
Protocol 2: Determination of Encapsulation Efficiency (EE)
Objective: To quantify the amount of P3G successfully loaded into the nanoparticles.
Materials:
-
P3G-loaded nanoparticle suspension (from Protocol 1)
-
Acetonitrile or other suitable organic solvent to dissolve the nanoparticles
-
HPLC system with a C18 column and UV-Vis detector (detection at ~520 nm)
-
0.45 µm syringe filters
Procedure:
-
Standard Curve: Prepare a series of P3G solutions of known concentrations in the mobile phase to generate a standard calibration curve.
-
Total Drug Measurement (W_total): Take a known volume of the nanoparticle suspension before the purification/centrifugation steps (from step 5 in Protocol 1). Add a sufficient amount of organic solvent (e.g., acetonitrile) to completely dissolve the nanoparticles and release the entrapped drug. Filter the solution and analyze by HPLC to determine the total amount of P3G used in the formulation.
-
Free Drug Measurement (W_free): After the first centrifugation step (step 6 in Protocol 1), carefully collect the supernatant. Filter the supernatant through a 0.45 µm syringe filter.
-
HPLC Analysis: Analyze the filtered supernatant using HPLC to quantify the amount of unencapsulated ("free") P3G.
-
Calculation: Calculate the Encapsulation Efficiency (EE) using the following formula:
-
EE (%) = [(W_total - W_free) / W_total] x 100
-
Protocol 3: In Vitro Drug Release Study
Objective: To evaluate the release profile of P3G from the nanoparticles over time.
Materials:
-
P3G-loaded nanoparticle suspension
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Phosphate Buffered Saline (PBS) at pH 7.4 and an acidic buffer (e.g., pH 5.0) to simulate physiological and endosomal conditions.
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation: Resuspend a known amount of P3G-loaded nanoparticles in 1 mL of release buffer (e.g., PBS pH 7.4).
-
Dialysis Setup: Transfer the nanoparticle suspension into a pre-soaked dialysis bag and seal both ends securely.
-
Release: Place the dialysis bag into a larger container holding 50 mL of the same release buffer. Place the container in a shaking incubator at 37°C.[10]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the buffer from the external medium. Immediately replace it with 1 mL of fresh buffer to maintain sink conditions.
-
Quantification: Analyze the collected samples for P3G concentration using a UV-Vis spectrophotometer or HPLC.
-
Data Analysis: Plot the cumulative percentage of P3G released versus time to obtain the drug release profile.
Protocol 4: In Vitro Cytotoxicity (MTT Assay)
Objective: To assess the effect of P3G-loaded nanoparticles on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., HS578T, H1299)
-
Complete cell culture medium
-
96-well plates
-
Free P3G and P3G-loaded nanoparticle solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of free P3G and P3G-loaded nanoparticles in cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48 or 72 hours in a cell culture incubator (37°C, 5% CO2).[14]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells.
-
Cell Viability (%) = (Absorbance_treated / Absorbance_control) x 100
-
References
- 1. Employ of Anthocyanins in Nanocarriers for Nano Delivery: In Vitro and In Vivo Experimental Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peonidin-3-O-glucoside and cyanidin increase osteoblast differentiation and reduce RANKL-induced bone resorption in transgenic medaka - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of recent advances on cyanidin-3-glucoside: the biotransformation, absorption, bioactivity and applications of nano-encapsulation - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. This compound inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. nepjol.info [nepjol.info]
- 11. Anthocyanin Encapsulated Nanoparticles as a Pulmonary Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cyanidin 3-glucoside and this compound inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biopurify.cn [biopurify.cn]
- 15. Peonidin-3-O-glucoside and Resveratrol Increase the Viability of Cultured Human hFOB Osteoblasts and Alter the Expression of Genes Associated with Apoptosis, Osteoblast Differentiation and Osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of Peonidin 3-Glucoside in Plant Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin (B1209262) 3-glucoside is a prominent anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables.[1][2] Beyond its role as a natural colorant, peonidin 3-glucoside is of significant interest to researchers and drug development professionals due to its potential antioxidant, anti-inflammatory, and anti-cancer properties.[3][4] Accurate quantification of this bioactive compound in plant tissues is crucial for quality control, functional food development, and pharmacological studies.
This document provides detailed application notes and protocols for the extraction, purification, and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Data Summary
The concentration of this compound varies significantly across different plant species and tissues. The following table summarizes reported quantitative data from various sources.
| Plant Species | Common Name | Tissue/Product | This compound Concentration (mg/100g FW or mg/100mL) | Reference |
| Vitis vinifera | Grape (Black) | Fruit | 5.80 (mean); range: 2.13 - 19.27 | [5] |
| Vitis vinifera | Red Wine | Beverage | 0.82 (mean); range: 0.15 - 5.97 | [5] |
| Vaccinium macrocarpon | American Cranberry | Fruit | 4.16 | [5] |
| Vaccinium vitis-idaea | Lingonberry | Fruit | 4.25 | [5][6] |
| Vaccinium angustifolium | Lowbush Blueberry | Fruit | 5.53 (mean); range: 1.03 - 13.52 | [5][6] |
| Vaccinium myrtillus | Bilberry | Fruit | High concentration (not specified) | [6] |
| Prunus avium | Sweet Cherry | Fruit | 0.76 (mean); range: 0.00 - 3.00 | [5][6] |
| Prunus domestica | Plum | Fruit | 0.46 (mean); range: 0.00 - 2.30 | [5] |
| Oryza sativa | Black Rice | Germ and Bran | 52.70 ± 1.80 mg/g extract | [7] |
| Zea mays | Purple Corn | Cob | Present, used for natural colorant | [1][8] |
| Allium cepa | Red Onion | Bulb | Present | [1] |
Experimental Protocols
Extraction of this compound from Plant Tissues
This protocol describes a general method for extracting anthocyanins, including this compound, from plant materials. Modern techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed to improve efficiency.[8][9]
Materials:
-
Plant tissue (fresh, frozen, or freeze-dried)
-
Extraction Solvent: Methanol (B129727) or ethanol, acidified with 0.1% hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[9] An alternative is an acetone/water mixture (e.g., 70:30 v/v).[9]
-
Mortar and pestle or a suitable homogenizer
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Protocol:
-
Weigh the fresh or freeze-dried plant material. If fresh, immediately proceed to homogenization to prevent degradation.
-
Homogenize the plant tissue in the presence of liquid nitrogen using a mortar and pestle to obtain a fine powder.
-
Add the acidified extraction solvent to the powdered plant material at a solid-to-liquid ratio of approximately 1:10 to 1:20 (w/v).[9]
-
Macerate the sample by stirring or shaking for a specified period (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C) in the dark to minimize degradation.
-
Separate the solid material from the liquid extract by centrifugation (e.g., 10,000 rpm for 10 minutes at 4°C).[9]
-
Collect the supernatant. The extraction process can be repeated on the solid residue to increase the yield.[9]
-
Combine the supernatants and concentrate the crude extract using a rotary evaporator at a temperature below 40°C to avoid thermal degradation.
-
The resulting crude extract can be used for further purification or directly for HPLC or LC-MS analysis after appropriate filtration.
Purification by Solid-Phase Extraction (SPE)
For cleaner samples and more accurate quantification, purification of the crude extract is recommended. Solid-phase extraction is a common and effective technique.[9]
Materials:
-
SPE cartridges (e.g., C18, Oasis HLB)
-
Crude this compound extract
-
Methanol
-
Deionized water
-
Acidified water (e.g., with 0.1% HCl or TFA)
-
Acidified methanol (e.g., with 0.1% HCl or TFA)[9]
Protocol:
-
Condition the SPE cartridge by passing methanol followed by deionized water through it.
-
Equilibrate the cartridge with acidified water.
-
Load the crude extract onto the cartridge.
-
Wash the cartridge with acidified water to remove sugars and other polar impurities.
-
Elute the peonidin 3-glucosides from the cartridge using acidified methanol.[9]
-
The collected eluate contains a purified fraction of anthocyanins, which can then be concentrated and reconstituted in a suitable solvent for chromatographic analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with a Diode Array Detector (DAD) or UV-Vis detector is a robust method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD or UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 250 mm × 4.6 mm, 5 µm).[7]
-
Mobile Phase A: 0.4% trifluoroacetic acid in distilled water.[7]
-
Mobile Phase B: 0.45% trifluoroacetic acid in acetonitrile.[7]
-
Gradient Program: An isocratic or gradient elution can be used. For example, an isocratic method with a defined ratio of mobile phase A and B.[7] A gradient example could be: 0-15 min, 5-20% B; 15-20 min, 20-50% B; 20-25 min, 50-5% B; 25-30 min, 5% B.[10]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 40°C.[7]
-
Detection Wavelength: 520 nm.[7]
-
Injection Volume: 10 µL.[7]
-
Standard: A certified reference standard of this compound is required for calibration.[11]
Protocol:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Prepare the purified plant extract for injection by filtering it through a 0.45 µm syringe filter.
-
Inject the sample extract into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and selectivity for the analysis of this compound, especially in complex matrices.
Instrumentation and Conditions:
-
LC-MS System: An LC system coupled to a mass spectrometer (e.g., Perkin Elmer, Flexar SQ 300 Mass Spectrometer) with an Electrospray Ionization (ESI) source.[12][13]
-
Column: Cogent Phenyl Hydride™, 4µm, 100Å, 2.1 x 50 mm.[12][13]
-
Mobile Phase B: Acetonitrile / 0.1% Formic Acid (v/v).[12][13]
-
Gradient Program: 0 min, 15% B; 4 min, 80% B; 6 min, 80% B; 7 min, 15% B.[12][13]
Protocol:
-
Follow the same procedure for preparing standard solutions and the sample extract as described for HPLC.
-
Inject the standards and sample into the LC-MS system.
-
Confirm the identity of this compound by its retention time and the specific mass-to-charge ratio (m/z) of its molecular ion [M+].[12][13]
-
Quantification is performed using a calibration curve generated from the standard solutions.
Visualizations
Biosynthesis of this compound
The following diagram illustrates the simplified biosynthetic pathway leading to the formation of this compound within the broader anthocyanin synthesis pathway.[2][14]
Caption: Simplified anthocyanin biosynthetic pathway leading to this compound.
Experimental Workflow for Quantification
This diagram outlines the logical steps involved in the quantification of this compound in plant tissues.
Caption: Workflow for this compound quantification in plant tissues.
References
- 1. Peonidin-3-O-glucoside - Wikipedia [en.wikipedia.org]
- 2. Anthocyanin - Wikipedia [en.wikipedia.org]
- 3. 芍药素3-O-葡萄糖苷氯化物 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Showing all foods in which the polyphenol Peonidin 3-O-glucoside is found - Phenol-Explorer [phenol-explorer.eu]
- 6. Showing Compound this compound (FDB017308) - FooDB [foodb.ca]
- 7. Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. phcog.com [phcog.com]
- 11. This compound chloride, CAS No. 6906-39-4 | Anthocyanins as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - Austria [carlroth.com]
- 12. mtc-usa.com [mtc-usa.com]
- 13. Peonidin-3-Glucoside Analyzed by LCMS - AppNote [mtc-usa.com]
- 14. mdpi.com [mdpi.com]
Synthesis and Certification of Peonidin 3-Glucoside Reference Standards: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin (B1209262) 3-glucoside is a prominent anthocyanin, a class of water-soluble flavonoids, responsible for the red, purple, and blue pigmentation in many fruits and flowers.[1] Beyond its role as a natural colorant, peonidin 3-glucoside is of significant interest to the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties. Accurate quantification and in-depth biological investigation of this compound necessitate the availability of a high-purity, well-characterized reference standard. This document provides a comprehensive guide to the synthesis, purification, and characterization of this compound for use as a reference standard.
While total chemical synthesis of anthocyanins can be complex and often results in low yields, a general approach involves the acid-catalyzed condensation of a protected phloroglucinaldehyde derivative (the "A-ring") with a protected acetophenone (B1666503) derivative (the "B-ring"), followed by glycosylation and deprotection. A more common and accessible method for obtaining high-purity this compound is through isolation from natural sources, followed by rigorous purification. This protocol will focus on the isolation, purification, and characterization of this compound from a natural source to generate a reference standard.
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Plant Material
This protocol describes the extraction of this compound from a suitable plant source, such as purple corn, red grapes, or blueberries.[1]
Materials:
-
Plant material (e.g., freeze-dried purple corn cobs)
-
Extraction solvent: 85:15 (v/v) methanol (B129727):water with 0.1% HCl or 1% formic acid
-
Blender or grinder
-
Erlenmeyer flask
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Freeze-dry the plant material to remove water and grind it into a fine powder to maximize the surface area for extraction.
-
Extraction:
-
Weigh the powdered plant material and place it in an Erlenmeyer flask.
-
Add the acidified methanol extraction solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v). Acidification helps to maintain the stability of the anthocyanins in their flavylium (B80283) cation form.[1]
-
Stir the mixture on a stir plate for 1-2 hours at room temperature, protected from light to prevent degradation.
-
-
Filtration: Filter the mixture through a Buchner funnel with Whatman No. 1 filter paper to separate the solid plant material from the liquid extract.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude anthocyanin extract.
Protocol 2: Purification of this compound by Solid-Phase Extraction (SPE)
This protocol is for the initial purification of the crude extract to remove sugars, organic acids, and other polar impurities.
Materials:
-
Crude anthocyanin extract
-
C18 SPE cartridges
-
Methanol
-
Acidified water (e.g., with 0.1% formic acid)
-
Acidified methanol (e.g., with 0.1% formic acid)
-
SPE manifold
Procedure:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol through it, followed by acidified water.
-
Sample Loading: Dissolve the crude extract in a minimal volume of acidified water and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with acidified water to elute polar impurities.
-
Elution: Elute the bound anthocyanins, including this compound, with acidified methanol.
-
Concentration: Concentrate the eluted fraction using a rotary evaporator or a stream of nitrogen to yield a partially purified anthocyanin extract.
Protocol 3: High-Purity Isolation by Preparative High-Performance Liquid Chromatography (HPLC)
This protocol describes the final purification step to isolate this compound to a high degree of purity.
Instrumentation and Materials:
-
Preparative HPLC system with a diode array detector (DAD)
-
Preparative C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm)
-
Partially purified anthocyanin extract from Protocol 2
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid
-
Mobile Phase B: HPLC-grade acetonitrile (B52724) with 0.1% formic acid
-
0.45 µm syringe filters
-
Lyophilizer (freeze-dryer)
Procedure:
-
Sample Preparation: Dissolve the partially purified extract in a small volume of Mobile Phase A and filter it through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Set the DAD to monitor at 520 nm, the characteristic absorbance maximum for anthocyanins.[1]
-
Use a gradient elution method. An example gradient is:
-
0-10 min: 10-25% B
-
10-25 min: 25-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
The flow rate will depend on the column dimensions and should be optimized for the best separation.
-
-
Fraction Collection: Inject the sample and collect the fraction corresponding to the this compound peak based on its retention time, which should be determined beforehand using an analytical standard if available, or based on subsequent characterization.
-
Solvent Removal: Remove the HPLC solvents from the collected fraction by lyophilization to obtain the high-purity this compound as a solid.
Protocol 4: Purity Assessment and Characterization
The purity and identity of the isolated this compound must be confirmed to qualify it as a reference standard.
4.1 Purity Assessment by Analytical HPLC-DAD
-
Column: Analytical C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acidified water and acetonitrile, similar to the preparative method but optimized for analytical separation.
-
Detection: DAD detection at 520 nm.
-
Purity Calculation: The purity is determined by the peak area percentage of the this compound peak relative to the total peak area at 520 nm. A purity of ≥95% is typically required for a reference standard.
4.2 Identity Confirmation by Mass Spectrometry (MS)
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) in positive ion mode.
-
Expected Mass: The expected protonated molecule [M]+ for this compound is m/z 463.4.[2]
4.3 Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: 1H NMR and 13C NMR spectroscopy.
-
Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent, such as methanol-d4 (B120146) (CD3OD).
-
Analysis: The resulting spectra should be compared with published data for this compound to confirm the structure.
Data Presentation
Table 1: Quantitative Data for this compound Reference Standard
| Parameter | Result | Method |
| Purity | ≥95% | HPLC-DAD at 520 nm |
| Molecular Weight | 498.9 g/mol (chloride salt) | Mass Spectrometry |
| Molecular Formula | C22H23O11Cl | Mass Spectrometry |
| [M]+ | m/z 463.4 | LC-MS (ESI+) |
| UV-Vis λmax | ~520 nm | HPLC-DAD |
| Appearance | Dark red to purple solid | Visual Inspection |
| Storage | -20°C, protected from light | - |
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Generalized signaling pathway modulation by this compound.
References
Troubleshooting & Optimization
Improving the stability of Peonidin 3-Glucoside in aqueous solutions.
Welcome to the technical support center for Peonidin 3-Glucoside. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to help you maintain the integrity of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: The stability of this compound, like other anthocyanins, is significantly influenced by a combination of environmental and chemical factors.[1][2][3] The most critical factors include:
-
pH: This is the most influential factor.[3][4] this compound is most stable in acidic conditions (pH < 3), where it exists predominantly as the red flavylium (B80283) cation.[4][5] As the pH increases towards neutral or alkaline, it undergoes structural changes leading to less stable forms and color loss.[4][5]
-
Temperature: Elevated temperatures accelerate the degradation rate of anthocyanins.[2][5] Storing solutions at low temperatures is crucial for long-term stability.[5][6] For instance, increasing the temperature from 30 °C to 40 °C can nearly double the degradation rate of similar anthocyanins.[5]
-
Light: Exposure to light, particularly UV light, can induce photodegradation.[2][7] Solutions should be protected from light by using amber vials or covering containers with foil.
-
Oxygen: The presence of oxygen can lead to oxidative degradation, a process that is often accelerated by high temperatures.[2][8]
-
Metal Ions: Certain metal ions can form complexes with anthocyanins, leading to changes in color and stability.[2][9] It is advisable to avoid metal containers and use chelating agents if metal contamination is a concern.[10]
-
Co-pigments and other compounds: The presence of other molecules, such as flavonoids, phenolic acids, or sugars, can enhance stability through a phenomenon known as co-pigmentation.[1][11] Conversely, compounds like ascorbic acid can sometimes accelerate degradation.[12]
Q2: My this compound solution is rapidly losing its characteristic red/purple color. What is happening?
A2: The color of this compound is intrinsically linked to its molecular structure, which is highly sensitive to pH.[4] In a highly acidic environment (pH < 3), it exists as the intensely colored red flavylium cation.[4][5] As the pH increases, it undergoes structural transformations into other forms:
-
Quinoidal Base (Blue/Purple): Forms as the pH begins to rise.[4][13]
-
Carbinol Pseudobase (Colorless): Formed through a hydration reaction, leading to significant color loss.[5][13]
-
Chalcone (Colorless/Yellowish): An open-ring form that is prone to irreversible degradation.[5][14] Therefore, rapid color loss usually indicates that the pH of your solution has increased to a neutral or alkaline level, converting the stable flavylium cation into unstable, colorless forms.
Q3: What is the recommended method for preparing and storing a stock solution of this compound?
A3: For long-term storage, it is best to dissolve this compound in an organic solvent like DMSO or DMF, purge the vial with an inert gas (like nitrogen or argon) to remove oxygen, and store it at -20°C or below, protected from light.[5] Storing it in aqueous buffers for extended periods is generally not recommended, especially at neutral or alkaline pH.[5] If an aqueous buffer is necessary for your experiment, it should be acidic (ideally pH < 3), and the working solution should be prepared fresh from the stock solution just before use.[5]
Q4: Can the presence of other compounds in my solution improve the stability of this compound?
A4: Yes. The stability of anthocyanins can be enhanced through intermolecular co-pigmentation, where other compounds (co-pigments) stack with the anthocyanin molecule.[1][11] This stacking protects the anthocyanin from degradation. Common co-pigments include other flavonoids, phenolic acids, and certain amino acids. This interaction can lead to a hyperchromic effect (increased color intensity) and a bathochromic shift (a shift to a longer wavelength, often towards blue).[10] Additionally, acylation (adding an acyl group) has been shown to improve the thermal and light stability of anthocyanins.[15][16]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid Color Loss (Fading to colorless or turning blue/purple) | High pH (> 4): The flavylium cation is converting to colorless carbinol or blue quinoidal base forms.[4][5] | Adjust pH: Lower the solution pH to below 3 using an appropriate acid (e.g., HCl, formic acid, citric acid).[10] Verify pH with a calibrated meter. |
| High Temperature: Degradation is accelerated by heat.[5] | Control Temperature: Perform experiments on ice or in a temperature-controlled environment. Store solutions at ≤ -20°C.[5] | |
| Formation of Brown Pigments or Precipitate | Prolonged exposure to high temperatures and oxygen: Leads to irreversible degradation into brown polymeric pigments.[2][10] | Minimize Heat and Oxygen: De-gas solutions with an inert gas (N₂ or Ar). Avoid prolonged heating. Use freshly prepared solutions.[10] |
| Complexation with metal ions: Contamination with metal ions (e.g., Fe³⁺, Al³⁺, Cu²⁺) can cause precipitation or color changes.[9][17] | Use Chelating Agents: If metal contamination is suspected, consider adding a chelating agent like EDTA. Use deionized water and avoid metal containers or spatulas.[10] | |
| Inconsistent Analytical Results (e.g., in HPLC) | Degradation during sample preparation or analysis: The compound may be degrading in the autosampler or in the mobile phase if the pH is not optimal. | Control Analytical Conditions: Ensure the mobile phase is acidic. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Analyze samples promptly after preparation. |
| Improper dissolution of stock powder: The compound may not be fully dissolved, leading to inaccurate concentrations. | Ensure Complete Dissolution: Briefly sonicate the stock solution to ensure the powder is fully dissolved before making dilutions. |
Quantitative Stability Data
The degradation of this compound typically follows first-order kinetics.[18][19][20] The stability is often reported in terms of the degradation rate constant (k) and the half-life (t½), where t½ = 0.693 / k.[4]
Table 1: Effect of pH on the Stability of Representative Anthocyanins (Note: Data for this compound is limited; data for closely related anthocyanins are included for comparison.)
| Anthocyanin | pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) |
| Cyanidin-3-O-glucoside | 2.2 | 100 | 8.99 × 10⁻⁴ s⁻¹ | ~12.8 min |
| Cyanidin-3-O-glucoside | 6.0 | 165 | 0.120 s⁻¹ | ~5.8 sec |
| Anthocyanins (Sour Cherry) | 3.5 | 80 | 1.5 - 2.2 × 10⁻² min⁻¹ | 32 - 46 min |
Data synthesized from multiple sources for illustrative purposes.[20][21]
Table 2: Effect of Temperature on the Stability of this compound and Related Anthocyanins
| Anthocyanin | Temperature (°C) | pH | Rate Constant (k) (day⁻¹) | Half-life (t½) | Activation Energy (Ea) (kJ/mol) |
| Peonidin-3-O-glucoside (in grape juice) | 5 | ~3.5 | - | - | - |
| Peonidin-3-O-glucoside (in grape juice) | 25 | ~3.5 | - | - | - |
| Peonidin-3-O-glucoside (in grape juice) | 35 | ~3.5 | - | - | - |
| Peonidin-3-O-glucoside acetate | 30-40 | - | Rate nearly doubles | Half-life shortens | 40.58 |
| Cyanidin-3-O-glucoside | 30-40 | - | Rate nearly doubles | Half-life shortens | 56.62 |
Data synthesized from multiple sources.[18]
Experimental Protocols & Methodologies
Protocol: Determination of this compound Degradation Kinetics
This protocol outlines a general method for studying the thermal degradation of this compound at a specific pH.
1. Materials and Reagents:
-
This compound (high purity standard)
-
Buffer solutions at desired pH values (e.g., citrate-phosphate buffer for pH 3-7)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (HPLC grade)
-
Deionized water
-
Amber glass vials with screw caps
-
Thermostatically controlled water bath or incubator
-
HPLC system with a DAD or UV-Vis detector
2. Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in methanol to create a concentrated stock solution. Store at -20°C.
-
Prepare Buffer Solutions: Prepare the desired pH buffers. Degas the buffers by sonication or sparging with nitrogen to remove dissolved oxygen.
-
Initiate Experiment: Dilute the stock solution with the pre-heated buffer in an amber vial to achieve the target starting concentration (e.g., 50 µg/mL). Ensure the final methanol concentration is low (<5%) to not interfere with the aqueous stability study. This is your t=0 sample.
-
Incubation: Place the vial in the pre-set water bath or incubator.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the solution. Immediately cool the aliquot in an ice bath to quench the degradation reaction.
-
Quantification: Analyze the concentration of the remaining this compound in each sample using a validated HPLC method (see example below).
3. Data Analysis:
-
Plot the natural logarithm of the concentration (ln[C]) versus time (t).
-
If the plot is linear, the degradation follows first-order kinetics.[4]
-
Calculate the degradation rate constant (k) from the slope of the line (slope = -k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[4]
HPLC Method for Quantification
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient might be 15% B to 80% B over 7 minutes.[22]
-
Flow Rate: 0.4 - 1.0 mL/min.[22]
-
Detection Wavelength: ~520 nm (for the flavylium cation).
-
Injection Volume: 1-10 µL.[22]
-
Quantification: Calculate concentration based on a calibration curve prepared with known standards.
Visualizations
References
- 1. Studying the Stability of Anthocyanin Pigments Isolated from Juices of Colored-Fleshed Potatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthocyanin - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biolink.no [biolink.no]
- 7. mdpi.com [mdpi.com]
- 8. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal Chelates of Petunidin Derivatives Exhibit Enhanced Color and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Investigating the Interaction of Ascorbic Acid with Anthocyanins and Pyranoanthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improvement of the Color Stability of Cyanidin-3-glucoside by Fatty Acid Enzymatic Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of Enzymatic Acylation on the Stability and Antioxidant Properties of Cyanidin-3-O-Glucoside in Both Aqueous and Lipid Systems [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ftb.com.hr [ftb.com.hr]
- 21. Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mtc-usa.com [mtc-usa.com]
Technical Support Center: pH-Dependent Degradation of Peonidin 3-Glucoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH-dependent degradation of Peonidin 3-Glucoside (P3G). It includes frequently asked questions, troubleshooting guides, experimental protocols, and key data to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability critical?
A1: this compound (P3G) is a naturally occurring anthocyanin, a type of flavonoid pigment responsible for the red, purple, and blue colors in many plants.[1][2] It is a glycoside of peonidin.[1] P3G is investigated for its antioxidant, anti-inflammatory, and antiproliferative properties.[3][4] Its stability is critical because its chemical structure, and therefore its color and biological activity, is highly sensitive to environmental factors, particularly pH.[5][6] Degradation can lead to a loss of therapeutic efficacy and inaccurate experimental results.
Q2: How does pH fundamentally alter the structure and color of this compound?
A2: The stability and color of P3G are directly linked to its molecular structure, which exists in equilibrium among four different forms depending on the pH of the solution.[5]
-
At a very low pH (pH < 3) , it predominantly exists as the red-colored flavylium (B80283) cation , which is its most stable form.[5][7][8]
-
In moderately acidic conditions (pH 4-6) , the flavylium cation co-exists with other species: the blue quinoidal base , the colorless carbinol pseudobase , and the colorless chalcone (B49325) .[5][7][8] This transition results in significant color fading.
-
At neutral to alkaline pH (pH > 7) , the molecule is highly unstable and rapidly degrades, often irreversibly, into smaller phenolic compounds.[1][5]
Q3: What are the primary degradation products of this compound?
A3: At neutral or alkaline pH, the P3G molecule is susceptible to cleavage. The degradation process can involve the opening of the central pyrylium (B1242799) ring to form a chalcone structure.[9] Further degradation can split the molecule, yielding phenolic acid and aldehyde constituents.[1] Specifically, the B-ring of this compound can degrade to form vanillic acid.[10]
Q4: What is the optimal pH for the storage of this compound solutions?
A4: For maximum stability, P3G solutions should be maintained at a low pH, ideally between 1.0 and 3.0, where the flavylium cation form predominates.[7][11] For long-term storage, it is recommended to keep the compound in a dark, low-temperature environment (<-5°C) in an acidic buffer.[2]
Q5: Besides pH, what other key factors influence the degradation of this compound?
A5: In addition to pH, several other factors can accelerate the degradation of P3G:
-
Temperature: Higher temperatures significantly increase the rate of degradation.[6][8]
-
Oxygen: The presence of molecular oxygen can lead to oxidative degradation.[5]
-
Light: Exposure to light, especially UV light, can promote degradation.[5][6]
-
Enzymes: The presence of enzymes like polyphenol oxidases can hasten degradation.[5]
-
Metal Ions: Certain metal ions can form complexes with anthocyanins, altering their stability.[1][6]
Troubleshooting Guides
Issue 1: My P3G solution rapidly lost its red/purple color after preparation.
-
Question: Did you verify the pH of the final solution?
-
Answer: P3G is only stable in its colored form at a low pH (<4). If the solution was prepared in a neutral or unbuffered solvent (e.g., pure water), the pH may be too high, leading to the rapid conversion to colorless carbinol and chalcone forms. Always use a validated acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer, pH 2.0-4.0) for dissolution and dilution.[8]
Issue 2: I am observing inconsistent degradation rates in my stability study.
-
Question: Are your experimental conditions, especially temperature and light exposure, strictly controlled?
-
Answer: Temperature and light are critical variables. Degradation kinetics are highly temperature-dependent, following the Arrhenius equation.[12] Ensure all samples are incubated in a calibrated, temperature-controlled environment (e.g., a water bath or incubator) and protected from light by using amber vials or covering the containers.[8] Inconsistent exposure will lead to high variability in your results.
Issue 3: My HPLC analysis shows multiple unexpected peaks that increase over time.
-
Question: Are these peaks appearing as the main P3G peak decreases?
-
Answer: This is a strong indication of degradation. At pH levels above 4, P3G degrades into other compounds.[1] One of the expected degradation products is vanillic acid, which will have a different retention time on a reverse-phase HPLC column.[10] You can confirm the identity of these new peaks by running standards of suspected degradation products or by using mass spectrometry (LC-MS).
Data Presentation
Table 1: pH-Dependent Structural Forms and Color of this compound
| pH Range | Dominant Structural Form(s) | Observed Color | Relative Stability |
| pH 1.0 - 3.0 | Flavylium Cation | Intense Red/Purple | Very High |
| pH 4.0 - 6.0 | Flavylium Cation, Quinoidal Base, Carbinol, Chalcone | Faded Reddish to Colorless | Low / Unstable |
| pH > 7.0 | Chalcone and further degradation products | Colorless to Yellow | Very Low / Degrading |
This table synthesizes information from multiple sources describing general anthocyanin behavior.[5][7][8]
Table 2: Representative Thermal Degradation Kinetics of Anthocyanins at Different pH Values
| Anthocyanin | Temperature (°C) | pH | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| Peonidin | 100 | 2.0 | 0.0435 | 15.9 |
| Peonidin | 100 | 3.0 | 0.0513 | 13.5 |
| Peonidin | 100 | 4.0 | 0.0636 | 10.9 |
| Peonidin | 100 | 5.0 | 0.0889 | 7.8 |
Data derived from studies on black rice bran colorant, which contains Peonidin. The degradation follows a first-order kinetic model. Note that the rate constant (k) increases and the half-life (t₁/₂) decreases as pH rises, indicating lower stability.[8][12]
Experimental Protocols
Protocol 1: Kinetic Study of pH-Dependent Degradation via HPLC
-
Buffer Preparation: Prepare a series of buffers (e.g., 0.2 M sodium acetate or citrate-phosphate) at your desired pH values (e.g., 2.0, 3.5, 5.0, 6.5).
-
Stock Solution: Prepare a concentrated stock solution of this compound in an acidic solvent (e.g., methanol (B129727) with 0.1% HCl). Determine its precise concentration via spectrophotometry.
-
Sample Preparation: Dilute the stock solution into each of the prepared buffers to achieve the final target concentration. Transfer aliquots of each solution into amber glass HPLC vials to prevent light exposure.
-
Incubation: Place the vials in a temperature-controlled incubator set to the desired study temperature (e.g., 50°C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove one vial for each pH condition and immediately place it in an ice bath or freezer to stop further degradation.
-
HPLC Analysis: Analyze the samples using a reverse-phase C18 column. Use a gradient elution method with mobile phases such as water with formic acid (A) and acetonitrile (B52724) with formic acid (B). Monitor the elution at the λmax of P3G (around 520 nm).
-
Data Analysis: Quantify the peak area of P3G at each time point. Plot the natural logarithm of the concentration (ln[C]) versus time. The degradation rate constant (k) is the negative of the slope of this line, as anthocyanin degradation typically follows first-order kinetics.[8][13]
Protocol 2: Spectrophotometric Analysis using the pH-Differential Method
This method is suitable for measuring the total monomeric anthocyanin content, not for detailed kinetic studies of a single compound, but is useful for a rapid assessment of overall pigment stability.
-
Reagent Preparation: Prepare two buffers: 0.025 M potassium chloride (pH 1.0) and 0.4 M sodium acetate (pH 4.5).
-
Sample Preparation: Take two aliquots of your P3G solution (which has been incubated under your desired pH and temperature conditions).
-
Dilution: Dilute the first aliquot with the pH 1.0 buffer and the second aliquot with the pH 4.5 buffer. The dilution factor should be consistent and result in an absorbance reading within the spectrophotometer's linear range. Let the solutions equilibrate for 15 minutes.
-
Spectrophotometric Measurement: Measure the absorbance of each diluted sample at both 520 nm and 700 nm.
-
Calculation: Calculate the total monomeric anthocyanin concentration (expressed as P3G equivalents) using the following formula:
-
Absorbance (A) = (A₅₂₀ - A₇₀₀) at pH 1.0 - (A₅₂₀ - A₇₀₀) at pH 4.5
-
Concentration (mg/L) = (A × MW × DF × 1000) / (ε × L)
-
Where: MW = Molecular Weight of P3G (498.9 g/mol ), DF = Dilution Factor, ε = Molar extinction coefficient for P3G, and L = Pathlength (1 cm).[13]
-
Mandatory Visualization
Caption: Structural transformations of this compound across different pH ranges.
Caption: Step-by-step workflow for conducting a P3G pH-dependent stability analysis.
References
- 1. Anthocyanin - Wikipedia [en.wikipedia.org]
- 2. biolink.no [biolink.no]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Stability of Anthocyanins and Their Degradation Products from Cabernet Sauvignon Red Wine under Gastrointestinal pH and Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Temperature and light sensitivity of Peonidin 3-Glucoside.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the temperature and light sensitivity of Peonidin 3-Glucoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is primarily influenced by temperature, light exposure, and pH.[1][2] It is most stable in acidic conditions (pH < 3) and its degradation accelerates with increasing temperature and exposure to light.[1][3]
Q2: How does temperature affect the stability of this compound?
A2: Temperature significantly accelerates the degradation of this compound.[1][4] The degradation typically follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of this compound.[5][6][7] For instance, increasing the temperature from 30 °C to 40 °C can nearly double the degradation rate constant and shorten the half-life of the pigment.[5] For long-term storage of more than a few days, it is recommended to keep the product in darkness and at low temperatures (<-5°C).[4]
Q3: What is the impact of light on this compound stability?
A3: Exposure to light, particularly in combination with elevated temperatures, leads to significant degradation of this compound.[1] Studies on similar anthocyanins have shown that light exposure can nearly double the amount of pigment degradation compared to storage in the dark at the same temperature.[1] The acyl group of anthocyanins can be easily detached under light.[8]
Q4: What are the degradation products of this compound?
A4: The degradation of anthocyanins like this compound can involve the hydrolysis of the glycosidic bond to release the aglycone (peonidin) and the sugar moiety. Further degradation can lead to the opening of the heterocyclic ring to form a chalcone, which is colorless.[9] Under thermal degradation, cyanidin-3-glucoside, a closely related anthocyanin, has been shown to degrade into protocatechuic acid and phloroglucinaldehyde.[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of color in this compound solution. | 1. High pH of the solvent: this compound is less stable at neutral or alkaline pH.[3] 2. Elevated storage temperature: Higher temperatures accelerate degradation.[1][4] 3. Exposure to light: Light exposure promotes photodegradation.[1] | 1. Adjust pH: Ensure the solvent is acidic (ideally pH < 3) for maximum stability.[3] 2. Control Temperature: Store solutions at refrigerated or frozen temperatures (<-5°C for long-term storage).[4] 3. Protect from Light: Store solutions in amber vials or in the dark.[4] |
| Inconsistent results in stability studies. | 1. Fluctuations in temperature or light exposure: Inconsistent environmental conditions will lead to variable degradation rates. 2. Inaccurate concentration measurement: Degradation of the standard during the experiment. | 1. Use controlled environment chambers: Maintain constant temperature and light conditions throughout the experiment. 2. Prepare fresh standards: Prepare a fresh stock solution of this compound for each experiment and keep it under optimal stability conditions. |
| Formation of precipitate in the sample. | Degradation and polymerization: Anthocyanin degradation products can polymerize and precipitate out of solution. | This is often an indicator of significant degradation. The experiment may need to be repeated under conditions that favor stability (lower temperature, protection from light, acidic pH). |
Quantitative Data Summary
The degradation of this compound and other closely related anthocyanins follows first-order kinetics. The following tables summarize representative data on their stability under various conditions.
Table 1: Effect of Temperature on the Stability of Anthocyanins (expressed as half-life, t½)
| Anthocyanin | Temperature (°C) | Half-life (t½) | Reference |
| Peonidin-3-O-glucoside acetate | 40 | 62.3 min | [5] |
| Cyanidin-3-O-glucoside | 40 | 154.0 min | [5] |
| Cyanidin-3-glucosylrutinoside | 80 | 32.10 min | [6] |
| Cyanidin-3-rutinoside | 80 | 45.69 min | [6] |
Table 2: First-Order Degradation Rate Constants (k) of Anthocyanins at Different Temperatures
| Anthocyanin | Temperature (°C) | Rate Constant (k) (min⁻¹) | Reference |
| Cyanidin-3-glucosylrutinoside | 80 | 2.2 x 10⁻² | [6] |
| Cyanidin-3-glucosylrutinoside | 120 | 8.5 x 10⁻² | [6] |
| Cyanidin-3-rutinoside | 80 | 1.5 x 10⁻² | [6] |
| Cyanidin-3-rutinoside | 120 | 8.4 x 10⁻² | [6] |
Experimental Protocols
Protocol 1: Determination of Temperature Stability of this compound
Objective: To quantify the degradation kinetics of this compound at different temperatures.
Materials:
-
This compound standard
-
Acidified solvent (e.g., methanol (B129727) with 0.1% HCl)
-
pH 3.0 buffer (citrate-phosphate buffer)
-
Water bath or incubator capable of maintaining constant temperatures (e.g., 40°C, 50°C, 60°C)
-
UV-Vis Spectrophotometer
-
HPLC system with a C18 column and DAD detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the acidified solvent.
-
Preparation of Working Solutions: Dilute the stock solution with the pH 3.0 buffer to a final concentration suitable for both UV-Vis and HPLC analysis.
-
Incubation: Aliquot the working solution into several amber vials and place them in water baths set at the desired temperatures.
-
Sampling: At regular time intervals, withdraw an aliquot from each temperature condition. Immediately cool the sample on ice to stop further degradation.
-
UV-Vis Analysis: Measure the absorbance of each aliquot at the λmax of this compound (around 520 nm) to monitor the loss of the colored flavylium (B80283) cation.
-
HPLC Analysis: Filter the aliquots and inject them into the HPLC system. Use a gradient elution to separate this compound from its degradation products.[3][12] The column temperature should be maintained at a constant temperature (e.g., 25-30°C).[3]
-
Data Analysis:
-
Quantify the concentration of this compound at each time point using the HPLC data.
-
Plot the natural logarithm of the concentration versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be equal to -k (the degradation rate constant).[3]
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.[3]
-
Protocol 2: Assessment of Light Sensitivity of this compound
Objective: To evaluate the effect of light on the stability of this compound.
Materials:
-
Same as Protocol 1
-
A controlled light source (e.g., a fluorescent lamp with a known wattage)
-
A dark control environment (e.g., an incubator with the light off or samples wrapped in aluminum foil)
Procedure:
-
Prepare Solutions: Prepare the working solution of this compound in pH 3.0 buffer as described in Protocol 1.
-
Incubation:
-
Place one set of samples under the light source at a constant temperature.
-
Place a second set of samples (dark control) in the dark at the same constant temperature.
-
-
Sampling and Analysis: Follow the sampling and analysis steps (UV-Vis and HPLC) as outlined in Protocol 1 for both the light-exposed and dark control samples.
-
Data Analysis: Compare the degradation rate constants (k) and half-lives (t½) of the light-exposed samples with the dark control samples to determine the impact of light on the stability of this compound.
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Simplified degradation pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biolink.no [biolink.no]
- 5. researchgate.net [researchgate.net]
- 6. ftb.com.hr [ftb.com.hr]
- 7. Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectral alteration and degradation of cyanidin-3-glucoside exposed to pulsed electric field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low bioavailability of Peonidin 3-Glucoside in vivo.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low in vivo bioavailability of Peonidin 3-O-glucoside (P3G).
Frequently Asked Questions (FAQs)
Q1: What is Peonidin 3-O-glucoside (P3G) and what are its potential therapeutic benefits?
A1: Peonidin 3-O-glucoside (P3G) is a naturally occurring anthocyanin, a type of flavonoid responsible for the red and purple colors in various plants like purple corn, berries, and red onions.[1] It is a metabolite of the more common cyanidin (B77932) 3-glucoside (C3G).[2] P3G is investigated for numerous health benefits, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[2][3][4] For instance, it has been shown to inhibit the growth of certain cancer cells in vitro and reduce pulmonary metastasis in animal models.[2] It may also play a role in ameliorating conditions like nonalcoholic fatty liver disease by reducing oxidative stress and inflammation.[5][6]
Q2: What are the primary factors limiting the in vivo bioavailability of P3G?
A2: The low bioavailability of P3G and other anthocyanins stems from several factors.[4][7]
-
Low Stability: P3G is highly sensitive to pH changes. It is most stable in acidic conditions (like the stomach) but rapidly degrades into colorless or pale yellow forms at the neutral to alkaline pH of the small intestine.[8]
-
Limited Absorption: The hydrophilic nature of P3G and its structural forms at intestinal pH limit its ability to pass through the lipid-rich membranes of intestinal cells.
-
Rapid Metabolism: Once absorbed, P3G is subject to extensive metabolism by phase II enzymes in the intestines and liver, and by gut microbiota, which breaks it down into various phenolic acids and other metabolites.[9][10][11] This biotransformation reduces the concentration of the parent compound in systemic circulation.[12]
Q3: What are the most promising strategies to enhance the bioavailability of P3G?
A3: Current research focuses on advanced formulation and delivery strategies to protect P3G from degradation and improve its absorption.
-
Nanoencapsulation: This is a leading strategy where P3G is encapsulated within nanocarriers such as liposomes, polymeric nanoparticles, or protein-polysaccharide complexes.[3][13][14][15][16] This technology protects the anthocyanin from pH-induced degradation in the gastrointestinal tract, can improve its solubility, and facilitate controlled release and transport across the intestinal barrier.[4][7][12]
-
Co-administration with Bioenhancers: While less specific data exists for P3G, the co-administration of flavonoids with natural compounds that inhibit metabolic enzymes (like piperine (B192125) from black pepper) is a known strategy to increase bioavailability.[12]
Q4: How is the bioavailability of P3G typically assessed in preclinical studies?
A4: Bioavailability is evaluated through pharmacokinetic studies, typically in animal models like rats.[12][17] The process involves oral administration of P3G, followed by the collection of blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 6, 24 hours).[11] The concentration of P3G and its key metabolites in the plasma is then quantified using highly sensitive analytical methods like High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[17][18][19] From this data, key pharmacokinetic parameters are calculated, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve), which represents total drug exposure.[12]
Troubleshooting Guides
Issue 1: Low or inconsistent recovery of P3G during plasma sample analysis.
| Potential Cause | Troubleshooting & Optimization Steps |
| Sample Degradation | P3G is unstable, especially during sample preparation.[18] Immediately process blood to separate plasma and store at -80°C.[12] Use of a stabilizing agent like formic acid in the collection tubes or during extraction is recommended to maintain an acidic pH.[19] Minimize solvent evaporation steps where possible.[18] |
| Inefficient Extraction | The choice of sample preparation technique significantly impacts recovery. Protein Precipitation (PPT) is a common method, but Solid Phase Extraction (SPE) has been shown to yield significantly higher recovery for some anthocyanins.[19] For PPT, use acidified acetonitrile. For SPE, use a suitable cartridge (e.g., C18 or mixed-mode) and elute with acidified methanol (B129727).[19] |
| Matrix Effects in LC-MS/MS | Biological matrices like plasma can interfere with the ionization of the target analyte, leading to signal suppression or enhancement. Develop the method using matrix-matched standards (i.e., spiking known concentrations of P3G into blank plasma) to ensure accurate quantification.[19] |
Issue 2: Poor bioavailability observed in animal studies despite using a high dose.
| Potential Cause | Troubleshooting & Optimization Steps |
| GI Tract Degradation | The primary reason for low bioavailability is degradation at intestinal pH.[8] Formulate P3G in a delivery system that protects it from the harsh GI environment. Nanoencapsulation is the most effective strategy.[3][13][15] |
| Inadequate Blood Sampling Times | Anthocyanins are often absorbed and metabolized very quickly.[12] Ensure the sampling schedule includes very early time points (e.g., 15, 30, 60 minutes) to accurately capture the absorption phase and determine the true Cmax.[12] |
| Rapid Metabolism by Gut Microbiota | The gut microbiota extensively metabolizes anthocyanins.[10] Consider the use of broad-spectrum antibiotics in preliminary studies to differentiate between host and microbial metabolism. This can help elucidate the metabolic pathways affecting your compound. |
| Variability in Gavage Technique | Inconsistent oral gavage can lead to high variability in absorption. Ensure proper training and consistent technique to minimize animal stress and ensure accurate dosing.[12] Standardize the fasting period before administration, as food can impact absorption.[12] |
Quantitative Data Summary
Table 1: pH-Dependent Stability of Anthocyanins This table summarizes representative data on the stability of anthocyanins at various pH values, expressed as half-life (t½). Stability is also influenced by temperature and light.
| Anthocyanin | pH | Temperature (°C) | Half-Life (t½) (hours) |
| Peonidin 3-Glucoside | 3.0 | 25 | > 200 |
| This compound | 7.0 | 25 | < 1 |
| Cyanidin 3-Glucoside | 3.5 | 25 | 48 |
| Cyanidin 3-Glucoside | 6.0 | 25 | 1.5 |
(Note: Data is compiled and representative of values found in literature. Specific experimental conditions may alter results.)[8]
Table 2: Example Pharmacokinetic Parameters of Anthocyanins in Humans This table shows example pharmacokinetic parameters for Cyanidin-3-glucoside (C3G) and its metabolites after a 500 mg oral dose, illustrating the rapid appearance and subsequent metabolism. Data for P3G as a primary administered compound is limited, but it appears as a metabolite of C3G.
| Compound | Cmax (nM) | Tmax (hours) |
| 13C5-Cyanidin-3-glucoside | 141 | ~1-2 |
| 13C5-Protocatechuic acid (Metabolite) | 146 | ~4 |
| 13C5-Phloroglucinaldehyde (Metabolite) | 582 | ~4 |
(Data derived from a study using 13C-labeled C3G to trace its metabolites.)[11]
Experimental Protocols
Protocol 1: Quantification of P3G in Plasma by HPLC-MS/MS
This protocol provides a general framework for the analysis of P3G in plasma samples.
-
Sample Preparation (Solid Phase Extraction - SPE) [19]
-
Thaw frozen plasma samples on ice.
-
Dilute 500 µL of plasma with 1.5 mL of acidified water (1% formic acid).
-
Condition an SPE cartridge (e.g., Agilent Bond Elut Plexa, 200 mg) with 2 mL of acidified methanol (1% formic acid), followed by 2 mL of acidified water (1% formic acid).
-
Load the diluted plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1.5 mL of acidified water.
-
Elute the analytes with 2 mL of acidified methanol.
-
Dry the eluent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for injection.
-
-
HPLC Conditions [18]
-
Column: A C18 reversed-phase column (e.g., Synergi RP-Max, 250 x 4.6 mm, 4 µm).
-
Mobile Phase A: Water with 1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Gradient: Start at 5% B, increase linearly to 21% B over 20 minutes, then increase to 40% B at 35 minutes.
-
Injection Volume: 10-30 µL.
-
-
MS/MS Conditions [17]
-
Ionization Source: Electrospray Ionization (ESI), positive or negative ion mode (anthocyanins can be detected in both).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for P3G (as [M]+): m/z 463 → 301 (This is a common fragmentation pattern, but should be optimized for the specific instrument).
-
Internal Standard: Use a structurally similar compound not present in the sample, such as quercetin-3-O-glucoside (m/z 463.0 → 300.1 in negative mode), to account for variability.[17]
-
Protocol 2: Conceptual Workflow for P3G Nanoencapsulation
This protocol outlines a general method for creating P3G-loaded nanoparticles, inspired by methods used for similar anthocyanins.[12]
-
Preparation of Polymer/Lipid Solution:
-
Dissolve a biocompatible polymer (e.g., chitosan, pectin) or lipid (e.g., soy lecithin (B1663433) for liposomes) in an appropriate solvent. For example, dissolve low methoxyl pectin (B1162225) in deionized water (1 mg/mL).[12]
-
-
Preparation of P3G Solution:
-
Dissolve P3G in an acidic aqueous solution (e.g., pH 3-4) to ensure initial stability.
-
-
Encapsulation:
-
Add the P3G solution to the polymer/lipid solution under constant stirring. The method will vary based on the carrier (e.g., dropwise addition, co-dissolving).
-
For some methods, a cross-linking or self-assembly step is required. For example, adding a protein like lysozyme (B549824) to a pectin solution can induce nanoparticle formation.[12]
-
-
Homogenization:
-
Use high-energy methods like probe sonication or high-pressure homogenization to reduce the particle size to the nanometer range and ensure a uniform particle size distribution.[12]
-
-
Purification/Collection:
-
Remove any unencapsulated P3G and excess reagents, often through centrifugation or dialysis.
-
The final nanoparticle suspension can be used directly or lyophilized (freeze-dried) for long-term storage.
-
-
Characterization:
-
Analyze the nanoparticles for key parameters: particle size, zeta potential (surface charge), encapsulation efficiency (EE%), and loading capacity (LC%).
-
Visualizations
Caption: pH-dependent structural transformations of this compound.[8]
Caption: Experimental workflow for in vivo bioavailability assessment.
References
- 1. Peonidin-3-O-glucoside - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. mdpi.com [mdpi.com]
- 4. Employ of Anthocyanins in Nanocarriers for Nano Delivery: In Vitro and In Vivo Experimental Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Peonidin-3-O-Glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Mitochondrial and Lysosome Functions to Reduce Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Contribution of gut bacteria to the metabolism of cyanidin 3-glucoside in human microbiota-associated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of anthocyanins and their metabolites in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability [mdpi.com]
- 14. Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A review of recent advances on cyanidin-3-glucoside: the biotransformation, absorption, bioactivity and applications of nano-encapsulation - Food & Function (RSC Publishing) [pubs.rsc.org]
- 16. Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability [acikerisim.tarsus.edu.tr]
- 17. An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma: Application to a comparative pharmacokinetic study in normal and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research-groups.usask.ca [research-groups.usask.ca]
- 19. agilent.com [agilent.com]
Technical Support Center: Co-administration of Peonidin 3-Glucoside with Bioenhancers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues during experiments involving the co-administration of Peonidin 3-Glucoside (P3G) with the bioenhancers piperine (B192125) and quercetin (B1663063).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for co-administering bioenhancers with this compound (P3G)?
A1: this compound, like many anthocyanins, generally exhibits low oral bioavailability. This is attributed to factors such as poor stability in the gastrointestinal tract, limited absorption across the intestinal epithelium, and rapid metabolism. Bioenhancers are compounds that can improve the absorption and reduce the metabolism of co-administered substances. Piperine and quercetin are two natural bioenhancers that have been studied for their potential to increase the bioavailability of various compounds. The primary goal of co-administration is to increase the systemic exposure to P3G, thereby enhancing its potential therapeutic effects.
Q2: What are the known mechanisms of action for piperine and quercetin as bioenhancers for P3G?
A2: While direct studies on the co-administration of P3G with piperine and quercetin are limited, the proposed mechanisms are based on their known effects on drug metabolism and transport:
-
Piperine: Piperine, an alkaloid from black pepper, is a known inhibitor of UDP-glucuronosyltransferases (UGTs) and cytochrome P450 enzymes.[1][2] These enzymes are involved in the Phase II metabolism of many phenolic compounds, including anthocyanins. By inhibiting these enzymes, piperine can decrease the rate of P3G metabolism in the intestines and liver, leading to higher plasma concentrations and a longer half-life.[1]
-
Quercetin: Quercetin, a flavonoid found in many fruits and vegetables, can modulate the activity of efflux transporters like P-glycoprotein (P-gp).[3] P-gp is present in the intestinal epithelium and actively pumps xenobiotics back into the intestinal lumen, thereby reducing their absorption. By inhibiting P-gp, quercetin may increase the net absorption of P3G. However, it is important to note that some studies suggest quercetin could also competitively inhibit the absorption of other anthocyanins, such as cyanidin-3-glucoside, which is structurally similar to P3G.[4]
Q3: Is there quantitative data on the effect of piperine or quercetin on the bioavailability of this compound or other anthocyanins?
A3: Direct quantitative data on the co-administration of this compound with piperine or quercetin is currently scarce in published literature. However, studies on other compounds provide insights into the potential magnitude of the effect:
-
Piperine: Co-administration of piperine has been shown to significantly increase the bioavailability of other compounds. For example, it increased the bioavailability of curcumin (B1669340) by 2000% in humans.[5] While not an anthocyanin, this demonstrates the potent bioenhancing capability of piperine.
-
Quercetin: The effect of quercetin on the bioavailability of other compounds is more variable. In some cases, it has been shown to increase the bioavailability of drugs by inhibiting P-gp.[3] However, one in vitro study demonstrated that quercetin-3-glucoside (B1262563) significantly decreased the absorption of cyanidin-3-glucoside by 74%, suggesting a competitive inhibition.[4]
Further research is needed to establish the specific quantitative effects of these bioenhancers on P3G pharmacokinetics. The table below summarizes hypothetical pharmacokinetic data based on the known effects of these bioenhancers.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound (P3G) Co-administered with Bioenhancers in a Rat Model.
| Treatment Group | Dosage (P3G) | Dosage (Bioenhancer) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| P3G alone | 50 mg/kg | - | 150 ± 25 | 1.0 ± 0.2 | 450 ± 70 | 100 |
| P3G + Piperine | 50 mg/kg | 20 mg/kg | 270 ± 40 | 1.5 ± 0.3 | 990 ± 150 | 220 |
| P3G + Quercetin | 50 mg/kg | 50 mg/kg | 180 ± 30 | 1.2 ± 0.2 | 585 ± 90 | 130 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on the known mechanisms of the bioenhancers. Actual experimental results may vary.
Troubleshooting Guides
Issue 1: Low or No Detectable Levels of P3G in Plasma Samples
Question: I am unable to detect this compound in my plasma samples after oral administration, even with a bioenhancer. What could be the issue?
Answer:
-
Possible Cause 1: Inadequate Dosing or Bioenhancer Efficacy: The dose of P3G or the bioenhancer may be too low to achieve detectable plasma concentrations.
-
Solution: Conduct a dose-ranging study to determine the optimal doses of P3G and the bioenhancer. Consider the timing of administration; administering the bioenhancer shortly before P3G may improve its effectiveness.
-
-
Possible Cause 2: Rapid Degradation: P3G is susceptible to degradation in the neutral to alkaline pH of the small intestine.
-
Solution: Consider using an enteric-coated delivery system for P3G to protect it from the gastric environment and release it in the small intestine where absorption is more favorable.
-
-
Possible Cause 3: Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect the low concentrations of P3G in plasma.
-
Solution: Optimize your LC-MS/MS method for maximum sensitivity. This includes optimizing ionization source parameters, collision energy, and using a high-quality internal standard. Solid-phase extraction (SPE) can be used to concentrate the analyte from the plasma matrix.
-
-
Possible Cause 4: Inappropriate Blood Sampling Times: P3G is absorbed and metabolized relatively quickly. Blood samples may be collected too late to capture the peak concentration.
-
Solution: Design your pharmacokinetic study with early and frequent blood sampling time points (e.g., 15, 30, 60, and 120 minutes post-dosing) to accurately capture the absorption phase.
-
Issue 2: High Variability in Pharmacokinetic Data
Question: I am observing high inter-individual variability in the plasma concentrations of P3G in my animal studies. How can I reduce this?
Answer:
-
Possible Cause 1: Inconsistent Gavage Technique: Variability in oral gavage technique can lead to inconsistent dosing and stress in the animals, affecting gastrointestinal transit time and absorption.
-
Solution: Ensure all personnel are thoroughly trained and consistent in their gavage technique.
-
-
Possible Cause 2: Food in the Gastrointestinal Tract: The presence of food can significantly impact the absorption of flavonoids.
-
Solution: Standardize the fasting period for all animals before dosing (typically 12 hours with free access to water).
-
-
Possible Cause 3: Genetic Variability in Transporters and Enzymes: Individual differences in the expression and activity of metabolic enzymes (like UGTs) and transporters (like P-gp) can lead to significant variations in bioavailability.
-
Solution: While difficult to control, using a larger number of animals per group can help to mitigate the impact of individual genetic differences on the overall results.
-
Issue 3: Difficulty in Simultaneous HPLC or LC-MS/MS Analysis of P3G and Bioenhancers
Question: I am having trouble developing a method for the simultaneous quantification of this compound, piperine, and quercetin. What are the common challenges and solutions?
Answer:
-
Challenge 1: Different Chromatographic Behavior: P3G (an anthocyanin), piperine (an alkaloid), and quercetin (a flavonoid) have different chemical properties, which can make their simultaneous separation on a single HPLC column challenging.
-
Solution:
-
Method Development: A gradient elution method is likely necessary. Start with a mobile phase of water with a small amount of acid (e.g., 0.1% formic acid) and a polar organic solvent like acetonitrile (B52724) or methanol. Optimize the gradient profile to achieve adequate separation.
-
Column Selection: A C18 column is a good starting point, but you may need to screen other column chemistries (e.g., phenyl-hexyl, biphenyl) to achieve the desired selectivity.
-
-
-
Challenge 2: Overlapping UV-Vis Spectra: While P3G has a characteristic absorbance maximum around 520 nm, piperine and quercetin absorb strongly in the UV range, which can lead to interference if using a UV-Vis detector.
-
Solution:
-
Diode Array Detector (DAD): Use a DAD to monitor multiple wavelengths simultaneously. You can quantify P3G at its λmax (around 520 nm) and piperine and quercetin at their respective λmax values (around 340 nm for piperine and 370 nm for quercetin) to minimize interference.
-
Mass Spectrometry (MS): The most robust solution is to use LC-MS/MS. This technique provides high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions for each compound, eliminating issues with chromatographic co-elution and spectral overlap.
-
-
-
Challenge 3: Matrix Effects in LC-MS/MS: The co-elution of matrix components from plasma can suppress or enhance the ionization of the analytes, leading to inaccurate quantification.
-
Solution:
-
Sample Preparation: Employ a thorough sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Internal Standards: Use stable isotope-labeled internal standards for each analyte if available. If not, use a structurally similar compound that is not present in the sample.
-
Matrix-Matched Calibration: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.
-
-
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (200-250 g). House them in a controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum. Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Prepare separate suspensions of piperine and quercetin in the same vehicle.
-
Divide the rats into three groups:
-
Group 1: P3G alone (e.g., 50 mg/kg).
-
Group 2: P3G (50 mg/kg) + Piperine (e.g., 20 mg/kg).
-
Group 3: P3G (50 mg/kg) + Quercetin (e.g., 50 mg/kg).
-
-
Administer the suspensions via oral gavage. For the co-administration groups, the bioenhancer can be administered 30 minutes prior to P3G.
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Collect blood in tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Extraction: Perform protein precipitation by adding three volumes of cold acetonitrile (containing an internal standard) to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Alternatively, use solid-phase extraction (SPE) for cleaner samples.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of P3G and its major metabolites.
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed the Caco-2 cells onto Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 1 x 10^5 cells/cm².
-
Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers using a voltmeter. Monolayers with TEER values > 250 Ω·cm² are typically considered suitable for transport studies.
-
Additionally, assess the permeability of a paracellular marker like Lucifer yellow to confirm monolayer integrity.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Prepare transport solutions in HBSS containing:
-
Solution A: this compound (e.g., 50 µM).
-
Solution B: this compound (50 µM) + Piperine (e.g., 20 µM).
-
Solution C: this compound (50 µM) + Quercetin (e.g., 50 µM).
-
-
Apical to Basolateral (A→B) Transport: Add the transport solution to the apical (AP) side of the Transwell insert and fresh HBSS to the basolateral (BL) side.
-
Basolateral to Apical (B→A) Transport: Add the transport solution to the BL side and fresh HBSS to the AP side.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.
-
-
Sample Analysis:
-
Quantify the concentration of P3G in the collected samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the insert.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
Calculate the efflux ratio (ER) as the ratio of Papp (B→A) to Papp (A→B). An ER > 2 suggests the involvement of active efflux.
-
Mandatory Visualizations
Caption: MAPK Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for In Vivo Bioavailability Study.
Caption: Logical Relationship of Bioenhancer Mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. LC-MS/MS Screening of Phenolic Compounds in Wild and Cultivated Grapes Vitis amurensis Rupr - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Peonidin 3-Glucoside Extraction & Scale-Up
Welcome to the technical support center for Peonidin 3-Glucoside extraction and scale-up. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the extraction and purification of this promising anthocyanin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound extraction?
A1: Scaling up the extraction of this compound from laboratory to pilot or industrial scale presents several key challenges. These include maintaining high extraction yields, preventing the degradation of the target molecule, ensuring the purity of the final product, and managing solvent consumption and recovery from an economic and environmental perspective. The inherent instability of anthocyanins like this compound to factors such as pH, temperature, light, and oxygen is a major hurdle.[1][2][3]
Q2: My this compound extract is degrading, indicated by a color change. What are the likely causes and how can I prevent this?
A2: Color loss in your extract is a definitive sign of this compound degradation. This instability is primarily influenced by pH, temperature, light, and oxygen exposure.[3] Anthocyanins are most stable in acidic conditions (pH < 3).[3] As the pH increases, their stability rapidly decreases.[3] High temperatures also accelerate degradation.[3][4] To prevent this, ensure your extraction solvent is and remains acidic throughout the process.[3] It is also crucial to control the temperature, keeping it as low as feasible for the chosen extraction method and duration.[3][5] For instance, temperatures around 50-60°C are often a good starting point for conventional solvent extraction.[3] Storage should be in the dark at low temperatures (ideally < -5°C).[5]
Q3: What is the optimal pH for the extraction and stability of this compound?
A3: The optimal pH for both extraction and stability of this compound is in the acidic range, typically between 1.0 and 3.0.[3] In this pH range, it exists predominantly as the red-colored and most stable flavylium (B80283) cation.[3] Acidifying the extraction solvent, often with 0.1% hydrochloric acid (HCl) or trifluoroacetic acid (TFA), is a common practice to improve stability.[6]
Troubleshooting Guide
Issue 1: Low Extraction Yield
Low recovery of this compound is a common issue during scale-up. Several factors can contribute to this problem.
| Parameter | Troubleshooting Steps |
| Solvent Choice | Ensure you are using a polar solvent. Mixtures of methanol (B129727) or ethanol (B145695) with water are generally effective.[3][6] Acetone/water mixtures (e.g., 70:30 v/v) can also be effective.[6] |
| Solvent Acidification | The addition of a small amount of acid (e.g., 0.1% HCl or TFA) is critical to maintain this compound in its stable form for efficient extraction.[3][6] |
| Solid-to-Liquid Ratio | A low ratio of solvent to plant material can lead to saturation of the solvent before complete extraction. Experiment with ratios between 1:10 to 1:20 (w/v) to ensure efficient extraction.[6] For quantitative analysis preparation, higher ratios like 1:50 or 1:100 may be needed.[7] |
| Particle Size | Ensure the plant material is ground to a fine powder to increase the surface area available for extraction.[3] |
| Extraction Time & Temperature | Optimize the extraction time and temperature. While higher temperatures can increase efficiency, they also risk degradation.[6] For conventional extraction, agitation for 1-2 hours at a controlled temperature (e.g., 4°C to 50°C) is a common starting point.[6] |
| Extraction Method | Consider modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can offer higher yields and reduced extraction times.[6] |
Issue 2: Impure Product after Initial Extraction
Crude extracts contain a complex mixture of compounds including other flavonoids, sugars, and organic acids, necessitating purification.
| Problem Area | Recommended Solution |
| Co-extraction of Impurities | Solid-Phase Extraction (SPE) is a commonly used and effective technique for purifying crude extracts.[6] C18 or Oasis HLB cartridges are frequently employed.[6] |
| Inefficient Purification | Optimize the SPE protocol. This includes conditioning the cartridge (e.g., with methanol), equilibrating it (e.g., with acidified water), loading the sample at a controlled flow rate, washing with a weak solvent to remove impurities, and finally eluting the this compound with a stronger solvent like acidified methanol.[6] |
| Complex Mixtures | For higher purity, advanced techniques like High-Performance Countercurrent Chromatography (HPCCC) coupled with Reversed-Phase Medium Pressure Liquid Chromatography (RP-MPLC) can be highly effective and more rapid than multi-step conventional column chromatography.[2][8] |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to aid in experimental design and optimization.
Table 1: Solvent Systems and Extraction Ratios for Anthocyanin Extraction
| Plant Source | Solvent System | Solid-to-Liquid Ratio (w/v) | Reference |
| General Plant Material | Acidified Methanol or Ethanol | 1:10 to 1:20 | [6] |
| Mulberry | 63.8% Methanol with 1% TFA | 1:23.8 | [9] |
| Black Rice | Methanol acidified with 1.0 N HCl (85:15, v/v) | 30g in 200mL (approx. 1:6.7) | [10] |
Table 2: Purity and Recovery Data from Different Purification Methods
| Method | Starting Material | Purity Achieved | Recovery Rate | Reference |
| SPE with C18 cartridge | Grape extract | >95% for most anthocyanins | Not Specified | [6] |
| HPCCC followed by RP-MPLC | Crude Black Rice Extract | 96.3% for this compound | 58.3% for this compound | [2][8] |
| PrepLC/Flash System | Black Rice Extract | 99.0% for Cyanidin-3-glucoside | 25.5 mg from 30g of black rice | [10] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for this compound Purification
This protocol provides a general methodology for the purification of this compound from a crude extract using a C18 SPE cartridge.
Materials:
-
C18 SPE cartridge
-
Crude this compound extract
-
Methanol
-
Deionized water
-
Acidified water (e.g., with 0.1% HCl or TFA)
-
Acidified methanol (e.g., with 0.1% HCl or TFA)
Methodology:
-
Conditioning: Activate the SPE cartridge by passing 10 mL of methanol through it.[6]
-
Equilibration: Equilibrate the cartridge by passing 10 mL of acidified water through it.[6]
-
Loading: Dissolve the crude extract in the equilibration solvent and apply it to the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with acidified water to remove weakly bound impurities like sugars and organic acids.[6]
-
Elution: Elute the this compound from the cartridge using acidified methanol. The volume should be optimized for complete recovery.[6]
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting guide for low this compound extraction yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Rapid Isolation of Cyanidin 3-Glucoside and this compound from Black Rice (Oryza sativa) Using High-Performance Countercurrent Chromatography and Reversed-Phase Column Chromatography -Natural Product Sciences [koreascience.kr]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. biolink.no [biolink.no]
- 6. benchchem.com [benchchem.com]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. advion.com [advion.com]
Technical Support Center: Optimizing HPLC Separation of Peonidin 3-Glucoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of Peonidin 3-Glucoside.
Frequently Asked Questions (FAQs)
Q1: What is the most common mobile phase composition for this compound analysis?
A1: The most widely used mobile phase for separating this compound and other anthocyanins is a gradient mixture of acidified water (Solvent A) and an organic solvent, typically acetonitrile (B52724) (Solvent B).[1][2][3] Formic acid (0.1% to 10%) is a common acidifier, as it improves peak shape and is volatile, making it suitable for mass spectrometry (MS) detection.[1][2][4]
Q2: Why is an acidic mobile phase necessary for anthocyanin analysis?
A2: An acidic mobile phase, typically with a pH below 3, is crucial for several reasons. It maintains this compound in its stable, intensely colored flavylium (B80283) cation form, which is essential for reproducible and sensitive analysis.[5][6] Higher pH levels can lead to structural transformations, degradation, and loss of color, compromising the accuracy of the results.[6][7][8]
Q3: What type of HPLC column is best suited for this compound separation?
A3: Reversed-phase C18 columns are the standard choice for the separation of this compound and other anthocyanins.[5][9][10] These columns provide excellent selectivity for separating structurally similar flavonoid compounds.
Q4: What detection wavelength should be used for this compound?
A4: this compound and other anthocyanins exhibit maximum absorbance in the visible range, typically around 520 nm.[4][10] A photodiode array (PDA) detector is often used to monitor this wavelength.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound.
Issue 1: Peak Tailing
Symptoms: The peak is asymmetrical, with the trailing edge being broader than the leading edge. This can lead to poor resolution and inaccurate quantification.[11]
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Silanol (B1196071) Interactions | Residual silanol groups on the silica-based column can interact with basic analytes, causing tailing.[11][12] Solution: Increase the acidity of the mobile phase (e.g., increase formic acid concentration) or use a well-endcapped column to minimize these interactions.[11] |
| Mobile Phase pH Too Close to Analyte pKa | Operating near the pKa of this compound can result in inconsistent ionization and tailing peaks.[11] Solution: Ensure the mobile phase pH is at least 2 units below the analyte's pKa. Use a buffer to maintain a stable pH.[11] |
| Column Overload | Injecting too much sample can saturate the column, leading to peak distortion.[11][13] Solution: Dilute the sample or reduce the injection volume.[11] |
| Column Contamination or Degradation | Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[12][13] Solution: Use a guard column and replace it regularly.[12] Flush the column with a strong solvent to remove contaminants.[11] If the problem persists, the column may need to be replaced. |
Issue 2: Poor Resolution or Co-elution
Symptoms: Peaks are not well separated, making accurate integration and quantification difficult.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Composition | The solvent strength or selectivity of the mobile phase may not be optimal for separating this compound from other compounds. Solution: Adjust the gradient profile. A shallower gradient can often improve the separation of closely eluting peaks.[9] Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) to alter selectivity.[14] |
| Flow Rate is Too High | A high flow rate can reduce the interaction time between the analyte and the stationary phase, leading to decreased resolution. Solution: Optimize the flow rate. Lowering the flow rate can often improve separation, although it will increase the run time.[15] |
| Column Temperature | Temperature affects solvent viscosity and analyte retention, thereby influencing resolution. Solution: Optimize the column temperature. Increasing the temperature can sometimes improve peak shape and resolution.[3] |
Issue 3: Split or Broad Peaks
Symptoms: Peaks appear distorted, split into two, or are wider than expected, indicating a problem with the sample path or injection.[16]
Possible Causes & Solutions:
| Cause | Solution |
| Partially Blocked Column Frit | Debris from the sample or system can clog the inlet frit of the column, distorting the flow path.[13] Solution: Reverse the column and flush it to waste. If this doesn't work, the frit may need to be replaced. Using an in-line filter can help prevent this.[11] |
| Injection Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[16] Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, reduce the injection volume. |
| Column Void | A void or channel in the column packing can cause the sample to travel through different paths, resulting in split peaks.[11][16] Solution: This usually indicates column failure. The column should be replaced. |
Experimental Protocols & Data
Example HPLC Gradient Programs
The following tables summarize typical gradient elution conditions used for the separation of this compound and other anthocyanins. These can serve as a starting point for method development.
Table 1: General Purpose Gradient for Anthocyanin Separation
| Time (min) | % Solvent A (Water + 0.1% Formic Acid) | % Solvent B (Acetonitrile + 0.1% Formic Acid) | Flow Rate (mL/min) |
| 0 | 85 | 15 | 0.4 |
| 4 | 20 | 80 | 0.4 |
| 6 | 20 | 80 | 0.4 |
| 7 | 85 | 15 | 0.4 |
This method was used for the analysis of fruit and vegetable extracts.[1][2]
Table 2: Gradient for Complex Samples
| Time (min) | % Solvent A (Water + 1% Formic Acid) | % Solvent B (Acetonitrile) | Flow Rate (mL/min) |
| 0 | 95 | 5 | 0.6 |
| 20 | 79 | 21 | 0.6 |
| 35 | 60 | 40 | 0.6 |
This gradient was developed for the analysis of anthocyanins in human plasma and urine.[17]
Detailed Mobile Phase Preparation Protocol
-
Prepare Solvent A (Aqueous Phase):
-
Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1 mL of formic acid (or trifluoroacetic acid to a final concentration of 0.1%).
-
Cap the bottle and mix thoroughly.
-
Degas the solution for 10-15 minutes using sonication or vacuum filtration.
-
-
Prepare Solvent B (Organic Phase):
-
System Setup:
-
Place the solvent lines into the appropriate bottles.
-
Purge the HPLC pumps with the new mobile phases to ensure all previous solvents are flushed out and the lines are free of air bubbles.
-
Equilibrate the column with the initial mobile phase composition for at least 10-15 minutes or until a stable baseline is achieved.
-
Visual Guides
The following diagrams illustrate key workflows for troubleshooting and experimental setup.
Caption: A decision tree for troubleshooting peak tailing in HPLC.
References
- 1. mtc-usa.com [mtc-usa.com]
- 2. Peonidin-3-Glucoside Analyzed by LCMS - AppNote [mtc-usa.com]
- 3. mdpi.com [mdpi.com]
- 4. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 5. ymcamerica.com [ymcamerica.com]
- 6. benchchem.com [benchchem.com]
- 7. eprints.usm.my [eprints.usm.my]
- 8. Effect of pH on Lipid Oxidation and Anthocyanin Stability in Flaxseed Oil‐in‐Water Emulsions With Black Carrot Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. waters.com [waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. mjas.analis.com.my [mjas.analis.com.my]
- 16. agilent.com [agilent.com]
- 17. research-groups.usask.ca [research-groups.usask.ca]
Technical Support Center: LC-MS Analysis of Peonidin 3-Glucoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the LC-MS analysis of Peonidin 3-Glucoside.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues in your LC-MS analysis.
Issue 1: Significant Ion Suppression or Enhancement (Matrix Effects)
Symptoms:
-
Inconsistent and inaccurate quantitative results.[1]
-
Poor reproducibility between samples.
-
Low signal intensity for your analyte of interest, this compound.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting matrix effects in this compound analysis.
Recommended Actions:
-
Quantify the Matrix Effect: Use the post-extraction spike method to determine the percentage of ion suppression or enhancement.[1] This provides a quantitative measure of the problem.
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis. Solid-Phase Extraction (SPE) is generally superior to Protein Precipitation (PPT) for cleaner extracts and better recovery of anthocyanins.[2]
-
Optimize Chromatographic Separation: Adjust the LC gradient, change the organic modifier (e.g., acetonitrile (B52724) vs. methanol), or try a different column chemistry to separate this compound from co-eluting matrix components.
-
Use a Suitable Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects, as it co-elutes and experiences the same ionization effects as the analyte.
-
Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that has undergone the same extraction procedure as your samples. This helps to normalize the matrix effects between the calibrants and the unknown samples.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptoms:
-
Asymmetrical peaks, which can compromise integration and quantification.
-
Split peaks, suggesting a problem at the head of the column or with the injection solvent.
Troubleshooting Steps:
-
Check Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.
-
Assess for Column Overload: Dilute your sample and reinject. If the peak shape improves, you may be overloading the column.
-
Investigate Secondary Interactions: For peak tailing, ensure the mobile phase pH is low enough (typically pH < 3) to keep residual silanol (B1196071) groups on the column packing protonated and to maintain this compound in its stable flavylium (B80283) cation form.
-
Inspect for Blockages: A partially blocked column frit can cause split peaks. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the column.
-
Examine for Column Voids: A void at the head of the column can lead to peak distortion. This usually requires column replacement.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are matrix effects in the context of this compound analysis?
A1: The "matrix" refers to all the components in your sample other than this compound (e.g., proteins, lipids, salts, sugars in plasma or other food components).[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal and compromising quantitative accuracy.[1]
Q2: How can I quantitatively assess the matrix effect for my this compound assay?
A2: The post-extraction spike method is a widely used technique. It involves comparing the peak area of this compound in a clean solution to the peak area in a blank matrix extract that has been spiked with the analyte at the same concentration. The matrix effect (ME) is calculated as:
ME (%) = (Peak Area in Spiked Matrix / Peak Area in Clean Solution) x 100
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[1]
Sample Preparation
Q3: Which sample preparation technique is best for analyzing this compound in plasma?
A3: Solid-Phase Extraction (SPE) is generally the preferred method for complex matrices like plasma. It provides cleaner extracts and higher recovery rates for anthocyanins compared to Protein Precipitation (PPT). Liquid-Liquid Extraction (LLE) can also be effective but may require more optimization to achieve high recovery for polar compounds like this compound.
Q4: Why is an acidic solvent necessary for the extraction of this compound?
A4: Anthocyanins like this compound are most stable in their colored flavylium cation form at a low pH (typically below 3). Using an acidified extraction solvent (e.g., methanol (B129727) with 0.1% HCl or 1% formic acid) prevents their degradation to colorless chalcone (B49325) or carbinol pseudobase forms, ensuring accurate quantification.
LC-MS Method
Q5: What are typical LC-MS/MS parameters for this compound analysis?
A5: A reversed-phase C18 column is commonly used with a gradient elution.
-
Mobile Phase A: Water with an acidifier (e.g., 0.1% - 1% formic acid).
-
Mobile Phase B: Acetonitrile or Methanol with an acidifier.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion would be the [M]+ of this compound (m/z 463.4), and a common product ion would be the aglycone (Peonidin) after the loss of the glucose moiety (m/z 301.2).
Q6: I am observing a gradual loss of signal intensity over a sequence of injections. What could be the cause?
A6: This is often due to the accumulation of matrix components in the ion source or on the column.
-
Ion Source Contamination: Endogenous materials like phospholipids (B1166683) can build up in the ion source, leading to a decline in sensitivity. Regular cleaning of the ion source is recommended.
-
Column Contamination: If not adequately removed during sample preparation, matrix components can adsorb to the column, affecting its performance over time. Using a guard column and a robust sample clean-up procedure can mitigate this.
Data Presentation
Comparison of Sample Preparation Techniques for Anthocyanin Metabolites in Human Plasma
The following table summarizes recovery data from a study comparing Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) for the analysis of anthocyanin metabolites in human plasma. While not exclusively for this compound, the data for structurally similar anthocyanins provides a strong indication of the relative performance of these techniques.
| Analyte | Sample Preparation Method | Average Recovery (%) |
| Cyanidin-3-Glucoside | Protein Precipitation (PPT) | 4.2 - 18.4 |
| Solid-Phase Extraction (SPE) | 60.8 - 121.1 | |
| Pelargonidin-3-Glucoside | Protein Precipitation (PPT) | 4.2 - 18.4 |
| Solid-Phase Extraction (SPE) | 60.8 - 121.1 |
Data adapted from a study on anthocyanin metabolites in human plasma.
As the data indicates, SPE provides significantly higher and more consistent recoveries for these compounds compared to PPT.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is effective for cleaning up plasma samples for anthocyanin analysis.
Workflow Diagram:
Caption: A workflow diagram for the Solid-Phase Extraction of this compound from plasma samples.
Procedure:
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.
-
Sample Preparation: To 500 µL of plasma, add an appropriate amount of internal standard. Add 500 µL of 4% phosphoric acid and vortex.
-
Loading: Load the entire acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of acidified methanol (e.g., methanol with 0.1% formic acid).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantification of ion suppression or enhancement.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of this compound standard into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process a blank plasma sample through the entire extraction procedure (Protocol 1). Spike the same amount of this compound standard into the final, clean extract.
-
Set C (Pre-Spiked Matrix): Spike the same amount of this compound standard into a blank plasma sample before starting the extraction procedure. This set is used to determine recovery.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100
-
This systematic approach will help you identify, quantify, and mitigate matrix effects, leading to more accurate and reliable results in your this compound analysis.
References
Preventing enzymatic degradation of Peonidin 3-Glucoside during extraction.
Welcome to the technical support center for Peonidin 3-Glucoside (P3G) research. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you prevent enzymatic degradation during the extraction of P3G, ensuring high yield and purity for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of this compound during extraction?
A1: The primary enzymes that degrade P3G and other anthocyanins are Polyphenol Oxidases (PPOs) and Peroxidases (PODs).[1][2] These enzymes are often physically separated from anthocyanins within intact plant cells (e.g., PPOs in the cytoplasm, anthocyanins in the vacuole). However, during homogenization for extraction, this compartmentalization is disrupted, allowing the enzymes to interact with and degrade P3G. Additionally, β-glucosidases can be involved by hydrolyzing the glycosidic bond, which can make the resulting aglycone (peonidin) more susceptible to degradation.[1][3][4]
Q2: How does pH influence the stability of P3G during extraction?
A2: pH is a critical factor for P3G stability. In acidic conditions (typically pH < 3), P3G exists predominantly in its most stable and intensely colored form, the red flavylium (B80283) cation.[5] As the pH increases towards neutral or alkaline conditions, it undergoes structural changes to form a purple quinoidal base and a colorless carbinol (or hemiketal) form, which are less stable and more prone to degradation.[5][6] Therefore, maintaining a low pH is essential. Acidifying the extraction solvent with acids like hydrochloric acid (HCl), formic acid, or trifluoroacetic acid (TFA) is a standard practice to preserve the flavylium cation structure.[7][8][9]
Q3: What is the optimal temperature to prevent enzymatic degradation during extraction?
A3: Low temperatures are crucial for minimizing enzymatic activity and preventing thermal degradation. PPO activity is temperature-dependent, and while its optimal temperature can be high (e.g., 50°C for lettuce PPO), its activity is significantly reduced at lower temperatures.[10][11][12] It is highly recommended to perform extractions at controlled cold temperatures, such as 4°C, to inhibit enzyme function and protect the thermal stability of P3G.[7] High temperatures (above 40-50°C) should be avoided during extraction and subsequent concentration steps, as they accelerate degradation.[7][13]
Q4: Which extraction solvents are most effective at preserving P3G?
A4: The most effective and commonly used solvents are polar solvents like methanol (B129727) and ethanol (B145695), as they efficiently dissolve anthocyanins.[9][14] To ensure stability, these solvents must be acidified (e.g., with 0.1% HCl or 1% formic acid).[7][8] Methanol is often cited as yielding the best recovery, but due to its toxicity, ethanol is preferred for extracts intended for food or pharmaceutical applications.[9] Using a combination of alcohol and water (e.g., 85:15 methanol:water) improves the extraction of water-soluble anthocyanins.[7]
Q5: Can I use inhibitors to block enzymatic degradation?
A5: Yes, several inhibitors can be used to target PPO and POD activity. Ascorbic acid (Vitamin C) and L-cysteine are well-known and effective PPO inhibitors.[11] They act as reducing agents, preventing the formation of brown quinone products. Natural extracts from sources like lovage, marjoram, and orange peel have also been shown to inhibit PPO.[11][12] For laboratory purposes, chelating agents that bind to the copper in PPO's active site can also be effective.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low P3G Yield in Final Extract | 1. Enzymatic Degradation: PPO/POD activity during homogenization. 2. Incorrect pH: pH of the extraction solvent is too high (above 4), leading to P3G instability. 3. High Temperature: Extraction or concentration performed at elevated temperatures. | 1. Inhibit Enzymes: Work quickly at low temperatures (4°C). Consider adding PPO inhibitors like ascorbic acid (0.00053% IC50) or L-cysteine (0.00085% IC50) to the extraction buffer.[11] 2. Adjust pH: Ensure the extraction solvent is acidified (e.g., methanol with 0.1% HCl or 1% formic acid) to maintain a pH below 3.[7][9] 3. Control Temperature: Perform all extraction steps on ice or in a cold room. Use a rotary evaporator at a temperature below 40°C for solvent removal.[7] |
| Extract Appears Brown or Colorless Instead of Red/Purple | 1. Extensive Oxidation: PPO has oxidized P3G and other phenolics into brown polymers.[1] 2. pH-Induced Degradation: The flavylium cation has converted to the unstable and colorless carbinol form due to insufficiently acidic conditions.[5] | 1. Optimize Extraction Conditions: This is indicative of severe degradation. Review your protocol against the recommended conditions (low temperature, low pH, minimal light exposure). 2. Re-evaluate Sample Prep: Minimize the time between tissue homogenization and solvent addition to limit enzyme access to the substrate. Freeze-drying the plant material before pulverizing can help.[7] |
| P3G Degrades During Storage | 1. Residual Enzyme Activity: Incomplete removal or inactivation of enzymes in the crude extract. 2. Storage Conditions: Exposure to light, oxygen, or elevated temperatures. | 1. Purify Extract: Use Solid-Phase Extraction (SPE) with a C18 cartridge to remove enzymes and other impurities from the crude extract.[7][15] 2. Proper Storage: Store the purified extract in the dark at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and thermal degradation. |
Visual Guides and Workflows
Enzymatic Degradation Pathway of this compound
Caption: Key Enzymatic Degradation Pathways for P3G.
Optimized P3G Extraction Workflow
Caption: Workflow for P3G Extraction with Degradation Prevention.
Experimental Protocols
Protocol 1: Standard Extraction of P3G with Degradation Prevention
This protocol details a standard method for extracting P3G from plant material while minimizing enzymatic degradation.
Materials:
-
Plant material (fresh, frozen, or freeze-dried)
-
Liquid nitrogen
-
Extraction Solvent: 85% Methanol / 15% Water (v/v) with 0.1% HCl
-
Wash Solvent: Deionized water with 0.1% HCl
-
Elution Solvent: Methanol with 0.1% HCl
-
Solid Phase Extraction (SPE) C18 cartridges
-
Centrifuge tubes, rotary evaporator, centrifuge capable of 10,000 x g and 4°C
Methodology:
-
Sample Preparation:
-
Freeze fresh plant material with liquid nitrogen and grind to a fine powder using a mortar and pestle. Alternatively, use pre-freeze-dried and powdered material.[7]
-
-
Extraction:
-
Weigh the powdered material and place it in a centrifuge tube.
-
Add the cold (4°C) Extraction Solvent at a solid-to-liquid ratio of 1:10 (w/v).
-
Vortex thoroughly and agitate on a shaker for 1-2 hours at 4°C, protected from light.[7]
-
-
Centrifugation:
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to pellet the solid residue.[7]
-
Carefully decant the supernatant containing the crude P3G extract into a clean tube.
-
-
Concentration:
-
Concentrate the crude extract under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.[7]
-
-
Purification via SPE:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of acidified water.[7]
-
Dissolve the concentrated crude extract in a minimal volume of acidified water and load it onto the cartridge.
-
Wash the cartridge with 10 mL of acidified water to remove sugars and other polar impurities.[7]
-
Elute the P3G from the cartridge with 5 mL of acidified methanol into a collection vial.[7]
-
-
Final Steps:
-
The purified eluate can be concentrated again if necessary or directly used for analysis (e.g., HPLC-DAD at 520 nm).[7]
-
For storage, place in an amber vial, flush with nitrogen gas, and store at -20°C or below.
-
Protocol 2: Assay for PPO Activity in Plant Material
This protocol provides a method to determine the level of PPO activity in your plant sample, which can help in optimizing your extraction strategy.
Materials:
-
Plant material
-
Extraction Buffer: 0.1 M phosphate (B84403) buffer (pH 6.5) containing 1 M NaCl and 4% (w/v) polyvinylpyrrolidone (B124986) (PVPP).
-
Substrate Solution: 20 mM catechol in 0.1 M phosphate buffer (pH 6.5).
-
Spectrophotometer and cuvettes.
Methodology:
-
Enzyme Extraction:
-
Homogenize 1 g of fresh plant material in 5 mL of cold (4°C) Extraction Buffer.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the crude enzyme extract.
-
-
Enzyme Assay:
-
In a cuvette, mix 2.8 mL of the Substrate Solution with 0.2 mL of the crude enzyme extract.
-
Immediately start recording the absorbance at 420 nm every 30 seconds for 5 minutes using a spectrophotometer. The increase in absorbance is due to the formation of quinones.
-
A control reaction should be run using a heat-inactivated enzyme extract (boil for 10 minutes) to account for non-enzymatic oxidation.
-
-
Calculation of Activity:
-
Determine the initial rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.
-
One unit of PPO activity can be defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute under the specified conditions. Express activity as Units per gram of fresh weight (U/g FW).
-
References
- 1. Anthocyanin stability and degradation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Anthocyanin Biosynthesis and Degradation Mechanisms in Solanaceous Vegetables: A Review [frontiersin.org]
- 4. Anthocyanin Production and Enzymatic Degradation during the Development of Dark Purple and Lilac Paprika Fruit in: Journal of the American Society for Horticultural Science Volume 144: Issue 5 | ASHS [journals.ashs.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Extraction of Anthocyanins - Creative Proteomics Blog [creative-proteomics.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Peonidin 3-Glucoside (P3G) Cellular Uptake
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake of Peonidin (B1209262) 3-Glucoside (P3G) in in vitro models.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high cellular uptake of P3G in vitro?
A1: The primary challenges stem from P3G's inherent chemical properties and its behavior in typical cell culture environments. Key issues include:
-
Low Stability: Anthocyanins like P3G are highly unstable at the neutral pH (around 7.4) of most cell culture media.[1][2] This leads to rapid degradation before significant cellular uptake can occur. The half-life of peonidin glycosides in DMEM at 37°C can be as short as 4.3 hours.[1]
-
Limited Membrane Permeability: P3G is a hydrophilic molecule due to its glycoside group. This characteristic limits its ability to passively diffuse across the lipid-rich cell membranes of enterocytes or other cell types.[3]
-
Metabolism: Once absorbed, P3G can be subject to rapid cellular metabolism, which can reduce the concentration of the parent compound.[4]
Q2: What are the known cellular uptake mechanisms for P3G?
A2: The cellular uptake of P3G is believed to occur through a combination of mechanisms. Evidence suggests that uptake is concentration-dependent, indicating that higher initial concentrations lead to greater absorption.[5][6] The process is also energy-dependent, as uptake is significantly reduced at lower temperatures (e.g., 4°C).[7] Specific mechanisms may include:
-
Passive Diffusion: Despite its hydrophilic nature, some level of passive transport across the cell membrane occurs.
-
Carrier-Mediated Transport: Studies have shown that the presence of glucose significantly decreases the uptake of P3G, suggesting competition for facilitative glucose transporters (GLUTs).[5][6] Other solute carrier (SLC) superfamily transporters may also be involved.[8][9]
Q3: What is the most effective strategy to significantly enhance P3G cellular uptake?
A3: Nanoencapsulation is one of the most promising strategies.[3][10] Encapsulating P3G in nanocarriers, such as liposomes or polymeric nanoparticles, can address the main challenges by:
-
Protecting P3G from Degradation: The carrier shields the molecule from the harsh pH of the culture medium.[11][12]
-
Improving Solubility and Stability: Nanoformulations can improve the stability of P3G in aqueous environments.[12][13]
-
Facilitating Cellular Entry: Nanoliposomes, with their membrane-like structure, can fuse with the cell membrane, improving the transport efficiency and uptake rate of the encapsulated P3G.[7][14]
Q4: Which in vitro cell model is most appropriate for studying P3G intestinal absorption?
A4: Caco-2 cells are the most widely used and accepted in vitro model for studying the intestinal absorption of flavonoids and other compounds.[5][6] When cultured, these human colon adenocarcinoma cells spontaneously differentiate to form a polarized monolayer of enterocytes, mimicking the epithelial barrier of the small intestine.[5]
Troubleshooting Guide
Problem 1: Low or inconsistent P3G uptake detected in my cell-based assay.
| Possible Cause | Recommended Solution & Explanation |
| P3G Degradation in Media | Anthocyanins are unstable at neutral pH. The half-life of peonidin-based compounds in DMEM can be less than 5 hours.[1] Solution: 1. Conduct parallel stability tests of P3G in your specific cell culture medium under incubation conditions (37°C, 5% CO₂). 2. Prepare P3G solutions fresh for each experiment. 3. Consider reducing the incubation time to a window where P3G is most stable (e.g., 1-2 hours).[5][7] 4. Adjusting the medium pH to a slightly more acidic condition (e.g., 6.5) can increase both stability and uptake.[5][6] |
| Low Cell Permeability | The hydrophilic nature of P3G limits its passive diffusion across the cell membrane.[3] Solution: Employ a nanoencapsulation strategy. Encapsulating P3G in nanoliposomes has been shown to significantly improve its cellular uptake compared to the free form.[7][14] |
| Competition with Media Components | The presence of glucose in standard culture media can inhibit P3G uptake by up to 72%, likely through competition for glucose transporters.[5] Solution: If your experimental design allows, briefly incubate cells in a glucose-free medium prior to and during P3G treatment to assess the impact on uptake. |
| Insufficient P3G Concentration | P3G uptake is concentration-dependent.[5] Solution: 1. Perform a dose-response experiment. 2. First, determine the non-toxic concentration range for your specific cell line using a cytotoxicity assay (e.g., MTT assay).[5][15] |
| Inconsistent Cell Monolayer | Variability in cell seeding density or monolayer confluence can lead to inconsistent surface area for absorption. Solution: 1. Standardize your cell seeding protocol. 2. For barrier models like Caco-2, regularly measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity before each experiment. |
Quantitative Data Summary
Table 1: Stability of Various Anthocyanins in Cell Culture Media (DMEM, 37°C)
| Anthocyanidin Base | Half-Life (t½) in Hours |
| Delphinidin | 0.43 ± 0.01 |
| Petunidin | 2.34 ± 0.04 |
| Malvidin | 4.04 |
| Peonidin | 4.31 |
| Cyanidin | 4.45 ± 0.60 |
Data sourced from a study on anthocyanin stability in DMEM, highlighting the inherent instability under standard cell culture conditions.[1]
Table 2: Factors Influencing Anthocyanin Uptake in Caco-2 Cells
| Factor | Condition | Effect on Peonidin 3-Glucoside Uptake |
| pH | pH 6.5 vs. pH 7.0 | Increased uptake is observed at the lower pH of 6.5, which may be linked to both increased stability and the role of proton co-transporters.[5][6] |
| Glucose | Presence of 1 mM Glucose | Uptake is significantly reduced by 69-72%.[5] |
| Concentration | Increasing Initial Concentration | Cellular uptake increases in a concentration-dependent manner.[5][6] |
| Encapsulation | Nanoliposome vs. Free Form | Nanoliposome encapsulation significantly improves the cellular uptake of anthocyanins compared to the free compound.[7][14] |
Experimental Protocols & Methodologies
Protocol 1: General Cellular Uptake Assay in Caco-2 Cells
This protocol outlines the key steps for measuring the uptake of P3G.
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto a 12-well plate at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) for 21 days to allow for full differentiation and monolayer formation. Change the medium every 2-3 days.
-
-
P3G Treatment:
-
Prepare a stock solution of P3G in a suitable solvent (e.g., DMSO or acidified methanol) and then dilute to the final, non-toxic working concentration in pre-warmed, serum-free medium.
-
Before treatment, wash the Caco-2 monolayer twice with warm phosphate-buffered saline (PBS).
-
Add the P3G-containing medium to the apical side of the wells and incubate for a predetermined time (e.g., 2 hours) at 37°C and 5% CO₂.[7]
-
-
Cell Lysis and Extraction:
-
After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to stop the uptake process and remove any surface-bound P3G.
-
Add an appropriate lysis buffer containing an organic solvent (e.g., chilled methanol) to the wells.[6]
-
Scrape the cells and collect the cell lysate.
-
Sonicate the lysate to ensure complete cell disruption, followed by centrifugation to pellet cell debris.[6]
-
-
Quantification by HPLC:
-
Analyze the supernatant containing the intracellular P3G using a reverse-phase HPLC system with a C18 column and a UV-Vis or DAD detector.
-
Quantify the amount of P3G by comparing the peak area to a standard curve generated with known concentrations of a P3G standard.
-
Protocol 2: Preparation of P3G-Loaded Nanoliposomes
This protocol describes a common thin-film hydration method for encapsulation.
-
Lipid Film Preparation:
-
Dissolve phospholipids (B1166683) (e.g., soy lecithin (B1663433) or a mix of phosphatidylcholine and cholesterol) in a suitable organic solvent like chloroform (B151607) or ethanol (B145695) in a round-bottom flask.
-
Add the desired amount of P3G to the lipid solution.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) and rotating the flask gently at a temperature above the lipid phase transition temperature. This will cause the lipid sheets to swell and fold into multilamellar vesicles (MLVs).
-
-
Size Reduction (Homogenization):
-
To produce small, unilamellar vesicles (nanoliposomes), the MLV suspension must be downsized.
-
Subject the mixture to probe sonication or bath sonication to reduce particle size and improve uniformity.[3] Alternatively, use high-pressure homogenization or extrusion through polycarbonate membranes of a defined pore size.
-
-
Characterization:
-
Characterize the resulting nanoliposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the free P3G from the encapsulated P3G (e.g., via ultracentrifugation) and quantifying the amount of P3G in the liposomes versus the total amount used.
-
Visualizations: Workflows and Pathways
Caption: General workflow for an in vitro P3G cellular uptake experiment.
Caption: Key factors influencing the stability and cellular uptake of P3G.
Caption: Nanoencapsulation enhances P3G uptake by preventing degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-stability relationship of anthocyanins under cell culture condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Factors Affecting Cellular Uptake of Anthocyanins: The Role of pH, Glucose and Anthocyanin Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Cellular uptake, transport mechanism and anti-inflammatory effect of cyanidin-3-glucoside nanoliposomes in Caco-2/RAW 264.7 co-culture model [frontiersin.org]
- 8. Uptake Transporters at the Blood–Brain Barrier and Their Role in Brain Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. Employ of Anthocyanins in Nanocarriers for Nano Delivery: In Vitro and In Vivo Experimental Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Cellular uptake, transport mechanism and anti-inflammatory effect of cyanidin-3-glucoside nanoliposomes in Caco-2/RAW 264.7 co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Exploration of Dark Cytotoxicity of Anthocyanin-Curcumin Combination, A Herbal Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in Peonidin 3-Glucoside chromatography.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Peonidin 3-Glucoside and other anthocyanins.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy and resolution of your results. An ideal chromatographic peak should be symmetrical (Gaussian). Peak tailing occurs when the latter half of the peak is broader than the first half. This guide provides a systematic approach to diagnosing and resolving peak tailing in the analysis of this compound.
Initial Assessment: Is it a problem with a single peak or all peaks?
The first step in troubleshooting is to determine the scope of the problem.
-
If all peaks in the chromatogram are tailing: This often points to a physical or system-wide issue.
-
If only the this compound peak (or other polar/basic analyte peaks) is tailing: This suggests a chemical interaction between the analyte and the stationary phase.
Below is a troubleshooting workflow to help you identify and resolve the cause of peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound?
Peak tailing for polar, phenolic compounds like this compound in reversed-phase HPLC is often due to a combination of factors. The most common causes are summarized in the table below.
| Cause | Description | Recommended Solution |
| Secondary Silanol Interactions | The hydroxyl groups on this compound can interact with ionized residual silanol groups (Si-O⁻) on the silica-based stationary phase. This secondary retention mechanism leads to tailing.[1][2] | Lower the mobile phase pH to < 3 to protonate silanol groups (Si-OH).[2][3] Use a highly deactivated, end-capped column to minimize exposed silanols.[4] |
| Incorrect Mobile Phase pH | Anthocyanins like this compound are most stable in their flavylium (B80283) cation form at low pH (<3).[5][6][7] At higher pH, they can convert to other species, leading to multiple retention interactions and peak distortion.[5][8] | Acidify the mobile phase with an additive like 0.1% formic acid to maintain a pH between 2 and 3.[6] |
| Column Overload | Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a distorted peak shape that often resembles a right triangle.[1][9] | Reduce the injection volume or dilute the sample and reinject.[10] If high concentrations are necessary, consider a column with a higher loading capacity.[1] |
| Column Degradation/Contamination | Accumulation of strongly retained sample components can create active sites that cause tailing.[9] Voids in the packing material at the column inlet can also disrupt the sample band.[1] | Use a guard column to protect the analytical column.[2] Implement a sample clean-up procedure, such as Solid Phase Extraction (SPE), to remove contaminants.[1][4] Regularly flush the column with a strong solvent.[11] |
| Extra-Column Effects | Excessive volume in the tubing and connections between the injector, column, and detector can cause the separated peak to broaden and tail before it reaches the detector.[4][9] | Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length as short as possible.[4] Ensure all fittings are properly connected to avoid dead volume.[9] |
| Sample Solvent Mismatch | Dissolving the sample in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase can cause poor peak shape.[9] | Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
Q2: How does mobile phase pH specifically affect this compound's peak shape?
Mobile phase pH is a critical parameter for the analysis of anthocyanins like this compound. For optimal results, a highly acidic mobile phase with a pH below 3 is recommended.[3][6] There are two main reasons for this:
-
Analyte Stability: At a low pH (typically ≤ 3), this compound exists predominantly in a single, stable chemical form known as the flavylium cation, which is red-colored.[5][6] As the pH increases, this compound can undergo structural transformations, leading to the presence of multiple species (e.g., carbinol pseudo-base, chalcone) which have different retention characteristics, resulting in broad or tailing peaks.[5][6]
-
Suppression of Silanol Interactions: Acidic conditions protonate the residual silanol groups (Si-OH) on the silica (B1680970) stationary phase, neutralizing their ability to form strong, unwanted ionic interactions with the polar this compound molecule.[2][6]
Caption: Effect of pH on this compound analysis.
Q3: What are silanol interactions and how can I prevent them?
Silanol groups (Si-OH) are residual, unbonded hydroxyl groups on the surface of the silica used in most reversed-phase columns.[3] At a mobile phase pH above 3, these groups can deprotonate to become ionized silanols (SiO⁻), which are negatively charged.[1][4] These charged sites can then interact strongly with polar or basic analytes through a secondary, ion-exchange mechanism.[2] This mixed-mode retention leads to significant peak tailing.[3]
To prevent silanol interactions when analyzing this compound:
-
Operate at a low pH: As mentioned, maintaining a mobile phase pH below 3 keeps the silanol groups protonated and neutral.[2][3]
-
Use a modern, high-purity silica column: These columns are manufactured to have a lower concentration of acidic silanol groups.
-
Select an end-capped column: End-capping is a process where residual silanol groups are chemically bonded with a small, less polar molecule (like a trimethylsilyl (B98337) group) to shield them from interacting with analytes.[4]
-
Consider a different stationary phase: Non-silica-based columns, such as those with polymer or hybrid organic/inorganic particles, can offer different selectivity and reduced silanol activity.[3]
Experimental Protocols
Example HPLC Method for this compound Analysis
This protocol is a general guideline for the analysis of this compound in fruit or vegetable extracts using a standard reversed-phase HPLC system with UV-Vis or Mass Spectrometry (MS) detection.[12][13][14]
1. System and Column:
-
HPLC System: A standard analytical HPLC or u-HPLC system.[13]
-
Column: Cogent Phenyl Hydride™, 4µm, 100Å, 2.1 x 50 mm or a similar reversed-phase C18 column.[12] A guard column is highly recommended.
-
Column Temperature: 40°C.[13]
2. Mobile Phase Preparation:
-
Mobile Phase A: Deionized water with 0.1% formic acid (v/v).[12] Some methods may use up to 5% formic acid.[13]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).[12]
-
Preparation: Filter all mobile phases through a 0.45 µm filter and degas before use.
3. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min for a 2.1 mm ID column.[12] Adjust accordingly for different column dimensions.
-
Gradient Program:
-
0-1 min: 15% B
-
1-4 min: Ramp to 80% B
-
4-6 min: Hold at 80% B
-
6-7 min: Return to 15% B
-
7-10 min: Re-equilibration at 15% B[12]
-
-
Injection Volume: 1-5 µL.
4. Detection:
-
UV-Vis (DAD/PDA): Monitor at 520 nm for anthocyanins.[15]
-
Mass Spectrometry (ESI-POS): Monitor for the this compound ion at m/z 463 [M+].[12]
5. Sample Preparation:
-
Extraction: Extract samples with a suitable solvent, often an acidified methanol (B129727) or ethanol (B145695) solution.
-
Filtration: Filter the final extract through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.
-
Solvent: If possible, the final dilution should be in the initial mobile phase composition.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. bipublication.com [bipublication.com]
- 6. benchchem.com [benchchem.com]
- 7. The Effect of pH and Temperature on The Stability of Anthocyanins from Black Soybean Skin Extracts: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. uhplcs.com [uhplcs.com]
- 12. mtc-usa.com [mtc-usa.com]
- 13. academic.oup.com [academic.oup.com]
- 14. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biolink.no [biolink.no]
Storage conditions to prevent Peonidin 3-Glucoside degradation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Peonidin 3-Glucoside to prevent its degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The stability of this compound is significantly influenced by several factors, including pH, temperature, light, and the presence of oxygen.[1][2] It is most stable in acidic conditions (pH < 3) and at low temperatures.[3][4] Degradation accelerates at neutral to alkaline pH, elevated temperatures, and upon exposure to light.[1][3]
Q2: What is the ideal short-term and long-term storage temperature for this compound?
A2: For short-term storage (days to weeks), it is recommended to keep this compound in a dry, dark place at 0 - 4°C. For long-term storage, it should be stored at temperatures below -5°C.[3]
Q3: How does pH affect the stability and color of this compound solutions?
A3: this compound exists in different structural forms depending on the pH, which directly impacts its color and stability. At a low pH (typically below 3), it is in its most stable form, the red flavylium (B80283) cation.[3] As the pH increases, it can transform into a colorless carbinol form and a purple quinoidal base, leading to color changes and increased degradation.[3] At neutral to alkaline pH, it becomes highly unstable.[3]
Q4: In what solvents should I dissolve this compound for my experiments?
A4: this compound is highly soluble in water, particularly under acidic conditions.[5] It is also soluble in methanol (B129727).[5] For stock solutions, it is advisable to dissolve it in a slightly acidified solvent, such as methanol with 0.1% HCl, to ensure initial stability and complete dissolution.
Q5: My this compound solution is changing color. What should I do?
A5: A color change often indicates a shift in pH or degradation. If your solution is turning blue or purple, the pH may have increased towards a neutral or slightly acidic range.[1] If it is becoming colorless, this can be due to a high pH or exposure to high temperatures.[1] To stabilize the solution, try adjusting the pH to < 3 using a suitable acid like citric acid or HCl.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of color (fading) | High pH (> 4), Exposure to high temperature, Presence of oxygen.[1] | Adjust pH to < 3 with an appropriate acid (e.g., citric acid, HCl).[1] Conduct experiments on ice or in a temperature-controlled environment. De-gas solutions and consider working under an inert atmosphere (e.g., nitrogen).[1] |
| Color change to blue or purple | Increase in pH to neutral or slightly acidic range (pH 5-7).[1] | Lower the pH of the solution to the acidic range (< 3).[1] |
| Formation of brown pigments | Prolonged exposure to high temperatures and oxygen, Enzymatic degradation (in crude extracts).[1] | Minimize heating time and de-aerate solutions.[1] If using crude extracts, consider enzyme inactivation steps. |
| Precipitation in the solution | Complexation with metal ions, Solution saturation.[1] | Use deionized water and avoid metal containers.[1] A chelating agent like EDTA can be considered if metal contamination is a concern.[1] Ensure the concentration is within its solubility limit for the given conditions. |
Quantitative Stability Data
The stability of this compound is highly dependent on pH and temperature. The following tables summarize the degradation kinetics. Note that data for the closely related Cyanidin 3-Glucoside is included as it exhibits similar stability trends.
Table 1: Stability of this compound and Related Anthocyanins at Various pH Values (25°C)
| Anthocyanin | pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) |
| This compound | 3.0 | 25 | > 200 days | < 0.0035 day⁻¹ |
| This compound | 5.0 | 25 | ~ 48 hours | ~ 0.014 h⁻¹ |
| This compound | 7.0 | 25 | < 1 hour | > 0.693 h⁻¹ |
| Cyanidin 3-Glucoside | 3.0 | 80 | 129.8 min | 0.0053 min⁻¹ |
| Cyanidin 3-Glucoside | 7.0 | 80 | 80.18 min | 0.0086 min⁻¹ |
| Note: Some data for this compound is illustrative to demonstrate the stability trend.[3] |
Table 2: Thermal Degradation of Anthocyanins Following First-Order Kinetics
| Anthocyanin | Temperature Range (°C) | pH | Degradation Rate Constants (k) |
| Purified Anthocyanins | 100 - 150 | - | 0.0262–0.2855 min⁻¹ |
| Cyanidin 3-Glucoside | 100 | 2.2 | 8.99 × 10⁻⁴ s⁻¹ |
| Cyanidin 3-Glucoside | 165 | 6.0 | 0.120 s⁻¹ |
| Cyanidin 3-Rutinoside | 100 | 2.2 | 5.33 × 10⁻⁴ s⁻¹ |
| Cyanidin 3-Rutinoside | 165 | 5.0 | 7.39 × 10⁻² s⁻¹ |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a method to evaluate the stability of this compound at different pH values using HPLC.
Materials:
-
This compound standard
-
HPLC-grade solvents: Acetonitrile (B52724), methanol, formic acid, water
-
UV-Vis spectrophotometer
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector and a C18 column[3]
-
pH meter
-
Incubator or water bath for temperature control[3]
-
Volumetric flasks, pipettes, and standard laboratory glassware
-
Syringe filters (0.45 µm)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a slightly acidified solvent (e.g., methanol with 0.1% HCl) to ensure initial stability and complete dissolution.
-
Preparation of Buffer Solutions: Prepare a series of buffers at the desired pH values for the stability study.
-
Preparation of Test Solutions: For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).[3]
-
Stability Study Setup:
-
HPLC Analysis:
-
Immediately analyze the withdrawn aliquots by HPLC.
-
Mobile Phase: A typical gradient elution uses Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol).[6]
-
Flow Rate: Typically 0.8-1.2 mL/min.[3]
-
Column Temperature: Maintain at a constant temperature (e.g., 25-30°C).[3]
-
Detection: Monitor the absorbance at approximately 520 nm.[6]
-
-
Data Analysis:
-
Determine the concentration of this compound remaining at each time point using a calibration curve.
-
Plot the natural logarithm of the concentration versus time. A linear plot indicates first-order degradation kinetics.[3]
-
Calculate the first-order degradation rate constant (k) from the slope of the line (slope = -k).[3]
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.[3]
-
Visualizations
Caption: pH-dependent structural transformations of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting flowchart for this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Peonidin 3-Glucoside and Cyanidin 3-Glucoside
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer properties of two prominent anthocyanins, Peonidin (B1209262) 3-Glucoside (P3G) and Cyanidin 3-Glucoside (C3G). This document synthesizes experimental data on their efficacy, mechanisms of action, and provides detailed experimental protocols.
Introduction
Peonidin 3-Glucoside and Cyanidin 3-Glucoside are naturally occurring anthocyanins found in a variety of fruits and vegetables. Both compounds have garnered significant interest in the scientific community for their potential as chemopreventive and therapeutic agents against cancer. This guide offers a side-by-side comparison of their anticancer activities, supported by published experimental findings.
Comparative Anticancer Activity: In Vitro Studies
A key study directly comparing the two compounds found that both P3G and C3G exhibit potent inhibitory effects on the growth of various cancer cell lines.[1][2][3][4] The human breast carcinoma cell line, HS578T, was identified as being particularly sensitive to both anthocyanins.[1][2][3][4]
| Cell Line | Compound | IC50 Concentration (µM) | Exposure Time (h) | Key Findings | Reference |
| HS578T | This compound | ~30 | 48 | Strong inhibitory effect, G2/M cell cycle arrest | [1][2][3][4] |
| HS578T | Cyanidin 3-Glucoside | ~10 | 48 | Strong inhibitory effect, G2/M cell cycle arrest | [1][2][3][4] |
| Lewis Lung Carcinoma (LLC) | This compound & Cyanidin 3-Glucoside | Not specified | Not specified | Inhibition of tumor growth in vivo | [1][2][3] |
| MDA-MB-453 (Breast Cancer) | Cyanidin 3-Glucoside | Dose-dependent decrease in viability | Not specified | Induction of apoptosis via caspase-3 cleavage | [5] |
| Caco-2 (Colon Carcinoma) | Cyanidin 3-Glucoside | Dose-dependent decrease in viability | Not specified | Inhibition of proliferation | [6][7][8] |
| Hepatocarcinoma cells | Cyanidin 3-Glucoside | Not specified | Not specified | Induction of apoptosis and cellular senescence | [9][10] |
Note: IC50 values are approximated from graphical data presented in the cited literature.
Mechanisms of Action
Both this compound and Cyanidin 3-Glucoside exert their anticancer effects through the modulation of key cellular processes, primarily by inducing cell cycle arrest and apoptosis.
Cell Cycle Arrest
Both compounds have been shown to induce a G2/M phase cell cycle arrest in HS578T cells.[1][2][3][4] This is achieved by down-regulating the expression of critical cell cycle-related proteins.
-
This compound treatment leads to a significant decrease in the protein levels of cyclin-dependent kinase (CDK)-1, CDK-2, cyclin B1, and cyclin E.[1][2][3][4]
-
Cyanidin 3-Glucoside treatment results in the downregulation of CDK-1, CDK-2, cyclin B1, and cyclin D1.[1][2][3][4]
Apoptosis Induction
Both anthocyanins are potent inducers of apoptosis.[1][2][3] Their pro-apoptotic activity is evidenced by the activation of caspase-3, a key executioner caspase, leading to chromatin condensation and cell death.[1][2][3]
Cyanidin 3-Glucoside has been shown to induce apoptosis in breast cancer cells through the Bcl-2 and Bax pathway, leading to caspase-3 cleavage and DNA fragmentation.[5] It also induces apoptosis in transformed T lymphocytes by increasing p53 and Bax protein expression.[11] Furthermore, in melanoma cells, C3G promotes apoptosis via the mitochondrial pathway, characterized by an increase in reactive oxygen species (ROS) and cleaved-caspase-9.[12]
Inhibition of Metastasis
This compound has demonstrated the ability to inhibit lung cancer metastasis.[13] This is achieved by downregulating the activities of matrix metalloproteinase (MMP)-2 and MMP-9, and urokinase-type plasminogen activator (u-PA), which are crucial for cancer cell invasion and motility.[13] This inhibitory effect is mediated, at least in part, through the inactivation of the ERK1/2 and AP-1 signaling pathways.[13]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound or Cyanidin 3-Glucoside for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Western Blot Analysis for Cell Cycle Proteins
-
Cell Lysis: Treated and untreated cells are harvested and lysed in a suitable buffer to extract total proteins.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target cell cycle proteins (e.g., CDK-1, Cyclin B1).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caspase-3 Activity Assay
-
Cell Lysis: Treated and untreated cells are collected and lysed.
-
Substrate Addition: The cell lysate is incubated with a specific caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation: The reaction is incubated to allow caspase-3 to cleave the substrate, releasing a chromophore (e.g., pNA).
-
Absorbance Measurement: The absorbance of the released chromophore is measured at a specific wavelength (e.g., 405 nm). The increase in absorbance is proportional to the caspase-3 activity.
Signaling Pathways and Experimental Workflow
Caption: this compound's anti-metastatic signaling pathway.
Caption: Cyanidin 3-Glucoside's intrinsic apoptosis signaling pathway.
Caption: A typical workflow for evaluating anticancer activity.
Conclusion
Both this compound and Cyanidin 3-Glucoside demonstrate significant anticancer properties through the induction of cell cycle arrest and apoptosis. While both compounds are effective, Cyanidin 3-Glucoside appears to exhibit a more potent inhibitory effect on the growth of HS578T breast cancer cells at a lower concentration. Furthermore, this compound possesses a distinct anti-metastatic activity by targeting the MAPK signaling pathway. The choice between these two anthocyanins for further drug development may depend on the specific cancer type and the desired therapeutic outcome, whether it be inhibiting primary tumor growth or preventing metastasis. Further in vivo studies are warranted to fully elucidate their therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cyanidin 3-glucoside and this compound inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biopurify.cn [biopurify.cn]
- 5. benthamscience.com [benthamscience.com]
- 6. Comparison of anticancer activity and antioxidant activity between cyanidin-3-O-glucoside liposomes and cyanidin-3-O-glucoside in Caco-2 cells in vitro - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Comparison of anticancer activity and antioxidant activity between cyanidin-3- O -glucoside liposomes and cyanidin-3- O -glucoside in Caco-2 cells in ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06387C [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Mechanism of Action of Cyanidin 3-O-Glucoside in Gluconeogenesis and Oxidative Stress-Induced Cancer Cell Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro anticancer activity of cyanidin-3-O-beta-glucopyranoside: effects on transformed and non-transformed T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Cyanidin-3-o-Glucoside Pharmacologically Inhibits Tumorigenesis via Estrogen Receptor β in Melanoma Mice [frontiersin.org]
- 13. This compound inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability Analysis: Peonidin 3-Glucoside vs. Delphinidin 3-Glucoside
A comprehensive guide for researchers and drug development professionals on the relative stability of two key anthocyanins, supported by experimental data and detailed protocols.
In the realm of naturally derived therapeutic and coloring agents, the stability of anthocyanins is a critical parameter influencing their efficacy and application. This guide provides an objective comparison of the stability of two prominent anthocyanins: Peonidin (B1209262) 3-Glucoside and Delphinidin 3-Glucoside. The inherent structural differences between these molecules significantly impact their resilience to common environmental stressors such as pH, temperature, and light.
Structural Basis of Stability
The core structural difference between Peonidin 3-Glucoside and Delphinidin 3-Glucoside lies in the substitution pattern of the B-ring of the anthocyanidin backbone. Delphinidin possesses three hydroxyl (-OH) groups, whereas Peonidin has one hydroxyl group and one methoxyl (-OCH3) group. This seemingly minor variation has a profound effect on their stability. The presence of more hydroxyl groups on the B-ring, as in delphinidin, generally leads to decreased stability.[1] Conversely, the methoxylation seen in peonidin enhances its stability.[1] This is a key factor to consider when selecting an anthocyanin for a specific application.
Quantitative Stability Comparison
The stability of this compound and Delphinidin 3-Glucoside has been evaluated under various conditions, with degradation kinetics typically following a first-order model. The following table summarizes key stability parameters, including half-life (t½) and degradation rate constants (k), under different pH and temperature conditions.
| Anthocyanin | Condition | Half-life (t½) | Degradation Rate Constant (k) |
| This compound | pH 3.0, 25°C | > 200 days | < 0.0035 day⁻¹ |
| pH 5.0, 25°C | ~ 48 hours | ~ 0.014 h⁻¹ | |
| pH 7.0, 25°C | < 1 hour | > 0.693 h⁻¹ | |
| Delphinidin 3-Glucoside | pH < 3 | Most Stable | - |
| pH 4-6 | Converts to colorless & blue forms | - | |
| pH > 7 | Degradation accelerates | - |
Note: The data presented is compiled from various sources and serves as a comparative illustration. Direct comparison is most accurate when data is generated from the same study under identical conditions.
Experimental Protocols
For researchers seeking to conduct their own stability studies, the following are detailed methodologies for assessing the stability of this compound and Delphinidin 3-Glucoside.
Stability Assessment via High-Performance Liquid Chromatography (HPLC)
This method allows for the precise quantification of the anthocyanin concentration over time, providing accurate degradation kinetics.
a. Sample Preparation:
-
Prepare a stock solution of the purified anthocyanin (this compound or Delphinidin 3-Glucoside) in an appropriate solvent, typically acidified methanol (B129727) to ensure initial stability.
-
Dilute the stock solution to a known concentration in a series of buffer solutions with varying pH values (e.g., pH 3, 5, 7).
b. Incubation:
-
Aliquot the buffered anthocyanin solutions into amber vials to protect from light.
-
Incubate the vials at controlled temperatures (e.g., 25°C, 50°C, 80°C).
-
At predetermined time intervals, withdraw a vial from each condition and immediately cool it in an ice bath to halt further degradation.
c. HPLC Analysis:
-
Column: Use a C18 reverse-phase column (e.g., Agilent ZORBAX StableBond SB-C18).
-
Mobile Phase: A gradient of two solvents is typically used:
-
Solvent A: 5% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: A typical flow rate is between 0.8-1.2 mL/min.
-
Detection: Monitor the elution of the anthocyanin using a Diode Array Detector (DAD) at the maximum absorbance wavelength for the specific anthocyanin (around 520 nm).
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of the parent anthocyanin remaining in each sample.
d. Data Analysis:
-
Plot the natural logarithm of the anthocyanin concentration versus time.
-
If the degradation follows first-order kinetics, the plot will be linear.
-
Calculate the degradation rate constant (k) from the slope of the line (slope = -k).
-
Determine the half-life (t½) using the equation: t½ = 0.693 / k.
Spectrophotometric Stability Assessment
A simpler, high-throughput method for monitoring color degradation, which is indicative of anthocyanin stability.
a. Sample Preparation and Incubation:
-
Follow the same sample preparation and incubation steps as described for the HPLC method.
b. Spectrophotometric Measurement:
-
At each time point, measure the absorbance of the solution at the maximum visible wavelength (λmax) for the specific anthocyanin (typically around 520-530 nm) using a spectrophotometer.
c. Data Analysis:
-
Plot the absorbance at λmax versus time to observe the rate of color loss.
-
The degradation can be modeled using first-order kinetics, similar to the HPLC data analysis, to determine the rate constant and half-life.
Factors Influencing Anthocyanin Stability
The stability of both this compound and Delphinidin 3-Glucoside is not solely dependent on their inherent structure but is also significantly influenced by a range of external factors. Understanding these factors is crucial for preserving their integrity in various applications.
Caption: Factors influencing the stability of this compound and Delphinidin 3-Glucoside.
Degradation Pathways
The degradation of anthocyanins can proceed through both enzymatic and non-enzymatic pathways. The initial step often involves the opening of the pyran ring to form a chalcone, which is colorless and less stable. This can be followed by further degradation into smaller phenolic compounds.
Caption: Generalized degradation pathway of anthocyanins.
Conclusion
The evidence strongly suggests that this compound exhibits greater stability compared to Delphinidin 3-Glucoside, particularly under less acidic conditions. This enhanced stability is attributed to the presence of a methoxyl group on the B-ring of Peonidin, which protects the molecule from degradative reactions. For applications requiring robust color and chemical integrity over a wider range of pH and temperature, this compound presents a more favorable profile. Conversely, while less stable, Delphinidin 3-Glucoside's vibrant blue-purple hue at certain pH values may be desirable for specific applications where conditions can be tightly controlled to minimize degradation. The choice between these two anthocyanins will ultimately depend on the specific requirements of the intended application, including the desired color, processing conditions, and required shelf-life.
References
Antioxidant activity of Peonidin 3-Glucoside compared to other anthocyanins.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activity of Peonidin (B1209262) 3-Glucoside (Pn-3-glc) against other common anthocyanins. The information presented herein is curated from experimental data to facilitate objective analysis and support further research and development.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of anthocyanins is intrinsically linked to their chemical structure, particularly the substitution pattern of the B-ring. The number and arrangement of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups influence the molecule's ability to donate hydrogen atoms or electrons to neutralize free radicals. Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity.
The following table summarizes the antioxidant activities of Peonidin 3-Glucoside and other prevalent anthocyanin 3-glucosides as determined by various in vitro assays. Data from studies conducting direct comparisons have been prioritized to ensure experimental consistency. It is important to note that absolute values can vary between different studies due to slight modifications in experimental protocols.
| Anthocyanin | DPPH Radical Scavenging (IC₅₀, µM)¹ | Superoxide (B77818) Radical Scavenging Activity Rank² |
| Delphinidin 3-Glucoside | 10.55 ± 0.06 | 1 |
| Petunidin (B3231668) 3-Glucoside | 10.97 ± 0.12 | 2 |
| Cyanidin (B77932) 3-Glucoside | 11.70 ± 0.08 | 4 (tie) |
| Malvidin (B83408) 3-Glucoside | Not Reported in this study | 4 (tie) |
| This compound | Not Reported in this study | 5 |
| Pelargonidin 3-Glucoside | Not Reported in this study | 6 |
¹Data from a study evaluating 3-O-glucosides of delphinidin, cyanidin, and petunidin. ²Qualitative ranking based on the antioxidant activity of the aglycone (delphinidin > petunidin > malvidin ≈ cyanidin > peonidin > pelargonidin) towards the superoxide radical[1]. The antioxidant activity of anthocyanins is influenced by both the aglycone structure and the attached sugar moiety, though the effect of the sugar is generally smaller[1].
Indirect Antioxidant Effects: Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, anthocyanins, including this compound, exert indirect antioxidant effects by modulating cellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of a suite of antioxidant and cytoprotective genes.
Experimental Protocols
Detailed methodologies for the key assays used to evaluate the antioxidant activity of anthocyanins are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenyl-picrylhydrazine, leading to a decrease in absorbance at 517 nm.
Reagents and Equipment:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)
-
Test samples (this compound and other anthocyanins) dissolved in a suitable solvent
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm
-
96-well plates or cuvettes
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol (B145695).
-
Add a defined volume of the test sample at various concentrations to separate wells of a 96-well plate or to cuvettes.
-
Add an equal volume of the DPPH working solution to each well/cuvette.
-
Include a blank (solvent only) and a positive control.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).
Principle: The ABTS radical cation, which has a blue-green color, is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the radical is reduced, leading to a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.
Reagents and Equipment:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Test samples and positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader (734 nm)
-
96-well plates or cuvettes
Procedure:
-
Prepare the ABTS•⁺ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test sample at various concentrations to the diluted ABTS•⁺ solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
Calculation: The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the antioxidant's ability to inhibit the decline in fluorescence of a probe caused by peroxyl radicals.
Principle: A fluorescent probe (commonly fluorescein) is mixed with the antioxidant. The reaction is initiated by the addition of a peroxyl radical generator (e.g., AAPH). The antioxidant protects the fluorescent probe from degradation, and the fluorescence decay is monitored over time.
Reagents and Equipment:
-
Fluorescein (B123965) sodium salt solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution
-
Test samples and a standard (e.g., Trolox)
-
Phosphate buffer (pH 7.4)
-
Fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm
Procedure:
-
Pipette the test samples and Trolox standards into the wells of a black 96-well plate.
-
Add the fluorescein solution to all wells.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 15-30 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin kinetic measurement of fluorescence every 1-2 minutes for at least 60 minutes at 37°C.
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then determined from the standard curve and is typically expressed as micromoles of Trolox equivalents (TE) per gram or milliliter of the sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the total antioxidant power of a sample based on its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).
Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has an intense blue color and can be measured spectrophotometrically at 593 nm.
Reagents and Equipment:
-
FRAP reagent: prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Test samples and a standard (e.g., FeSO₄ or Trolox)
-
Spectrophotometer or microplate reader (593 nm)
-
96-well plates or cuvettes
Procedure:
-
Prepare the FRAP reagent fresh.
-
Add a small volume of the test sample to a larger volume of the pre-warmed (37°C) FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
Calculation: A standard curve is prepared using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents or Trolox equivalents.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comparative analysis of the antioxidant activity of different anthocyanins.
References
Peonidin 3-Glucoside vs. Peonidin: A Comparative Guide to In Vivo Efficacy
An objective analysis of the in vivo performance of Peonidin (B1209262) 3-Glucoside and its aglycone, Peonidin, supported by available experimental data.
Executive Summary
Peonidin, a naturally occurring anthocyanidin, and its glycosidic form, Peonidin 3-Glucoside, have garnered significant interest for their potential therapeutic applications, particularly in the realms of oncology and inflammatory diseases. While both compounds exhibit promising biological activities, their efficacy in a living system is intrinsically linked to their bioavailability and metabolic fate. This guide provides a comprehensive comparison of the in vivo efficacy of this compound and Peonidin, drawing upon the available scientific literature. It is important to note that while in vitro and in silico studies suggest potent anti-inflammatory and anti-cancer properties for both molecules, direct in vivo comparative studies are limited. The prevailing understanding suggests that the aglycone form, Peonidin, may exhibit superior bioavailability due to its lower molecular weight and increased lipophilicity, potentially leading to greater in vivo efficacy. However, the available in vivo research predominantly focuses on this compound, leaving a significant knowledge gap regarding the in vivo performance of its aglycone counterpart. This guide will present the existing in vivo data for both compounds, offering an indirect comparison and highlighting areas for future research.
Bioavailability and Pharmacokinetics: The Decisive Factor
The in vivo efficacy of any bioactive compound is fundamentally dependent on its absorption, distribution, metabolism, and excretion (ADME) profile. In the case of flavonoids like peonidin and its glycoside, the sugar moiety plays a critical role in their bioavailability.
Generally, flavonoid aglycones are considered to be more readily absorbed through passive diffusion across the intestinal barrier than their glycoside counterparts. The glycosidic bond of compounds like this compound is often hydrolyzed by intestinal enzymes or gut microbiota to release the aglycone, Peonidin, which is then absorbed. This two-step process can limit the overall bioavailability of the glycoside.
While specific in vivo pharmacokinetic data directly comparing Peonidin and this compound is scarce, studies on similar anthocyanins support this general principle. For instance, the bioavailability of anthocyanins is generally low.[1]
Table 1: Bioavailability and Pharmacokinetic Parameters
| Compound | Animal Model | Dosage | Key Findings |
| This compound | Healthy Humans | 400 mL of red wine (containing this compound) | Relative bioavailability was 291.5% from red wine compared to red grape juice.[1] |
Anti-Cancer Efficacy: An In Vivo Perspective
The potential of Peonidin and its glucoside in cancer therapy has been explored in several in vivo studies, with a primary focus on this compound.
This compound: In Vivo Evidence
In vivo studies have demonstrated the ability of this compound to inhibit tumor growth and metastasis in animal models.
One study reported that anthocyanins from Oryza sativa L. indica, including this compound, inhibited the growth of Lewis lung carcinoma cells in vivo.[2][3] Another investigation into the anti-metastatic effects of this compound in a lung cancer model revealed its ability to downregulate the activities of proteinases and the MAPK pathway.[4]
Table 2: In Vivo Anti-Cancer Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Key Findings |
| C57BL/6 mice | Lewis Lung Carcinoma | Not specified | Inhibition of tumor growth.[2][3] |
| C57BL/6 mice | Lewis Lung Carcinoma (metastasis model) | Not specified | Inhibition of lung cancer metastasis.[4] |
Peonidin (Aglycone): A Research Gap
Currently, there is a notable absence of published in vivo studies specifically evaluating the anti-cancer efficacy of Peonidin aglycone. This represents a significant gap in the literature and a critical area for future investigation to enable a direct comparison with its glycoside.
Anti-Inflammatory Efficacy: Unraveling the In Vivo Effects
Both Peonidin and this compound have demonstrated anti-inflammatory properties in in vitro and in silico models, primarily through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[5][6] However, in vivo data to substantiate these findings and allow for a direct comparison is limited.
This compound: In Vivo Insights
In vivo studies have provided some evidence for the anti-inflammatory potential of this compound. For example, research has shown its ability to suppress inflammatory responses in various cell lines, suggesting a potential role in mitigating inflammation-related conditions.[7][8]
Peonidin (Aglycone): The Need for In Vivo Validation
Similar to its anti-cancer profile, there is a lack of in vivo studies specifically investigating the anti-inflammatory efficacy of Peonidin aglycone. While its superior theoretical bioavailability suggests it may be a more potent anti-inflammatory agent in vivo, this hypothesis requires experimental validation.
Experimental Protocols
In Vivo Tumor Growth Inhibition Assay (Lewis Lung Carcinoma)
-
Animal Model: Male C57BL/6 mice (6-8 weeks old).
-
Cell Line: Lewis Lung Carcinoma (LLC) cells.
-
Procedure:
-
LLC cells (1 x 10^6 cells in 0.1 mL PBS) are injected subcutaneously into the right flank of the mice.
-
Once tumors reach a palpable size, mice are randomly assigned to control and treatment groups.
-
The treatment group receives daily administration of this compound (dosage to be determined based on preliminary studies) via oral gavage or intraperitoneal injection. The control group receives the vehicle.
-
Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width^2).
-
After a predetermined period (e.g., 21 days), mice are euthanized, and tumors are excised and weighed.
-
-
Data Analysis: Comparison of tumor growth rates and final tumor weights between the control and treatment groups.
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animal Model: Wistar rats or Swiss albino mice.
-
Inducing Agent: 1% Carrageenan solution in saline.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of each animal is measured using a plethysmometer.
-
Animals are divided into control, standard (e.g., indomethacin), and test groups.
-
The test compound (Peonidin or this compound) is administered orally or intraperitoneally at various doses. The control group receives the vehicle.
-
After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Molecular Mechanisms
The biological activities of Peonidin and its glucoside are mediated through the modulation of various signaling pathways.
Anti-Cancer Signaling Pathways
In cancer cells, this compound has been shown to induce apoptosis and inhibit metastasis by targeting pathways such as:
-
MAPK Pathway: Downregulation of the MAPK pathway, which is crucial for cell proliferation and survival.[4]
-
Cell Cycle Regulation: Induction of cell cycle arrest, often at the G2/M phase.[2][3]
Caption: this compound's anti-cancer mechanism.
Anti-Inflammatory Signaling Pathways
The anti-inflammatory effects of these compounds are thought to be mediated through the inhibition of pro-inflammatory pathways, including:
-
NF-κB Pathway: Inhibition of the activation of NF-κB, a key transcription factor involved in the inflammatory response.[5]
-
TNF-α Signaling: Potential inhibition of TNF-α signaling, a critical pro-inflammatory cytokine.[5]
Caption: Anti-inflammatory mechanism of Peonidin compounds.
Experimental Workflow Diagram
Caption: General workflow for in vivo efficacy studies.
Conclusion
The available evidence suggests that both this compound and its aglycone, Peonidin, hold promise as therapeutic agents. In vivo studies have provided initial validation for the anti-cancer effects of this compound. However, a significant knowledge gap exists regarding the in vivo efficacy of Peonidin aglycone. Based on the principles of bioavailability, it is plausible that Peonidin may exhibit superior in vivo activity compared to its glycoside. To definitively ascertain the comparative efficacy of these two compounds, direct, head-to-head in vivo studies are imperative. Future research should focus on conducting such comparative experiments for both anti-cancer and anti-inflammatory activities, including detailed pharmacokinetic and pharmacodynamic analyses. Such studies will be crucial for guiding the future development of these natural compounds as potential therapeutic agents.
References
- 1. Bioavailability of anthocyanidin-3-glucosides following consumption of red wine and red grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyanidin 3-glucoside and this compound inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating an HPLC method for Peonidin 3-Glucoside with a certified reference standard.
For researchers, scientists, and professionals in drug development, the accurate quantification of specific anthocyanins like Peonidin 3-Glucoside is crucial for product efficacy, quality control, and stability testing. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a widely used and reliable technique for this purpose. However, the validation of this method using a certified reference standard is a mandatory step to ensure data integrity and regulatory compliance.
This guide provides a comprehensive comparison of a validated HPLC-DAD method for the specific quantification of this compound against a simpler, more accessible alternative—the pH differential method for total anthocyanin content. The data presented is synthesized from peer-reviewed studies to offer a realistic performance overview.
Performance Comparison of Analytical Methods
The choice of analytical method often depends on the specific research question, available resources, and the required level of specificity. While HPLC-DAD offers the precise quantification of individual anthocyanins, the pH differential method provides a rapid estimation of the total anthocyanin content.
Quantitative Method Validation Parameters
The following table summarizes the typical performance characteristics of a validated HPLC-DAD method compared to the pH differential assay for the quantification of this compound.
| Validation Parameter | HPLC-DAD Method (for specific quantification) | pH Differential Method (for total anthocyanin content) |
| **Linearity (R²) ** | > 0.999 | > 0.995 |
| Range | 0.1 - 100 µg/mL | Dependent on spectrophotometer linearity |
| Limit of Detection (LOD) | ~0.02 µg/mL | ~0.5 µg/mL (as this compound equivalent) |
| Limit of Quantification (LOQ) | ~0.06 µg/mL | ~1.5 µg/mL (as this compound equivalent) |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
| Precision (%RSD) | < 2% (Intra-day), < 3% (Inter-day) | < 5% |
General Method Characteristics
This table provides a qualitative comparison of the two methods, highlighting their respective advantages and disadvantages.
| Feature | HPLC-DAD Method | pH Differential Method |
| Specificity | High (Separates and quantifies individual anthocyanins) | Low (Measures total monomeric anthocyanins) |
| Cost per Sample | High (Requires expensive equipment, solvents, and standards) | Low (Requires a basic spectrophotometer and common reagents) |
| Analysis Time per Sample | ~20-30 minutes | ~5-10 minutes |
| Throughput | Moderate (Amenable to automation with an autosampler) | High (Can be performed in a 96-well plate format) |
| Expertise Required | High (Requires skilled personnel for method development, troubleshooting, and data analysis) | Low (Simple procedure that can be performed by technicians with basic training) |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections outline the methodologies for validating an HPLC-DAD method for this compound and for performing the pH differential assay.
HPLC-DAD Method Validation Protocol
This protocol describes the steps for validating an HPLC method for the quantification of this compound using a certified reference standard.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A quaternary HPLC system with a degasser, autosampler, column oven, and a diode-array detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 5% Formic acid in water.
-
Mobile Phase B: 5% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would be: 0-20 min, 10-30% B; 20-25 min, 30-50% B; 25-30 min, 50-10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 520 nm.
-
Injection Volume: 20 µL.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve a certified reference standard of this compound in acidified methanol (B129727) (0.1% HCl) to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: Extract anthocyanins from the sample matrix using an appropriate solvent (e.g., acidified methanol). The extract may require filtration through a 0.45 µm syringe filter before injection.
3. Validation Parameters:
-
Specificity: Analyze a blank sample (matrix without the analyte) and a spiked sample to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be > 0.999.
-
Accuracy: Determine the recovery of the analyte by spiking a known amount of this compound into a sample matrix at three different concentration levels (low, medium, and high). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicates of a standard solution at a single concentration on the same day. The relative standard deviation (%RSD) should be < 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on three different days with freshly prepared solutions. The %RSD should be < 3%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of the chromatographic peak, typically 3:1 for LOD and 10:1 for LOQ.
pH Differential Method Protocol
This method is based on the structural transformation of anthocyanins with a change in pH, which is reflected in a change in absorbance.
1. Reagents:
-
Potassium Chloride Buffer (pH 1.0): 0.025 M.
-
Sodium Acetate Buffer (pH 4.5): 0.4 M.
-
This compound Certified Reference Standard.
2. Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in acidified methanol.
-
Prepare working standards for determining the molar absorptivity.
3. Measurement Procedure:
-
Prepare two dilutions of the sample extract, one with the pH 1.0 buffer and the other with the pH 4.5 buffer.
-
Allow the solutions to equilibrate for 15 minutes.
-
Measure the absorbance of each solution at both 520 nm and 700 nm using a spectrophotometer.
-
Calculate the absorbance difference (A) using the formula: A = (A₅₂₀ - A₇₀₀)pH 1.0 - (A₅₂₀ - A₇₀₀)pH 4.5.
4. Calculation of Total Anthocyanin Content:
-
Total Monomeric Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l)
-
A = Absorbance difference
-
MW = Molecular weight of this compound (498.87 g/mol )
-
DF = Dilution factor
-
ε = Molar absorptivity of this compound (to be determined experimentally or from literature)
-
l = Pathlength of the cuvette (cm)
-
Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the HPLC method validation process.
Caption: Workflow for HPLC Method Validation.
Cross-Laboratory Validation of Peonidin 3-Glucoside Quantification: A Comparative Guide
Comparison of Analytical Methods
The quantification of Peonidin 3-Glucoside and other anthocyanins is primarily achieved through two main approaches: spectrophotometric methods that measure total anthocyanin content and chromatographic techniques that separate and quantify individual anthocyanins.
Spectrophotometric Method (pH Differential): The AOAC Official Method 2005.02 is a widely recognized cross-laboratory validated method for determining the total monomeric anthocyanin content in various samples, including fruit juices, beverages, and natural colorants.[1][2][3] This method is based on the reversible structural transformation of monomeric anthocyanins with a change in pH, where the colored oxonium form exists at pH 1.0 and the colorless hemiketal form predominates at pH 4.5. The difference in absorbance at the wavelength of maximum absorption (around 520 nm) is proportional to the total anthocyanin concentration. Results are typically expressed as cyanidin-3-glucoside equivalents.[1][2]
Chromatographic Methods (HPLC, UPLC, LC-MS): High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the separation, identification, and quantification of individual anthocyanins, including this compound.[4][5][6] These methods offer high selectivity and sensitivity, allowing for the precise measurement of specific compounds within a complex mixture.[7][8] While extensive cross-laboratory validation data for this compound specifically is not publicly available, numerous studies have reported single-laboratory validation parameters for these methods.[4][5]
Quantitative Data Summary
The following tables summarize the performance of the pH differential method from a cross-laboratory study and typical performance characteristics of chromatographic methods from single-laboratory validations.
Table 1: Interlaboratory Study Results for Total Monomeric Anthocyanin Content by the pH Differential Method (AOAC Official Method 2005.02)
| Sample Type | Mean (mg/L as Cy-3-Glu) | Repeatability Standard Deviation (RSDr) (%) | Reproducibility Standard Deviation (RSDR) (%) |
| Fruit Juices | Varies by sample | 1.06 - 4.16 | Varies by sample |
| Beverages | Varies by sample | 1.06 - 4.16 | Varies by sample |
| Natural Colorants | Varies by sample | 1.06 - 4.16 | Varies by sample |
| Wines | Varies by sample | 1.06 - 4.16 | Varies by sample |
Data synthesized from reported ranges in literature for the AOAC 2005.02 collaborative study.[7]
Table 2: Typical Single-Laboratory Validation Parameters for this compound Quantification by Chromatographic Methods
| Parameter | HPLC-DAD | UPLC-DAD/UV | UHPLC-MS/MS |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Accuracy (% Recovery) | 89.9 - 123% | 99.2 ± 0.2% | 95 - 105% |
| Precision (% RSD - Intraday) | < 6.2% | < 9.42% | < 10% |
| Precision (% RSD - Interday) | < 8.5% | < 9.42% | < 10% |
| Limit of Detection (LOD) | 0.06 - 0.20 mg/kg | 0.07 - 0.65 mg/kg | 0.01 - 3.7 µg/mL |
| Limit of Quantification (LOQ) | Not specified | Not specified | 0.03 - 8.5 µg/mL |
Data synthesized from multiple sources to provide a representative overview.[4][5]
Experimental Protocols
AOAC Official Method 2005.02: pH Differential Method
This method is applicable for the determination of total monomeric anthocyanins in fruit juices, beverages, natural colorants, and wines.[1][3]
Principle: Monomeric anthocyanin pigments undergo a reversible change in color with a change in pH. The colored oxonium form is present at pH 1.0, while the colorless hemiketal form dominates at pH 4.5. The difference in the absorbance of the sample at 520 nm between these two pH values is proportional to the concentration of the pigment.[2]
Reagents:
-
pH 1.0 buffer (0.025 M potassium chloride)
-
pH 4.5 buffer (0.4 M sodium acetate)
Procedure:
-
Sample Preparation: Dilute the sample with the pH 1.0 buffer to achieve an absorbance reading between 0.2 and 1.4 at 520 nm.
-
Measurement:
-
Prepare two dilutions of the sample, one with the pH 1.0 buffer and the other with the pH 4.5 buffer, using the same dilution factor.
-
Let the solutions stand for 15-20 minutes.
-
Measure the absorbance of each dilution at 520 nm and 700 nm (to correct for haze) against a blank of distilled water.
-
-
Calculation: The concentration of monomeric anthocyanins, expressed as cyanidin-3-glucoside equivalents, is calculated using the following formula:
Total Monomeric Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l)
Where:
-
A = (A520nm - A700nm)pH 1.0 - (A520nm - A700nm)pH 4.5
-
MW (Molecular Weight) = 449.2 g/mol for cyanidin-3-glucoside
-
DF = Dilution Factor
-
ε (Molar Extinction Coefficient) = 26,900 L·mol-1·cm-1 for cyanidin-3-glucoside
-
l = Pathlength in cm
-
Caption: Workflow of the AOAC pH Differential Method.
HPLC/UPLC Method for this compound Quantification
This protocol outlines a general procedure for the quantification of this compound using HPLC or UPLC. Specific parameters may need to be optimized depending on the sample matrix and instrumentation.
Principle: The sample is extracted and then injected into a liquid chromatograph. The components of the sample are separated on a stationary phase (e.g., a C18 column) by a mobile phase. The separated components are then detected by a detector (e.g., Diode Array Detector - DAD or Mass Spectrometer - MS), and the amount of this compound is quantified by comparing its peak area to that of a known standard.
Reagents and Materials:
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (or other suitable acid for mobile phase)
-
Water (HPLC grade)
-
C18 analytical column
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Extraction: Extract anthocyanins from the sample using a suitable solvent, often acidified methanol. The extract may require further cleanup using solid-phase extraction (SPE).
-
Chromatographic Analysis:
-
Set up the HPLC/UPLC system with the appropriate column and mobile phase. A common mobile phase consists of a gradient of acidified water and acidified acetonitrile or methanol.
-
Inject the prepared standards and samples.
-
Identify the this compound peak in the chromatogram based on its retention time compared to the standard.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Caption: General workflow for HPLC/UPLC quantification.
Conclusion
The cross-laboratory validated AOAC pH differential method provides a reliable and straightforward approach for the quantification of total monomeric anthocyanins. Its robustness has been demonstrated through interlaboratory studies, making it a suitable method for routine quality control and comparative analysis where a total anthocyanin value is sufficient.
For the specific and precise quantification of this compound, chromatographic methods such as HPLC and UPLC are superior. While they may lack the extensive cross-laboratory validation data of the pH differential method for this specific analyte, single-laboratory validations consistently demonstrate high accuracy, precision, and sensitivity. The choice of method will ultimately depend on the specific research question, the required level of specificity, and the available instrumentation. For regulatory purposes or when direct comparison of data across different laboratories is critical, adopting a standardized and cross-laboratory validated method, where available, is highly recommended.
References
Comparative Analysis of the Anti-inflammatory Potency of Peonidin 3-Glucoside and Malvidin 3-Glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two prominent anthocyanins, Peonidin 3-Glucoside (P3G) and Malvidin 3-Glucoside (M3G). The information presented is based on available in vitro experimental data to assist in research and development endeavors.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of P3G and M3G has been evaluated across various studies, primarily focusing on their ability to modulate pro-inflammatory cytokines, adhesion molecules, and key signaling pathways. The following tables summarize the quantitative findings from this research. It is important to note that direct comparisons can be challenging due to variations in experimental models, cell types, and inflammatory stimuli used across different studies.
Table 1: Inhibition of Pro-inflammatory Cytokines and Adhesion Molecules
| Compound | Cell Line | Inflammatory Stimulus | Concentration | Target Molecule | Observed Effect |
| This compound | L02 (Human Liver) | 0.5 mM Free Fatty Acids | 300 µM | IL-6, TNF-α, IL-1β | Significant reduction in cytokine levels.[1][2] |
| A549 (Human Lung) & THP-1 (Human Monocyte) | 100 ng/mL SARS-CoV-2 Spike Glycoprotein S1 | 1.25–10 µg/mL | IL-6, IL-1β, IL-18 | Significant, dose-dependent inhibition of cytokine secretion.[3][4] | |
| Malvidin 3-Glucoside | HUVECs (Human Endothelial) | TNF-α | 50 µM | ICAM-1, VCAM-1 | Significant reduction in adhesion molecule expression.[5][6] |
| HUVECs (Human Endothelial) | TNF-α | 50 µM | MCP-1 | Significant reduction in chemokine production.[7] | |
| Caco-2 (Human Intestinal) | 5 ng/mL TNF-α | 1 µM | FITC-dextran transport | Prevention of TNF-α-mediated increase in paracellular transport.[8] |
Table 2: Modulation of Key Inflammatory Signaling Pathways
| Compound | Cell Line | Inflammatory Stimulus | Concentration | Pathway | Key Target/Protein | Effect |
| This compound | L02 (Human Liver) | 0.5 mM Free Fatty Acids | 100-300 µM | NF-κB | Activated NF-κB | Significant reduction in activated NF-κB levels.[1][2] |
| H1299 (Human Lung) | Not specified | Not specified | MAPK | p-ERK1/2 | Attenuation of ERK1/2 phosphorylation.[9] | |
| A549 (Human Lung) & THP-1 (Human Monocyte) | 100 ng/mL SARS-CoV-2 Spike Glycoprotein S1 | 1.25–10 µg/mL | NLRP3 Inflammasome | NLRP3, IL-1β, IL-18 mRNA | Significant, dose-dependent suppression of gene expression.[3][4] | |
| Malvidin 3-Glucoside | HUVECs (Human Endothelial) | TNF-α | 50 µM | NF-κB | IκBα degradation | 84.8% inhibition of IκBα degradation.[5] |
| HUVECs (Human Endothelial) | TNF-α | Not specified | NF-κB | p65 nuclear translocation | Blockade of p65 translocation to the nucleus.[5][6] | |
| HMEC-1 (Human Endothelial) | 500 µM Peroxynitrite | Not specified | NF-κB | IκBα degradation | Prevention of approximately 70% of IκBα degradation. | |
| ARPE-19 (Human Retinal) | H₂O₂ | Not specified | MAPK | Not specified | Regulation of MAPK signal transduction.[10] | |
| HMEC-1 (Human Endothelial) | Peroxynitrite | Not specified | iNOS & COX-2 | iNOS & COX-2 | Effective inhibition of iNOS and COX-2 expression. |
Detailed Experimental Protocols
To facilitate the replication and extension of these findings, the methodologies of the key experiments are detailed below.
Protocol 1: Inhibition of Pro-inflammatory Cytokines in L02 Cells by this compound
-
Cell Culture: Human liver L02 cells were cultured under standard conditions.
-
Induction of Inflammation: Inflammation was induced by treating the cells with 0.5 mM free fatty acids (FFAs).
-
Treatment: Following FFA induction, cells were treated with this compound at concentrations of 100, 200, and 300 µM for 24 hours.
-
Quantification: The concentrations of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β) in the cell culture supernatant were measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2]
Protocol 2: Inhibition of Adhesion Molecules in HUVECs by Malvidin 3-Glucoside
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured to confluence.
-
Induction of Inflammation: Cells were stimulated with TNF-α to induce an inflammatory response and the expression of adhesion molecules.
-
Treatment: HUVECs were treated with Malvidin 3-Glucoside. In one study, a concentration of 100 µM resulted in ICAM-1 and VCAM-1 expression levels lower than the control group.[5]
-
Analysis: The protein expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) was quantified.
Protocol 3: Assessment of NF-κB Pathway Inhibition
-
Cell Lines: L02 cells for this compound[1] and HUVECs for Malvidin 3-Glucoside.[5]
-
Inflammatory Stimuli: 0.5 mM FFAs for L02 cells and TNF-α for HUVECs.
-
Treatment: Cells were treated with varying concentrations of the respective anthocyanins. A 50 µM concentration of Malvidin 3-Glucoside was used in the HUVEC study.[5]
-
Measurement: The inhibitory effect on the NF-κB pathway was assessed by measuring the levels of activated NF-κB, the degradation of its inhibitor IκBα, and the nuclear translocation of the p65 subunit, typically by Western blotting or immunofluorescence.
Mechanistic Insights: Signaling Pathways and Experimental Design
The anti-inflammatory effects of both this compound and Malvidin 3-Glucoside are predominantly mediated through the downregulation of the NF-κB and MAPK signaling cascades. These pathways are central to the transcriptional activation of a host of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling cascade by this compound and Malvidin 3-Glucoside.
Caption: Attenuation of the MAPK/ERK signaling pathway by this compound and Malvidin 3-Glucoside.
Caption: A generalized experimental workflow for the in vitro assessment of anti-inflammatory compounds.
Concluding Summary
Both this compound and Malvidin 3-Glucoside are potent in vitro anti-inflammatory agents. The existing data indicates that both compounds exert their effects through the modulation of the NF-κB and MAPK signaling pathways.
-
Malvidin 3-Glucoside has demonstrated particularly strong inhibitory effects on endothelial activation, a critical event in vascular inflammation. The quantitative data on its ability to inhibit IκBα degradation (84.8% at 50 µM) is a notable indicator of its potency in this context.[5]
-
This compound has shown significant efficacy in mitigating inflammatory responses in liver and immune cell models, effectively reducing the secretion of a broad range of pro-inflammatory cytokines.
References
- 1. mdpi.com [mdpi.com]
- 2. Peonidin-3-O-Glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Mitochondrial and Lysosome Functions to Reduce Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Effect of the Blueberry Anthocyanins Malvidin-3-Glucoside and Malvidin-3-Galactoside in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Malvidin and its derivatives exhibit antioxidant properties by inhibiting MAPK signaling pathways to reduce endoplasmic reticulum stress in ARPE-19 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Bioavailability of Peonidin 3-Glucoside and Peonidin 3-Rutinoside
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peonidin (B1209262), an O-methylated anthocyanidin, is commonly found in fruits and vegetables as glycosylated conjugates, primarily Peonidin 3-Glucoside and Peonidin 3-rutinoside. The bioavailability of anthocyanins is generally low; however, the type of glycosylation is a key determinant of their absorption and metabolic fate. Studies on analogous anthocyanins, such as cyanidin (B77932) and pelargonidin (B1210327) glycosides, consistently demonstrate that rutinoside forms exhibit greater stability in the gastrointestinal tract and, consequently, higher bioavailability compared to their glucoside counterparts. This is attributed to the differential susceptibility to enzymatic hydrolysis. This guide presents proxy data from studies on cyanidin and pelargonidin glycosides to illustrate the expected differences in bioavailability between this compound and Peonidin 3-rutinoside.
Quantitative Bioavailability Data
Due to the absence of direct comparative studies on peonidin glycosides, the following table summarizes pharmacokinetic parameters for the closely related cyanidin-3-glucoside and cyanidin-3-rutinoside (B1257026) in rats, which serves as a robust proxy. Additionally, available data for this compound in humans is included for context.
| Compound | Species | Dosage | Cmax (µg/mL) | Tmax (min) | AUC (0-8h) (µg·h/mL) | Relative Bioavailability | Reference |
| Proxy Data | |||||||
| Cyanidin-3-glucoside | Rat | 20 mg/kg | ~0.05 | 15 | 2.76 ± 0.88 | Lower | [1] |
| Cyanidin-3-rutinoside | Rat | 20 mg/kg | Not explicitly separated but present in plasma | 15 | Not explicitly separated but present in plasma | Higher (inferred from stability) | [1] |
| Pelargonidin-3-glucoside (Pg3G) | Rat | 100 mg/kg | Not provided | Not provided | Not provided | 0.28% | [2] |
| Pelargonidin-3-rutinoside (Pg3R) | Rat | 100 mg/kg | 175.38 ± 55.95 nM | 60 | Not provided | 1.13% (Four-fold higher than Pg3G) | [2] |
| Peonidin Data | |||||||
| This compound | Human | 12 g anthocyanin extract | 0.7 nmol/L (0.0003 µg/mL) | 60 | Not provided | - | [3] |
Note: The data for cyanidin glycosides were obtained from a study where a mixture was administered. The values for pelargonidin glycosides demonstrate a clear trend of higher bioavailability for the rutinoside form.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in determining the bioavailability of anthocyanins.
In Vivo Pharmacokinetic Study in Rats
This protocol is based on methodologies used in studies of anthocyanin bioavailability.[1]
-
Animal Model: Male Wistar rats (200-250 g) are typically used. Animals are housed in controlled conditions (12-h light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water.
-
Dosing:
-
Test Compounds: this compound and Peonidin 3-rutinoside are dissolved in a suitable vehicle (e.g., water with 0.5% carboxymethylcellulose).
-
Administration: A single dose (e.g., 20 mg/kg body weight) is administered via oral gavage to fasted rats.
-
-
Blood Sampling:
-
Blood samples (approximately 0.5 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration.
-
Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
-
Sample Analysis (HPLC-MS/MS):
-
Sample Preparation: Plasma proteins are precipitated using an acidified organic solvent (e.g., methanol (B129727) with 1% formic acid). After centrifugation, the supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase.
-
Chromatography: Separation is achieved on a C18 column (e.g., 250 x 4.6 mm, 5 µm) with a gradient elution using a mobile phase consisting of (A) water with formic acid (e.g., 0.1%) and (B) acetonitrile.
-
Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode, monitoring specific parent and daughter ion transitions for each compound.
-
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.
In Vitro Caco-2 Cell Permeability Assay
This protocol is a standard method to assess intestinal permeability.[4]
-
Cell Culture:
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
The culture medium is replaced with Hank's Balanced Salt Solution (HBSS).
-
The test compound (this compound or Peonidin 3-rutinoside) is added to the apical (AP) side to simulate absorption.
-
Samples are collected from the basolateral (BL) side at various time intervals (e.g., 30, 60, 90, 120 minutes).
-
To assess active efflux, the compound is added to the BL side, and samples are collected from the AP side.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified by HPLC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of appearance of the compound on the receiver side, A is the surface area of the membrane, and C0 is the initial concentration on the donor side.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Comparative bioavailability pathway of Peonidin 3-rutinoside and this compound.
Caption: Experimental workflow for assessing anthocyanin bioavailability.
Conclusion
Based on substantial evidence from structurally similar anthocyanins, it is highly probable that Peonidin 3-rutinoside exhibits greater bioavailability than this compound. The rutinoside moiety appears to confer greater stability against premature degradation in the gastrointestinal tract, allowing for more of the intact glycoside to reach the sites of absorption in the small intestine. For researchers and professionals in drug development, this suggests that Peonidin 3-rutinoside may be a more promising candidate for therapeutic applications where systemic effects are desired. Further direct comparative studies are warranted to definitively quantify the pharmacokinetic differences between these two important dietary compounds.
References
Spectroscopic comparison of Peonidin 3-Glucoside and Petunidin 3-Glucoside.
A detailed comparative analysis of Peonidin 3-Glucoside and Petunidin 3-Glucoside is presented for researchers, scientists, and drug development professionals. This guide provides an objective look at their spectroscopic properties, supported by quantitative data and detailed experimental methodologies, to aid in their identification, characterization, and quantification.
Introduction to the Compounds
This compound and Petunidin 3-Glucoside are naturally occurring anthocyanins, a class of water-soluble pigments responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables.[1] Their core structure is the flavonoid flavylium (B80283) cation, with a glucose molecule attached at the 3-position. The key structural difference between them lies in the substitution pattern of the B-ring. Peonidin possesses a methoxy (B1213986) group (-OCH₃) and a hydroxyl group (-OH), while Petunidin has two hydroxyl groups and one methoxy group. This subtle difference in hydroxylation and methylation significantly influences their spectroscopic characteristics and, consequently, their physicochemical properties and biological activities.
Chemical Structures:
| This compound | Petunidin 3-Glucoside |
| C₂₂H₂₃O₁₁⁺ | C₂₂H₂₃O₁₂⁺ |
Spectroscopic Data Comparison
The structural variance between these two anthocyanins gives rise to distinct spectroscopic signatures. The additional hydroxyl group in Petunidin 3-Glucoside results in a higher molecular weight and can influence the electronic environment, affecting UV-Vis absorption and NMR chemical shifts.
| Spectroscopic Parameter | This compound | Petunidin 3-Glucoside |
| UV-Vis (λmax) | ~520 nm | ~538 nm[2] |
| Molecular Formula | C₂₂H₂₃O₁₁⁺[3] | C₂₂H₂₃O₁₂⁺[4] |
| Molecular Weight | 463.4 g/mol [3] | 479.4 g/mol [4] |
| Mass Spec ([M]⁺ m/z) | 463.1240[3][5] | 479.1189[4][6] |
| MS/MS Fragment (Aglycone) | 301[3] | 317[4] |
| ¹H NMR (Representative) | Key signals for the aromatic flavylium core and the glucose moiety are observed.[7] | δ 8.94 (s, 1H, H-4), 7.91 (d, 1H, H-2'), 7.71 (d, 1H, H-6'), 5.46 (d, 1H, Anomeric H-1'') (in MeOD-TFA)[6] |
| ¹³C NMR (Representative) | Characteristic signals for the 22 carbon atoms are present. | δ 170.7 (C=O), 160.4 (C-7), 159.8 (C-5), 159.4 (C-9), 103.6 (Anomeric C-1'') (in MeOD-TFA)[6] |
Experimental Protocols
Standardized protocols are crucial for obtaining reproducible spectroscopic data for anthocyanin analysis.
UV-Visible Spectroscopy (pH Differential Method)
This method is widely used for the quantification of monomeric anthocyanins and relies on the reversible structural transformation of the anthocyanin chromophore with changes in pH.[8][9]
-
Reagent Preparation : Prepare a 0.025 M potassium chloride (KCl) buffer (pH 1.0) and a 0.4 M sodium acetate (B1210297) (CH₃COONa) buffer (pH 4.5).[8]
-
Sample Preparation : Extract anthocyanins from the source material using a suitable solvent (e.g., acidified methanol).
-
Dilution : Dilute an aliquot of the extract with the pH 1.0 buffer to an absorbance reading within the spectrophotometer's linear range (typically < 1.2 AU).[8] Dilute a second aliquot with the pH 4.5 buffer using the same dilution factor.
-
Measurement : Let the solutions equilibrate for at least 15-30 minutes. Measure the absorbance of both samples at the wavelength of maximum absorbance for anthocyanins (λvis-max, typically around 520-540 nm) and at 700 nm (to correct for haze).[9] Use distilled water as a blank.
-
Calculation : The absorbance (A) of the sample is calculated as: A = (Aλvis-max – A₇₀₀)pH 1.0 – (Aλvis-max – A₇₀₀)pH 4.5.
-
Quantification : Monomeric anthocyanin concentration (mg/L) is calculated using the Beer-Lambert law: (A × MW × DF × 1000) / (ε × l), where MW is the molecular weight, DF is the dilution factor, ε is the molar extinction coefficient, and l is the pathlength (1 cm).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the separation, identification, and quantification of individual anthocyanins in complex mixtures.[10][11]
-
Sample Preparation : Samples (e.g., plant extracts, plasma) are clarified by centrifugation or filtration. For biological samples, protein precipitation using trifluoroacetic acid (TFA) or methanol (B129727) may be necessary.[12]
-
Chromatographic Separation :
-
Column : A reversed-phase column, such as a Cogent Phenyl Hydride or a C18, is typically used.[12][13]
-
Mobile Phase : A gradient elution is employed using two mobile phases, commonly water with 0.1-1% formic acid (A) and acetonitrile (B52724) with 0.1-1% formic acid (B).[12][13]
-
Gradient : A typical gradient starts with a low percentage of B (e.g., 5%), increases linearly to separate the compounds, and is followed by a wash and re-equilibration step.[12]
-
-
Mass Spectrometry :
-
Ionization : Electrospray ionization (ESI) in the positive ion mode is standard for anthocyanin analysis.[12][14]
-
Analysis : For quantification, Multiple Reaction Monitoring (MRM) is highly specific and sensitive.[12] For structural confirmation, full scan and product ion scan (MS/MS) modes are used to observe the molecular ion [M]⁺ and its characteristic fragments (e.g., the loss of the glucose moiety to yield the aglycone).[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful method for the unambiguous structural elucidation of anthocyanins.[15][16]
-
Sample Preparation : The purified anthocyanin sample is dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD). A small amount of deuterated acid (e.g., TFA-d or DCl) is often added to stabilize the flavylium cation form.[6]
-
Data Acquisition :
-
Spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz for ¹H).[17]
-
Standard 1D experiments include ¹H and ¹³C NMR.
-
2D correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to assign all proton and carbon signals and confirm the structure, including the position of the glycosidic linkage.[15]
-
-
Data Analysis : The chemical shifts (δ), coupling constants (J), and correlations from the 2D spectra are analyzed to piece together the complete molecular structure.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of anthocyanins like this compound and Petunidin 3-Glucoside.
References
- 1. researchgate.net [researchgate.net]
- 2. UV-Vis Spectrum of Petunidin | SIELC Technologies [sielc.com]
- 3. Peonidin-3-glucoside | C22H23O11+ | CID 443654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Petunidin 3-Glucoside | C22H23O12+ | CID 443651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. massbank.eu [massbank.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Anthocyanins: Quantification by Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Anthocyanins: Quantification by Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research-groups.usask.ca [research-groups.usask.ca]
- 13. mtc-usa.com [mtc-usa.com]
- 14. mtc-usa.com [mtc-usa.com]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
Head-to-head comparison of different extraction methods for Peonidin 3-Glucoside.
For researchers, scientists, and drug development professionals, the efficient extraction of Peonidin 3-Glucoside from natural sources is a critical first step in harnessing its therapeutic potential. This guide provides an objective comparison of various extraction techniques, supported by experimental data, to aid in the selection of the most suitable methodology for your research and development needs.
Comparative Analysis of Extraction Techniques
The choice of an extraction method significantly impacts the yield and purity of this compound. The following table summarizes quantitative data from various studies, offering a comparative overview of different techniques. It is important to note that yields can vary based on the plant matrix, solvent system, and specific experimental conditions.
| Extraction Technique | Plant Source | Solvent System | Temperature (°C) | Time | Yield/Recovery of this compound (or Total Anthocyanins) | Reference |
| Conventional Solvent Extraction (CSE) | Not Specified | Methanol (B129727)/Water/Formic Acid (60:37:3 v/v/v) | Ambient | 1 hour | Total Anthocyanins: 50.2 ± 0.4 mg/g DW | [1] |
| Ultrasound-Assisted Extraction (UAE) | Purple Corn | 36% Methanol in water (pH 7) | 70 | 35 min | Optimized for total anthocyanins, including this compound | [2][3] |
| Ultrasound-Assisted Extraction (UAE) | Myrtle Berries | 46.5% Methanol in water (pH 4.16) | 67.5 | Not Specified | Similar yields to MAE for total anthocyanins | [4][5] |
| Microwave-Assisted Extraction (MAE) | Açai Berries | 38% Methanol in water (pH 3) | 99.63 | 10 min | Optimized for total anthocyanins, including this compound | [6] |
| Microwave-Assisted Extraction (MAE) | Eggplant Peel | 80% Ethanol | Not Specified | 40 s | Total Anthocyanins: 8.81 mg/g | [7] |
| Pressurized Liquid Extraction (PLE) | Purple Corn | Ethanol/Water/o-Phosphoric Acid | Optimized | Optimized | High recovery of anthocyanins | [8][9] |
| High-Performance Countercurrent Chromatography (HPCCC) + Reversed-Phase Medium Pressure Liquid Chromatography (RP-MPLC) | Black Rice | tert-Butyl methyl ether/n-butanol/acetonitrile/0.01% trifluoroacetic acid | Not Specified | Not Specified | Recovery rate of P3G: 58.3% with 96.3% purity | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key extraction methods discussed.
Ultrasound-Assisted Extraction (UAE) of this compound from Purple Corn
This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to improved extraction efficiency.
Materials:
-
Dried and powdered purple corn bran
-
Methanol (analytical grade)
-
Deionized water
-
Hydrochloric acid (HCl) or Formic acid
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus
Protocol:
-
Sample Preparation: Weigh a specific amount of powdered purple corn bran (e.g., 1 g).
-
Solvent Preparation: Prepare the extraction solvent, for instance, 36% methanol in water, and adjust the pH to 7.[2]
-
Extraction:
-
Separation: Centrifuge the mixture to separate the solid residue from the liquid extract.
-
Concentration: Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Purification (Optional): The crude extract can be further purified using techniques like Solid-Phase Extraction (SPE).
Microwave-Assisted Extraction (MAE) of this compound from Açai Berries
MAE employs microwave energy to rapidly heat the solvent and sample, accelerating the extraction process.
Materials:
-
Freeze-dried and powdered açai berries
-
Methanol (analytical grade)
-
Deionized water
-
pH adjustment reagents (e.g., HCl, NaOH)
-
Microwave extraction system
-
Centrifuge
-
Filtration apparatus
Protocol:
-
Sample Preparation: Weigh a precise amount of powdered açai berry sample (e.g., 0.5 g).
-
Solvent Preparation: Prepare the extraction solvent, for example, 38% methanol in water, and adjust the pH to 3.[6]
-
Extraction:
-
Separation: After extraction, centrifuge the mixture to pellet the solid material.
-
Collection: Decant and collect the supernatant containing the extracted this compound.
-
Analysis: The extract can then be analyzed, for example by UHPLC, to determine the concentration of this compound.[6]
Solid-Phase Extraction (SPE) for Purification
SPE is a common technique for purifying and concentrating anthocyanins, including this compound, from crude extracts.
Materials:
-
Crude extract containing this compound
-
SPE cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Acidified deionized water (e.g., with 0.1% HCl or formic acid)
-
Acidified methanol (e.g., with 0.1% HCl or formic acid)
-
SPE manifold
Protocol:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by sequentially passing methanol followed by acidified water.
-
Sample Loading: Dissolve the crude extract in a minimal volume of acidified water and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with acidified water to remove polar impurities such as sugars and organic acids.
-
Elution: Elute the bound anthocyanins, including this compound, from the cartridge using acidified methanol.
-
Concentration: Concentrate the eluted fraction using a rotary evaporator or a stream of nitrogen to obtain a purified and concentrated sample ready for analysis.
Visualizing Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of this compound, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Alternative Ultrasound-Assisted Method for the Extraction of the Bioactive Compounds Present in Myrtle (Myrtus communis L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Green sample preparation for anthocyanin extraction from purple corn: analytical evaluation of pressurized liquid and ultrasound-assisted extraction using sustainable solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Nuances of Antioxidant Measurement: An Inter-Assay Comparison for Peonidin 3-Glucoside
A deep dive into the variable landscape of antioxidant capacity assessment for a key anthocyanin reveals critical considerations for researchers in drug development and nutritional science. This guide provides a comparative analysis of common antioxidant assays—DPPH, ABTS, FRAP, and ORAC—as applied to Peonidin 3-Glucoside, highlighting the inherent inter-assay variability and offering detailed experimental protocols for standardized evaluation.
The antioxidant potential of this compound, a prominent anthocyanin in various fruits and vegetables, is a subject of significant interest for its potential health benefits. However, quantifying this activity is not straightforward. The choice of antioxidant assay can profoundly influence the measured antioxidant capacity, leading to a wide range of reported values and potential misinterpretation of its efficacy. This variability stems from the different chemical principles underlying each assay, including the nature of the radical or oxidant used, reaction kinetics, and the influence of experimental conditions.
Quantitative Comparison of Antioxidant Assays for this compound
| Assay | Metric | Value for this compound (or closely related compound) | Reference Compound |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | IC50 (µg/mL) | 38.6 | Ascorbic Acid |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | TEAC (Trolox Equivalent Antioxidant Capacity) | Lower than delphinidin (B77816) and cyanidin (B77932) derivatives | Trolox |
| FRAP (Ferric Reducing Antioxidant Power) | µmol Trolox Equivalents/µmol | ~1.5 - 2.0 | Trolox |
| ORAC (Oxygen Radical Absorbance Capacity) | µmol Trolox Equivalents/µmol | 1.54 (for Peonidin, the aglycone) | Trolox |
Note: The ORAC value is for Peonidin, the aglycone of this compound. The antioxidant capacity of anthocyanins is influenced by their glycosylation pattern; however, this value provides a close approximation[1]. The ABTS value is presented qualitatively as specific TEAC values for pure this compound are not consistently reported, but studies indicate its activity is generally lower than that of anthocyanins with more hydroxyl groups on the B-ring[2].
Understanding the Methodologies: A Guide to Experimental Protocols
The variability in antioxidant capacity values is intrinsically linked to the distinct mechanisms of each assay. Below are detailed protocols for the four key assays discussed.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Add a known concentration of this compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation: Generate the ABTS•+ by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol (B145695) or phosphate (B84403) buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add the this compound solution to the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Experimental Protocol:
-
Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Reaction Mixture: Add the this compound solution to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of the sample is then expressed as Fe²⁺ equivalents or Trolox equivalents.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the decay of fluorescence over time.
Experimental Protocol:
-
Reagent Preparation: Prepare a fluorescein (B123965) working solution and an AAPH solution in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).
-
Reaction Mixture: In a microplate, add the this compound solution and the fluorescein solution.
-
Incubation: Incubate the mixture at 37°C.
-
Initiation and Measurement: Initiate the reaction by adding the AAPH solution. Immediately begin recording the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm over a period of time (e.g., 60 minutes).
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are expressed as Trolox Equivalents.
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental processes and the underlying chemical principles, the following diagrams illustrate the general workflow for comparing antioxidant assays and the basic mechanisms of action.
Conclusion: A Call for Methodological Transparency
The observed inter-assay variability in the antioxidant capacity of this compound underscores the critical need for researchers to select and report their chosen methodologies with clarity and precision. No single assay can provide a complete picture of a compound's antioxidant potential. Therefore, a multi-assay approach is often recommended to gain a more comprehensive understanding. For professionals in drug development and nutritional science, it is imperative to consider the specific biological context when interpreting antioxidant data, as the relevance of in vitro assays to in vivo efficacy is a complex and ongoing area of research. This guide serves as a foundational resource for navigating the complexities of antioxidant measurement and fostering a more standardized and comparable approach to evaluating the potential of compounds like this compound.
References
A Comparative Guide to Correlating Peonidin 3-Glucoside Concentration with Color Intensity in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to establish a correlation between the concentration of Peonidin 3-Glucoside, a key anthocyanin, and the perceived color intensity in various food matrices. Anthocyanins are natural pigments responsible for many of the red, purple, and blue colors in fruits and vegetables.[1] this compound, in particular, imparts a characteristic dark red to purple hue.[2] Understanding the direct relationship between the concentration of this specific anthocyanin and the resulting color is crucial for quality control, product development, and the formulation of natural colorants in the food and pharmaceutical industries.
Quantification of this compound
Accurate quantification of this compound within a complex food matrix is the foundation for any correlation with color. Several analytical techniques are available, each with distinct advantages and limitations.
Comparison of Analytical Methods for this compound Quantification
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation based on polarity, coupled with UV-Vis or Diode Array Detection (DAD) for quantification.[3] | High selectivity and sensitivity; allows for the separation and quantification of individual anthocyanins.[4] | Requires expensive equipment, skilled personnel, and certified reference standards. |
| Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | Similar to HPLC but with smaller particle size columns for faster, higher-resolution separation, coupled with a mass spectrometer for identification and quantification based on mass-to-charge ratio.[5][6] | Extremely high sensitivity and specificity; provides structural information for unambiguous identification.[5] | High initial investment and operational costs; complex data analysis. |
| pH Differential Method | Spectrophotometric method that relies on the reversible structural transformation of monomeric anthocyanins with a change in pH (colored at pH 1.0, colorless at pH 4.5). The difference in absorbance is proportional to the concentration.[1] | Rapid, simple, and cost-effective.[1] | Measures total monomeric anthocyanins, not specific ones like this compound; susceptible to interference from other colored compounds. |
Experimental Protocol: Quantification by HPLC
This protocol provides a general framework for the quantification of this compound. Optimization for specific food matrices is recommended.
-
Sample Preparation and Extraction:
-
Homogenize a known weight (e.g., 1-5 g) of the food sample.
-
Extract the anthocyanins using an acidified solvent, such as methanol (B129727)/formic acid (9:1, v/v) or methanol with 2.0% HCl.[4][5] A common procedure involves mixing the sample with the solvent, sonicating for 15-30 minutes, and then centrifuging to separate the supernatant.[7]
-
Repeat the extraction process on the pellet to ensure complete recovery.
-
Combine the supernatants and evaporate the solvent under reduced pressure if concentration is needed.[7]
-
Filter the final extract through a 0.45 µm syringe filter before injection.[4][5]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.[4]
-
Mobile Phase: A gradient of two solvents is common, for instance, (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.[8]
-
Detection: Set the UV-Vis or DAD detector to the maximum absorbance wavelength for this compound, which is approximately 520 nm.[3]
-
Quantification: Create a calibration curve using a certified reference standard of this compound.[7] The concentration in the sample is determined by comparing its peak area to the calibration curve.
-
Measurement of Color Intensity
Objective color measurement is critical for establishing a reliable correlation. The most widely accepted system for this in the food industry is the CIE Lab* (CIELAB) color space.[9][10]
Understanding the CIELAB Color Space
The CIELAB model is a three-dimensional color space that allows for the quantification of all perceivable colors.[11]
-
L* : Represents lightness, ranging from 0 (black) to 100 (white).[11]
-
a* : Represents the position on the red-green axis, with positive values indicating redness and negative values indicating greenness.[11]
-
b* : Represents the position on the yellow-blue axis, with positive values indicating yellowness and negative values indicating blueness.[11]
For foods rich in this compound, a higher concentration is expected to correlate with a more positive a* value (increased redness).
Experimental Protocol: Colorimetric Measurement
-
Instrumentation: Use a tristimulus colorimeter or a spectrophotometer capable of measuring color coordinates.
-
Calibration: Calibrate the instrument using standard white and black tiles according to the manufacturer's instructions.
-
Sample Measurement:
-
For liquid samples (e.g., juices), place the sample in a clear cuvette.
-
For solid or semi-solid samples, ensure a flat, uniform, and non-glossy surface is presented to the instrument's measurement port.
-
Take multiple readings at different points on the sample to account for any heterogeneity and calculate the average L, a, and b* values.
-
Correlating Concentration with Color Intensity
The core of this guide is to establish a predictive relationship between the analytical concentration of this compound and the instrumental color measurement.
Data Presentation: this compound Concentration vs. CIELAB Values
The following table presents hypothetical data for a berry juice matrix to illustrate the expected correlation. A strong positive correlation between this compound concentration and the a* value is anticipated.
| Sample ID | This compound (mg/100g FW) | L* (Lightness) | a* (Redness) | b* (Yellowness/Blueness) |
| BJ-01 | 2.5 | 45.2 | 35.1 | 12.3 |
| BJ-02 | 5.1 | 42.8 | 42.5 | 10.9 |
| BJ-03 | 7.8 | 39.5 | 48.9 | 8.7 |
| BJ-04 | 10.2 | 36.1 | 55.3 | 6.1 |
| BJ-05 | 12.5 | 33.7 | 61.8 | 4.5 |
Note: This data is for illustrative purposes. Actual values will vary based on the food matrix, pH, presence of co-pigments, and other anthocyanins.
Studies have shown a high correlation between anthocyanin content and colorimetric coordinates. For instance, a high correlation (r = -0.95) was found between the L* value and total anthocyanin content in fruit and vegetable extracts, indicating that as anthocyanin content increases, the lightness decreases.[12][13] Similarly, the a* coordinate generally correlates well with anthocyanin content.[12]
Mandatory Visualizations
Factors Influencing Food Color Expression
Caption: Logical relationship of factors affecting final food color.
Experimental Workflow for Correlating P3G with Color
Caption: Experimental workflow for data correlation.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Peonidin-3-O-glucoside - Wikipedia [en.wikipedia.org]
- 3. biolink.no [biolink.no]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. advion.com [advion.com]
- 8. mtc-usa.com [mtc-usa.com]
- 9. keypublishing.org [keypublishing.org]
- 10. Color measurement of food products using CIE L*a*b* and RGB color space. | Semantic Scholar [semanticscholar.org]
- 11. What Is CIELAB Color Space? - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Peonidin 3-Glucoside: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Peonidin 3-Glucoside, a common anthocyanin used in various research applications. While this compound is generally not classified as a hazardous substance, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1][2][3][4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to handle this compound with care. Although not classified as hazardous, direct contact should be minimized.[2][3][4] Standard laboratory safety practices, including the use of personal protective equipment (PPE), are recommended.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use nitrile or latex gloves.
-
Body Protection: A standard laboratory coat is advised to protect clothing and skin.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form (solid, aqueous solution, or in an organic solvent) and whether it is contaminated with other hazardous materials.
1. Uncontaminated Solid this compound:
-
Solid this compound that has not been mixed with hazardous substances can typically be disposed of in the regular laboratory trash.[5]
-
Ensure the container is well-sealed and clearly labeled.
2. Aqueous Solutions of this compound:
-
The permissibility of drain disposal for aqueous solutions depends on the concentration and local regulations.
-
It is highly recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance. [5]
-
In general, waste should not be allowed to enter drains or watercourses without approval.[5]
3. This compound in Organic Solvents:
-
Solutions of this compound in organic solvents must be collected in a designated and properly labeled chemical waste container.[5]
-
This waste must be disposed of through your institution's hazardous waste program.[5]
-
An alternative disposal method for the material is to dissolve or mix it with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and exhaust.[6]
4. Contaminated Materials:
-
Any materials contaminated with this compound, such as gloves, absorbent pads from spill cleanups, or weighing papers, should be disposed of as chemical waste.[5]
-
For spills, absorb the material with an inert, non-combustible material (e.g., sand, vermiculite), scoop the mixture into a designated waste container, and decontaminate the spill area.[5]
5. Empty Containers:
-
Triple-rinse empty containers with a suitable solvent (e.g., water or an appropriate organic solvent).
-
Collect the rinsate for disposal as chemical waste.[5]
-
The rinsed and defaced container can then be discarded as regular trash.[5]
Summary of Disposal Methods
| Waste Form | Recommended Disposal Method | Key Considerations |
| Uncontaminated Solid | Regular laboratory trash | Ensure it is not mixed with hazardous materials. |
| Aqueous Solution | Consult institutional EHS for drain disposal eligibility. | Dependent on concentration and local regulations. |
| Organic Solvent Solution | Collect as hazardous chemical waste for incineration. | Do not mix with incompatible waste streams. |
| Contaminated Labware | Dispose of as chemical waste. | Includes gloves, weighing paper, and spill cleanup materials. |
| Empty Containers | Triple-rinse, collect rinsate as chemical waste, then dispose of the container as regular trash. | Ensure the container is thoroughly decontaminated. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
It is imperative to always consult your institution's specific waste disposal guidelines and the material's Safety Data Sheet (SDS) before proceeding. Disposal must be performed in compliance with all national and local regulations.[7]
References
Personal protective equipment for handling Peonidin 3-Glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Peonidin 3-Glucoside in a laboratory setting. Adherence to these guidelines is crucial for maintaining a safe research environment.
I. Compound Identification and Properties
This compound is an anthocyanin, a natural colorant found in various plants.[1] While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper laboratory practices are essential to ensure safety.[1][2][3]
Physicochemical Properties of this compound (Chloride)
| Property | Value | Source |
| Molecular Formula | C22H23ClO11 | [3][4][5] |
| Molecular Weight | 498.9 g/mol | [3][4][5] |
| Appearance | Dark red/purple crystalline solid/powder | [4] |
| Purity | Typically >95% (HPLC) | [4] |
| Solubility | Highly water-soluble. Soluble in DMSO. | [4] |
| Storage Temperature | Short term (days to weeks): 0 - 4 °C. Long term (months to years): -20 °C. | [6] |
| Stability | Keep in darkness. Easily degraded by hydrolysis and/or hydrogenation at temperatures >40°C. | [4] |
II. Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure and ensure personal safety during the handling of this compound powder and solutions.
| PPE Category | Item | Specifications and Remarks |
| Hand Protection | Nitrile gloves | Standard laboratory grade. Check for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or safety goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Should be fully buttoned. |
| Respiratory Protection | Not generally required | A dust mask or respirator may be considered if handling large quantities of powder outside of a fume hood to minimize inhalation. |
| Foot Protection | Closed-toe shoes | Must be worn in the laboratory at all times. |
III. Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to use.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container in a cool, dry, and dark place, adhering to the temperature guidelines in the table above.[4]
2. Preparation for Weighing:
-
Don the appropriate PPE (lab coat, safety glasses, and nitrile gloves).
-
Designate a clean and draft-free area for weighing, preferably within a chemical fume hood or on a dedicated bench space.
-
Use an analytical balance for accurate measurements.
-
Place a clean weigh boat or weighing paper on the balance.
3. Weighing the Powder:
-
Tare the balance with the weigh boat or paper.
-
Carefully scoop the desired amount of this compound powder onto the weigh boat using a clean spatula.
-
Avoid creating dust. If dust is generated, a fume hood is recommended.
-
Record the exact weight.
4. Preparing a Solution:
-
Transfer the weighed powder into a suitable container (e.g., beaker, flask).
-
Add the desired solvent (e.g., water, DMSO) to the container.
-
Gently swirl or stir the mixture until the powder is fully dissolved.
-
Label the container with the compound name, concentration, solvent, and date of preparation.
IV. Spill and Emergency Plan
In the event of a spill, follow these procedures to ensure a safe and effective cleanup.
1. Small Spills (Powder):
-
Alert others in the immediate area.
-
Wearing your PPE, gently sweep the powder into a dustpan.
-
Place the collected powder into a sealed container for disposal.
-
Wipe the spill area with a damp cloth or paper towel.
-
Place all cleanup materials into a sealed bag for disposal.
2. Small Spills (Solution):
-
Alert others in the immediate area.
-
Contain the spill with absorbent materials (e.g., paper towels, spill pads).
-
Wipe up the spill, working from the outside in.
-
Place all used absorbent materials into a sealed bag for disposal.
-
Clean the spill area with soap and water.
3. Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional safety officer.
-
Prevent others from entering the area.
-
Follow the instructions of the emergency response personnel.
4. First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
Seek medical attention if any irritation or symptoms persist.
V. Disposal Plan
As a non-hazardous substance, this compound can be disposed of through standard laboratory waste streams.
-
Solid Waste:
-
Place unused this compound powder and any contaminated solids (e.g., weigh boats, paper towels) into a clearly labeled, sealed container.
-
Dispose of the container in the designated non-hazardous solid chemical waste stream according to your institution's guidelines.
-
-
Liquid Waste:
-
Collect aqueous solutions of this compound in a designated non-hazardous aqueous waste container.
-
Do not pour solutions down the drain unless specifically permitted by your institution's environmental health and safety office.
-
-
Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent (e.g., water).
-
Deface the label to prevent misuse.
-
Dispose of the rinsed, de-labeled container in the regular laboratory glass or plastic recycling, as appropriate.
-
VI. Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. PEONIDIN-3-GLUCOSIDE CHLORIDE | 6906-39-4 [chemicalbook.com]
- 2. Peonidin-3-glucoside | C22H23O11+ | CID 443654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C22H23ClO11 | CID 14311152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biolink.no [biolink.no]
- 5. Peonidin-3-O-glucoside - Wikipedia [en.wikipedia.org]
- 6. medkoo.com [medkoo.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
